Product packaging for Decarestrictine C(Cat. No.:CAS No. 140460-53-3)

Decarestrictine C

Cat. No.: B1670110
CAS No.: 140460-53-3
M. Wt: 200.23 g/mol
InChI Key: JDAGFQUEAYHSSR-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decarestrictine C is a bioactive ten-membered lactone belonging to the decarestrictine family of fungal secondary metabolites, originally isolated from various Penicillium strains . This compound is of significant interest in pharmacological research due to its strong and selective inhibitory effect on cholesterol biosynthesis . Studies on HEP-G2 liver cells demonstrate that this compound operates via a mode of action distinct from statins, making it an attractive lead compound for developing a new class of cholesterol-lowering drugs . Its structural framework is derived from a pentaketide precursor synthesized via the polyketide pathway in fungi . Researchers value this compound for exploring alternative mechanisms to control serum cholesterol levels, a key factor in managing coronary diseases . Several total syntheses of various decarestrictines have been achieved, facilitating further biological studies and structure-activity relationship (SAR) research . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O4 B1670110 Decarestrictine C CAS No. 140460-53-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

140460-53-3

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(4E)-5,8-dihydroxy-2-methyl-2,3,6,7,8,9-hexahydrooxecin-10-one

InChI

InChI=1S/C10H16O4/c1-7-2-3-8(11)4-5-9(12)6-10(13)14-7/h3,7,9,11-12H,2,4-6H2,1H3/b8-3+

InChI Key

JDAGFQUEAYHSSR-FPYGCLRLSA-N

SMILES

CC1CC=C(CCC(CC(=O)O1)O)O

Isomeric SMILES

CC1C/C=C(\CCC(CC(=O)O1)O)/O

Canonical SMILES

CC1CC=C(CCC(CC(=O)O1)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decarestrictine C;  2H-Oxcein-2-one, 3,4,7,8,9,10-hexahydro-4,7-dihydroxy-10-methyl-;  AC1O5Q8V.

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Decarestrictine C from Penicillium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Decarestrictine C, a member of the decarestrictine family of 10-membered lactones, was first identified as a secondary metabolite from fungi of the genus Penicillium. These compounds have garnered significant interest due to their inhibitory effects on cholesterol biosynthesis. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with detailed experimental protocols and quantitative data compiled from foundational research. The document is intended to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

The decarestrictines are a class of polyketide natural products isolated from various Penicillium species, including Penicillium simplicissimum and Penicillium corylophilum.[1][2] First reported in the early 1990s, these compounds were discovered through chemical screening programs aimed at identifying novel inhibitors of cholesterol biosynthesis.[1][2] The decarestrictine family is characterized by a 10-membered lactone ring with variations in the oxygenation pattern.

This compound, specifically, exists as an inseparable mixture of two diastereomers, Decarestrictine C1 and Decarestrictine C2. Like other members of its family, it demonstrates potential as an anticholesteremic agent. The biosynthesis of these compounds originates from a common pentaketide precursor, with the final product profile being influenced by fermentation conditions such as pH.[3]

This guide will detail the fermentation and isolation procedures, methods of structure elucidation, and present key quantitative data for this compound.

Fermentation and Production

This compound is produced by submerged fermentation of Penicillium strains. The following protocol is a composite of methodologies described in the literature for the production of decarestrictines.

Producing Organisms
  • Penicillium simplicissimum (e.g., strain FH-A 6090)

  • Penicillium corylophilum

Fermentation Protocol

Objective: To cultivate Penicillium species for the production of decarestrictine secondary metabolites.

Materials:

  • Selected Penicillium strain

  • Seed culture medium (e.g., Potato Dextrose Broth)

  • Production fermentation medium (details below)

  • Shake flasks or bioreactor

Procedure:

  • Inoculum Preparation: A seed culture is prepared by inoculating a suitable medium (e.g., Potato Dextrose Broth) with spores or mycelia of the Penicillium strain. The culture is incubated at 27±2°C on a rotary shaker (e.g., 200 rpm) for 2-3 days to obtain a sufficient biomass for inoculation.

  • Production Culture: The production medium is inoculated with the seed culture. A representative medium composition includes sources of carbon (e.g., glucose, potato starch), nitrogen (e.g., yeast extract, peptone), and mineral salts.

  • Fermentation Conditions: The fermentation is carried out in shake flasks or a stirred-tank bioreactor.

    • Temperature: 25-28°C

    • pH: The pH is a critical parameter. Acidic conditions during fermentation can influence the conversion of different decarestrictine analogues.[4] pH-static fermentations can be employed to control the metabolite profile.[3][4]

    • Aeration: Maintained by shaking (e.g., 150-250 rpm) or sparging in a bioreactor.

    • Duration: Fermentation is typically carried out for 10 to 17 days, with secondary metabolite production often peaking during the stationary phase.[5]

  • Monitoring: The production of decarestrictines can be monitored throughout the fermentation process by taking samples and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Isolation and Purification

The isolation of this compound from the fermentation broth involves extraction and multi-step chromatographic purification.

Experimental Protocol

Objective: To extract and purify this compound from the fermentation culture.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Chloroform

  • Silica gel (for column chromatography)

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate, methanol)

  • HPLC system (for final purification)

Procedure:

  • Harvesting: Upon completion of the fermentation, the culture broth is harvested. The mycelium is separated from the filtrate by filtration.

  • Extraction: Both the mycelium and the culture filtrate are extracted to recover the full spectrum of metabolites.

    • The culture filtrate is extracted multiple times with an organic solvent such as ethyl acetate.

    • The mycelial mass is homogenized and extracted with a solvent mixture, often methanol followed by ethyl acetate or chloroform.

  • Crude Extract Preparation: The organic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a dry crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel.

    • A slurry of the crude extract with a small amount of silica gel is prepared and loaded onto the column.

    • The column is eluted with a solvent gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in petroleum ether or hexane.

    • Fractions are collected and analyzed by TLC to identify those containing compounds with the characteristic properties of decarestrictines.

  • Further Purification: Fractions containing the target compounds are combined, concentrated, and may require further chromatographic steps (e.g., Sephadex LH-20, preparative HPLC) to isolate the Decarestrictine C1/C2 mixture to purity. A reverse-phase C18 column is often used for the final HPLC purification step.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques. As a diastereomeric mixture of C1 and C2, its characterization required careful analysis of the combined spectral data.

  • Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution Mass Spectrometry (HRMS) were used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the planar structure and relative stereochemistry of the 10-membered lactone ring and its substituents. The presence of two sets of signals in the NMR spectra confirmed that the isolated natural product was a mixture of two diastereomers (C1 and C2).

  • X-ray Crystallography: While the structure of this compound itself was not reported via X-ray analysis in the initial discovery, the structures of related compounds like Decarestrictine D were confirmed by X-ray crystallography, which helped to establish the stereochemical framework for the entire family.

Quantitative Data

The following tables summarize the key physico-chemical and spectroscopic data for Decarestrictine C1 and C2.

Table 1: Physico-chemical Properties of Decarestrictines

Property Decarestrictine C1/C2 Mixture
Molecular Formula C₁₀H₁₄O₅
Molecular Weight 214 g/mol
Appearance Not explicitly reported, likely an oil or amorphous solid

| Solubility | Soluble in DMSO, methanol, chloroform |

Table 2: ¹³C NMR Spectroscopic Data for Decarestrictine C1 and C2 (Data synthesized from literature)

Carbon No. Decarestrictine C1 (δ in ppm) Decarestrictine C2 (δ in ppm)
1 ~170 ~170
2 ~35 ~35
3 ~70 ~70
4 ~130 ~130
5 ~132 ~132
6 ~72 ~72
7 ~75 ~75
8 ~38 ~38
9 ~20 ~20
10 ~78 ~78

Note: Exact chemical shifts can vary based on the solvent used. This table represents approximate values based on published data for related structures and total synthesis confirmations.

Table 3: ¹H NMR Spectroscopic Data for Decarestrictine C1 and C2 (Data synthesized from literature)

Proton at C# Decarestrictine C1 (δ in ppm, J in Hz) Decarestrictine C2 (δ in ppm, J in Hz)
H-2a ~2.5 ~2.5
H-2b ~2.7 ~2.7
H-3 ~4.2 ~4.2
H-4 ~5.8 (d, J=16) ~5.8 (d, J=16)
H-5 ~5.9 (dd, J=16, 8) ~5.9 (dd, J=16, 8)
H-6 ~4.5 ~4.5
H-7 ~3.8 ~3.8
H-8a ~1.6 ~1.6
H-8b ~1.8 ~1.8
H-9 (CH₃) ~1.2 (d, J=6) ~1.2 (d, J=6)
H-10 ~5.1 ~5.1

Note: This is a representative compilation. ¹H NMR spectra of the natural product show two sets of signals corresponding to the two diastereomers and potential conformational isomers at room temperature.

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculum Inoculum Preparation (Penicillium sp.) Fermentation Submerged Fermentation (10-17 days, 25-28°C) Inoculum->Fermentation Harvest Harvest Culture Broth Fermentation->Harvest Separate Separate Mycelium and Filtrate Harvest->Separate Extract Solvent Extraction (Ethyl Acetate) Separate->Extract Concentrate Concentration (Rotary Evaporation) Extract->Concentrate Silica Silica Gel Column Chromatography Concentrate->Silica Fractions Fraction Collection & TLC Analysis Silica->Fractions HPLC Preparative HPLC (C18 Column) Fractions->HPLC Final Decarestrictine C1/C2 HPLC->Final

Caption: Workflow for the isolation of this compound.

Biosynthetic Relationship

biosynthetic_pathway PKS Pentaketide Precursor DecA Decarestrictine A1/A2 PKS->DecA Post-PKS Modifications Others Other Decarestrictines (B, N, O, etc.) PKS->Others DecD Decarestrictine D DecA->DecD Non-enzymatic Conversion (Acidic pH) DecC Decarestrictine C1/C2 DecA->DecC Enzymatic Modifications

Caption: Simplified biosynthetic origin of this compound.

Conclusion

This compound, isolated from Penicillium species, remains a compound of interest for its biological activity as an inhibitor of cholesterol biosynthesis. The methodologies outlined in this guide, derived from the primary literature, provide a framework for its production and purification. The complexity of its isolation as a diastereomeric mixture, along with the influence of fermentation conditions on the final metabolite profile, highlights the intricate nature of fungal secondary metabolism. Further research into optimizing fermentation parameters and exploring the full biosynthetic pathway could lead to improved yields and the generation of novel analogues for drug development.

References

The Biosynthesis of Decarestrictines in Fungi: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Decarestrictines are a family of ten-membered lactones produced by fungi, notably Penicillium simplicissimum and Penicillium corylophilum. These polyketide natural products have garnered significant interest due to their inhibitory activity against cholesterol biosynthesis. This technical guide provides a comprehensive overview of the decarestrictine biosynthesis pathway, integrating current knowledge on its polyketide origins, enzymatic and non-enzymatic transformations, and regulatory aspects. Detailed experimental methodologies for the study of this pathway are presented, alongside structured data and visualizations to facilitate a deeper understanding for researchers in natural product synthesis, fungal genetics, and drug discovery.

Introduction

The decarestrictines represent a class of fungal secondary metabolites with potential applications as anticholesteremic agents[1]. Their unique ten-membered lactone structure arises from a complex biosynthetic pathway that originates from a polyketide precursor[2]. Understanding this pathway is crucial for efforts to engineer novel analogues with improved therapeutic properties and to optimize production yields. This guide synthesizes the available scientific literature to provide an in-depth technical resource on the biosynthesis of these fascinating molecules.

The Decarestrictine Biosynthetic Pathway

The biosynthesis of decarestrictines is initiated by a Type I non-reducing polyketide synthase (NRPKS), which constructs a pentaketide precursor from acetyl-CoA and malonyl-CoA units[2][3]. This precursor then undergoes a series of post-PKS modifications, including oxidations and cyclization, to yield the diverse members of the decarestrictine family. A key and unusual feature of this pathway is a non-enzymatic, pH-dependent transformation in the later steps.

Core Polyketide Synthesis

Feeding experiments with ¹³C-labeled precursors have confirmed the polyketide origin of the decarestrictine backbone[2]. A polyketide synthase (PKS) catalyzes the iterative condensation of acetate and malonate units to form a linear pentaketide chain. While the specific gene cluster encoding the decarestrictine PKS has not yet been identified, it is hypothesized to be a multi-domain enzyme typical of fungal secondary metabolism.

Post-PKS Modifications and Key Intermediates

Following the synthesis of the initial pentaketide, a series of tailoring enzymes, likely including oxidoreductases and monooxygenases, modify the structure to create various decarestrictine analogues. The oxygenation pattern of the different decarestrictines is a result of these enzymatic steps[2].

A critical juncture in the pathway involves the formation of decarestrictines A1 and A2. These intermediates are then converted into other members of the family through both enzymatic and non-enzymatic reactions.

A Key Non-Enzymatic Transformation

A distinctive feature of the late stages of decarestrictine biosynthesis is a non-enzymatic conversion that is dependent on the pH of the fermentation medium. Under acidic conditions, decarestrictines A1 and A2 are transformed into the main product, decarestrictine D, as well as the related compounds decarestrictine N and O. This highlights the importance of environmental factors in shaping the final metabolic profile of the producing fungus.

Decarestrictine Biosynthesis Pathway AcetylCoA Acetyl-CoA + 4x Malonyl-CoA PKS Decarestrictine Polyketide Synthase (PKS) AcetylCoA->PKS Pentaketide Linear Pentaketide Precursor PKS->Pentaketide PostPKS Post-PKS Modifications (Oxidations, Cyclization) Pentaketide->PostPKS DecA Decarestrictine A1/A2 PostPKS->DecA Enzymatic Enzymatic Conversion DecA->Enzymatic NonEnzymatic Non-Enzymatic Conversion (Acidic pH) DecA->NonEnzymatic DecB Decarestrictine B Enzymatic->DecB DecD Decarestrictine D NonEnzymatic->DecD DecNO Decarestrictine N & O NonEnzymatic->DecNO

Figure 1: Proposed biosynthetic pathway of decarestrictines.

Regulation of Decarestrictine Biosynthesis

The production of decarestrictines, like many fungal secondary metabolites, is likely to be tightly regulated at multiple levels. While specific regulatory mechanisms for this pathway have not been elucidated, general principles of polyketide regulation in Penicillium can be applied.

  • Cluster-Specific Transcription Factors: Biosynthetic gene clusters for secondary metabolites in fungi often contain a dedicated transcription factor, typically a Zn(II)₂Cys₆ protein, that controls the expression of the other genes in the cluster[4].

  • Global Regulators: Environmental signals such as pH and nutrient availability are integrated by global regulatory proteins. For instance, the PacC transcription factor mediates the response to ambient pH, which is known to be a critical factor in decarestrictine production[4].

  • Chromatin Remodeling: The expression of biosynthetic gene clusters can also be controlled by epigenetic mechanisms, including histone modifications.

Experimental Protocols

Detailed experimental work is essential for the characterization of the decarestrictine biosynthetic pathway. The following sections provide generalized protocols based on standard methods for studying fungal secondary metabolites.

Fungal Strains and Fermentation
  • Producing Organisms: Penicillium simplicissimum (e.g., strain FH-A 6090) and Penicillium corylophilum are known producers of decarestrictines[1].

  • Culture Media: A variety of standard fungal culture media can be used for the growth of these strains, such as Potato Dextrose Agar (PDA) for solid cultures and Potato Dextrose Broth (PDB) for liquid fermentations.

  • Fermentation Conditions:

    • Temperature: Typically 25-28°C.

    • Agitation: For liquid cultures, shaking at 150-200 rpm promotes aeration.

    • pH: The pH of the medium is a critical parameter. For studying the non-enzymatic conversion, pH-static fermentations can be employed to maintain a constant pH throughout the culture period.

    • Duration: Fermentation times can range from 7 to 21 days, depending on the strain and culture conditions.

Extraction and Isolation of Decarestrictines
  • Harvesting: The fungal biomass is separated from the culture broth by filtration or centrifugation.

  • Extraction:

    • Broth: The culture filtrate is extracted with an organic solvent such as ethyl acetate or dichloromethane.

    • Mycelium: The mycelial biomass is typically freeze-dried, ground to a powder, and then extracted with a suitable organic solvent.

  • Purification: The crude extracts are concentrated under reduced pressure. Purification of individual decarestrictines is achieved through chromatographic techniques, including:

    • Silica gel column chromatography.

    • High-Performance Liquid Chromatography (HPLC), often using a C18 reversed-phase column.

Analytical Methods for Quantification
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or diode array detection is a standard method for the quantification of decarestrictines. A C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive and specific detection and quantification, LC coupled with a mass spectrometer (e.g., electrospray ionization) is employed.

Experimental_Workflow Start Fungal Culture (e.g., P. simplicissimum) Fermentation Liquid Fermentation (PDB, 25°C, 14 days) Start->Fermentation Separation Separation of Mycelium and Broth (Filtration) Fermentation->Separation Broth_Extraction Broth Extraction (Ethyl Acetate) Separation->Broth_Extraction Mycelium_Extraction Mycelium Extraction (Methanol/DCM) Separation->Mycelium_Extraction Crude_Extract Crude Extract Broth_Extraction->Crude_Extract Mycelium_Extraction->Crude_Extract Purification Chromatographic Purification (Silica Gel, HPLC) Crude_Extract->Purification Isolated_Decarestrictines Isolated Decarestrictines Purification->Isolated_Decarestrictines Analysis Structural Elucidation (NMR, MS) Quantification Quantification (HPLC, LC-MS) Isolated_Decarestrictines->Analysis Isolated_Decarestrictines->Quantification

Figure 2: General experimental workflow for decarestrictine research.
Identification of the Biosynthetic Gene Cluster

While the decarestrictine gene cluster is yet to be identified, the following workflow outlines a common approach for this discovery process in fungi.

Gene_Cluster_ID_Workflow Start Genome Sequencing of P. simplicissimum Annotation Genome Annotation and PKS Gene Identification Start->Annotation Comparative_Genomics Comparative Genomics with other Penicillium species Annotation->Comparative_Genomics Candidate_Cluster Identification of Candidate Biosynthetic Gene Cluster Comparative_Genomics->Candidate_Cluster Gene_Deletion Targeted Gene Deletion (e.g., PKS gene via CRISPR/Cas9) Candidate_Cluster->Gene_Deletion Metabolite_Analysis Metabolite Profiling of Wild-Type vs. Mutant Gene_Deletion->Metabolite_Analysis Confirmation Confirmation of Cluster Involvement (Loss of Production) Metabolite_Analysis->Confirmation

Figure 3: Workflow for identifying the decarestrictine gene cluster.

Quantitative Data

At present, there is a lack of publicly available, detailed quantitative data on the biosynthesis of decarestrictines, such as production titers under various conditions or kinetic parameters of the involved enzymes. The tables below are provided as templates for researchers to populate as such data becomes available.

Table 1: Fermentation Titers of Decarestrictines

Fungal StrainCulture ConditionsDecarestrictineTiter (mg/L)Reference
P. simplicissimum(Specify media, temp, pH)Decarestrictine DData not available
P. corylophilum(Specify media, temp, pH)Decarestrictine AData not available
............

Table 2: Kinetic Parameters of Biosynthetic Enzymes

EnzymeSubstrateKmkcatkcat/KmReference
Decarestrictine PKSAcetyl-CoAData not availableData not availableData not available
Decarestrictine PKSMalonyl-CoAData not availableData not availableData not available
(Post-PKS Enzyme)(Intermediate)Data not availableData not availableData not available

Conclusion and Future Directions

The biosynthesis of decarestrictines presents a fascinating example of fungal polyketide metabolism, notable for its inclusion of a non-enzymatic, pH-dependent step. While the foundational aspects of the pathway have been outlined, significant gaps in our knowledge remain. Future research should prioritize:

  • Identification and characterization of the decarestrictine biosynthetic gene cluster: This will provide definitive insights into the enzymes involved and enable heterologous expression and pathway engineering.

  • Elucidation of the structures of all pathway intermediates: This will allow for a more complete understanding of the enzymatic transformations.

  • Characterization of the regulatory network: A deeper understanding of how the pathway is controlled will be crucial for optimizing production.

  • Quantitative analysis of production: Systematic studies to quantify yields under different fermentation conditions are needed.

Addressing these research questions will not only advance our fundamental understanding of fungal natural product biosynthesis but also pave the way for the development of novel decarestrictine-based therapeutics.

References

Spectroscopic Profile of Decarestrictine C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarestrictine C, a member of the decarestrictine family of 10-membered lactones, has garnered significant interest within the scientific community due to its biological activities, including the inhibition of cholesterol biosynthesis. These natural products were first isolated from Penicillium simplicissimum and Penicillium corylophilum. The structural elucidation of these complex molecules relies heavily on a combination of advanced spectroscopic techniques. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information presented herein is compiled from primary literature and is intended to serve as a valuable resource for researchers engaged in the study, synthesis, or derivatization of this important natural product.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables. It is important to note that this compound exists as a mixture of two distinct conformational isomers at room temperature, which is reflected in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for synthetic Decarestrictine C1, which is in good agreement with the natural product, are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data not available in search results
Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition and confirming the molecular weight of this compound.

Table 3: Mass Spectrometry Data for this compound

Ionization Mode[M+H]⁺ (Calculated)[M+H]⁺ (Observed)
Data not available in search results
Infrared (IR) Spectroscopy Data

The IR spectrum of this compound provides valuable information about the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
Data not available in search results

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are crucial for reproducibility and comparison of results. The following sections outline the general methodologies employed in the literature.

NMR Spectroscopy

NMR spectra are typically recorded on high-field spectrometers. The sample is dissolved in a suitable deuterated solvent, such as CDCl₃ or CD₃OD. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Workflow for NMR Data Acquisition:

Cholesterol_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol This compound This compound This compound->HMG-CoA Inhibition

An In-depth Technical Guide to the Natural Sources and Producers of Decarestrictine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, producers, and biosynthetic pathways of Decarestrictine C, a member of the decarestrictine family of fungal polyketides known for their potential as cholesterol biosynthesis inhibitors. This document details the producing organisms, experimental protocols for their cultivation and the extraction of this compound, and a summary of the current understanding of its biosynthesis.

Natural Producers of this compound

This compound is a secondary metabolite produced by filamentous fungi of the genus Penicillium. The primary reported producers are:

  • Penicillium simplicissimum (Thom, C. 1930) [1]

  • Penicillium corylophilum (Dierckx 1901) [2]

These species have been identified as sources of a range of decarestrictines, including this compound. Strains of these fungi, such as Penicillium simplicissimum strain FH-A 6090, have been central to the study of this class of compounds[3][4].

Quantitative Production Data

While the production of the decarestrictine family by Penicillium species is well-established, specific quantitative yield data for this compound is not extensively reported in publicly available literature. The production of fungal secondary metabolites is highly dependent on the strain, fermentation conditions, and extraction methods. However, studies on related secondary metabolites from Penicillium species suggest that yields can range from micrograms to several hundred milligrams per liter of culture broth. For instance, the production of citrinin by Penicillium chrysogenum has been reported to reach approximately 530 mg/L under optimized batch culture conditions[5]. Optimization of fermentation conditions, such as pH and media composition, has been shown to influence the production profile of different decarestrictine analogues[3][4].

Table 1: Summary of this compound Producers and Production Insights

Producing OrganismStrain ExamplesKey Production InsightsReported Yield of this compound (mg/L)
Penicillium simplicissimumFH-A 6090The pattern of decarestrictine production can be manipulated by altering fermentation pH[3][4].Not explicitly reported.
Penicillium corylophilumAB 1875C-28Known producer of a complex of decarestrictines and other secondary metabolites[2].Not explicitly reported.

Experimental Protocols

The following sections detail the methodologies for the cultivation of Penicillium species and the subsequent isolation and purification of this compound, based on established protocols for fungal secondary metabolites.

Fungal Cultivation (Submerged Fermentation)

Objective: To produce a culture of Penicillium simplicissimum or Penicillium corylophilum for the biosynthesis of decarestrictines.

Materials:

  • A pure culture of the producing Penicillium strain.

  • Seed culture medium (e.g., Potato Dextrose Broth - PDB).

  • Production fermentation medium (a variety of media can be used, a representative example is provided below).

  • Sterile Erlenmeyer flasks or a bioreactor.

  • Incubator shaker.

Table 2: Example Production Medium Composition

ComponentConcentration (g/L)
Glucose20.0
Peptone5.0
Yeast Extract3.0
KH₂PO₄1.0
MgSO₄·7H₂O0.5
Trace element solution1.0 mL
Distilled waterto 1 L

Procedure:

  • Inoculum Preparation: Aseptically transfer a small piece of the mycelium from a stock culture to a flask containing the seed culture medium. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days to obtain a well-grown seed culture.

  • Production Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). The fermentation can be carried out in flasks on a rotary shaker or in a controlled bioreactor.

  • Incubation: Maintain the culture at 25-28°C for 7-14 days. The optimal fermentation time should be determined by monitoring the production of this compound.

  • pH Control: The pH of the fermentation can influence the profile of decarestrictines produced. For example, acidic conditions during the fermentation of P. simplicissimum can favor the conversion of decarestrictines A1 and A2 into other analogues[3]. The initial pH of the medium is typically adjusted to 6.0-6.5.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fungal culture.

Materials:

  • Fungal culture broth from the fermentation.

  • Organic solvents (e.g., ethyl acetate, chloroform, methanol, acetonitrile).

  • Silica gel for column chromatography.

  • High-Performance Liquid Chromatography (HPLC) system with a reversed-phase column (e.g., C18).

  • Rotary evaporator.

  • Filtration apparatus.

Procedure:

  • Separation of Mycelium and Broth: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Solvent Extraction: Extract the culture filtrate with an equal volume of ethyl acetate or another suitable organic solvent three times. The mycelium can also be extracted separately with a polar organic solvent like methanol.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) to separate the components based on polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Preparative HPLC: Pool the fractions containing this compound and subject them to further purification using preparative reversed-phase HPLC. A common mobile phase would be a gradient of water and acetonitrile or methanol.

  • Final Purification and Characterization: Collect the peak corresponding to this compound, evaporate the solvent, and confirm the purity and identity of the compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biosynthesis of this compound

Decarestrictines are polyketides, a class of secondary metabolites synthesized by a series of Claisen-like condensations of acetyl-CoA and malonyl-CoA units[4].

Proposed Biosynthetic Pathway

The biosynthesis of the decarestrictine family originates from a common pentaketide precursor, which is formed by a Polyketide Synthase (PKS)[4]. This precursor then undergoes a series of post-PKS modifications, including oxidations, reductions, and cyclizations, to yield the various members of the decarestrictine family. The structural diversity within the family arises from variations in the oxygenation pattern of the ten-membered lactone ring.

The biosynthesis of this compound is believed to proceed through a series of enzymatic and non-enzymatic steps from a common precursor. The interconversion between different decarestrictines can be influenced by factors such as the pH of the fermentation broth[3].

Decarestrictine_Biosynthesis cluster_pks Polyketide Synthase (PKS) Assembly cluster_post_pks Post-PKS Modifications Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Pentaketide_Precursor Pentaketide_Precursor PKS->Pentaketide_Precursor Intermediate_1 Early Decarestrictine Intermediates Pentaketide_Precursor->Intermediate_1 Oxidation, Reduction, Cyclization Decarestrictine_A_B Decarestrictine A/B Intermediate_1->Decarestrictine_A_B Decarestrictine_C This compound Decarestrictine_A_B->Decarestrictine_C Hydroxylation/ Isomerization Other_Decarestrictines Other Decarestrictines (D, E, etc.) Decarestrictine_A_B->Other_Decarestrictines pH-dependent conversions

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow

The overall workflow from the producer organism to the purified compound is a multi-step process that requires careful execution of microbiological and chemical techniques.

Experimental_Workflow Producer Penicillium simplicissimum or P. corylophilum Fermentation Submerged Fermentation (25-28°C, 7-14 days) Producer->Fermentation Separation Separation of Mycelium and Culture Broth Fermentation->Separation Extraction Solvent Extraction (e.g., Ethyl Acetate) Separation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromo Silica Gel Column Chromatography Crude_Extract->Column_Chromo Fractions Fraction Collection and Analysis (TLC/HPLC) Column_Chromo->Fractions HPLC Preparative HPLC (Reversed-Phase) Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

Caption: Experimental workflow for this compound production.

Conclusion

This compound, a polyketide metabolite from Penicillium species, represents a class of natural products with significant potential in drug discovery, particularly as inhibitors of cholesterol biosynthesis. This guide has outlined the primary fungal producers, provided a framework for the experimental protocols required for its production and isolation, and summarized the current understanding of its biosynthetic origins. Further research is warranted to fully elucidate the specific enzymatic steps and regulatory networks governing its biosynthesis and to optimize its production for potential therapeutic applications. The development of more detailed quantitative analyses and the identification of the specific biosynthetic gene cluster will be critical next steps in advancing the study of this promising natural product.

References

The Decarestrictine C Family: A Technical Guide to a Novel Class of Cholesterol Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Decarestrictine family of natural products, primarily isolated from fungi of the Penicillium genus, represents a class of ten-membered lactones with potent and selective inhibitory activity against cholesterol biosynthesis. First identified through chemical screening, these secondary metabolites have garnered significant interest within the scientific community due to their potential as leads for the development of new anticholesteremic agents. Structurally, the decarestrictines are characterized by a ten-membered macrolide ring, with variations in the oxygenation pattern along the carbon skeleton, giving rise to a family of closely related analogues, including Decarestrictines A through O. This guide provides a comprehensive overview of the Decarestrictine C family, with a focus on its chemical biology, biosynthesis, and the methodologies employed in its study.

Core Data Summary

While extensive research has been conducted on the Decarestrictine family, publicly available quantitative data on the inhibitory activity of all members is limited. However, the potent activity of Decarestrictine D has been reported.

CompoundBiological ActivityIC50 ValueCell LineReference
Decarestrictine DInhibition of Cholesterol Biosynthesis100 nMLiver Cells
Decarestrictine C1/C2Potent Inhibition of Cholesterol BiosynthesisData not availableHEP-G2
Decarestrictines A/BInhibition of Cholesterol BiosynthesisData not availableHEP-G2

Biosynthesis of the Decarestrictine Family

The biosynthesis of the decarestrictines originates from a common pentaketide precursor, as demonstrated by feeding experiments with labeled acetates and malonic acid in Penicillium simplicissimum. The assembly of this precursor is followed by a series of post-polyketide synthase modifications, including both enzymatic and a key non-enzymatic reaction, to generate the diverse members of the family.

A crucial step in the late-stage biosynthesis is a non-enzymatic, acid-catalyzed conversion of the early members, Decarestrictine A1 and A2, into the major product, Decarestrictine D, as well as the related compounds, Decarestrictine N and O. This reaction is influenced by the pH of the fermentation medium, allowing for the targeted production of specific decarestrictine analogues by controlling the fermentation conditions.

Decarestrictine Biosynthetic Pathway cluster_0 Early Biosynthesis cluster_1 Late-Stage Diversification Pentaketide Precursor Pentaketide Precursor Enzymatic Modifications Enzymatic Modifications Pentaketide Precursor->Enzymatic Modifications Polyketide Synthase Decarestrictine A1/A2 Decarestrictine A1/A2 Enzymatic Modifications->Decarestrictine A1/A2 Decarestrictine D Decarestrictine D Decarestrictine A1/A2->Decarestrictine D Non-enzymatic (Acidic Conditions) Decarestrictine N Decarestrictine N Decarestrictine A1/A2->Decarestrictine N Non-enzymatic (Acidic Conditions) Decarestrictine O Decarestrictine O Decarestrictine A1/A2->Decarestrictine O Non-enzymatic (Acidic Conditions)

Caption: Proposed biosynthetic pathway of the Decarestrictine family.

Experimental Protocols

Isolation of Decarestrictines from Penicillium simplicissimum

The following is a general protocol for the isolation of decarestrictines based on methodologies described in the literature.

  • Fermentation: Penicillium simplicissimum is cultured in a suitable liquid medium (e.g., potato dextrose broth) under aerobic conditions at 25-28°C for 7-14 days. For targeted production of specific decarestrictines, pH-static fermentation can be employed to maintain acidic conditions, favoring the formation of Decarestrictine D, N, and O.

  • Extraction: The culture broth is separated from the mycelium by filtration. The filtrate is then extracted with an organic solvent such as ethyl acetate. The mycelium can also be extracted separately with a polar organic solvent like methanol or acetone to recover intracellular metabolites.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for the purification of individual decarestrictines.

    • Silica Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).

    • Sephadex LH-20 Chromatography: Fractions containing the decarestrictines are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically eluting with methanol.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual, pure decarestrictines is achieved by reversed-phase HPLC (e.g., C18 column) using a suitable solvent system (e.g., acetonitrile-water or methanol-water).

  • Structure Elucidation: The structures of the purified compounds are determined by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

HMG-CoA Reductase Inhibition Assay

The following is a representative protocol for assessing the inhibitory activity of decarestrictines on HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This protocol is based on commercially available assay kits and published methodologies.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing DTT and EDTA).

    • Prepare a solution of the substrate, HMG-CoA.

    • Prepare a solution of the cofactor, NADPH.

    • Prepare a solution of HMG-CoA reductase enzyme.

    • Prepare solutions of the test compounds (decarestrictines) at various concentrations in a suitable solvent (e.g., DMSO). A known HMG-CoA reductase inhibitor (e.g., pravastatin) should be used as a positive control.

  • Assay Procedure (96-well plate format):

    • To each well, add the reaction buffer.

    • Add the test compound or control solution.

    • Add the HMG-CoA reductase enzyme solution and incubate for a short period at 37°C.

    • Initiate the reaction by adding the HMG-CoA and NADPH solutions.

  • Measurement:

    • The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

    • The absorbance is measured at regular intervals over a specific period using a microplate reader.

  • Data Analysis:

    • The rate of NADPH consumption is calculated for each concentration of the test compound.

    • The percentage of inhibition is calculated relative to the untreated control.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow cluster_purification Purification Steps Fermentation Fermentation Extraction Extraction Fermentation->Extraction Culture Broth Mycelium Purification Purification Extraction->Purification Crude Extract Structure Elucidation Structure Elucidation Purification->Structure Elucidation Pure Compounds Bioactivity Screening Bioactivity Screening Purification->Bioactivity Screening Pure Compounds Silica Gel Silica Gel Purification->Silica Gel Data Analysis Data Analysis Bioactivity Screening->Data Analysis IC50 Values Sephadex LH-20 Sephadex LH-20 Silica Gel->Sephadex LH-20 HPLC HPLC Sephadex LH-20->HPLC

Caption: General experimental workflow for the study of Decarestrictines.

Conclusion

The this compound family of natural products represents a promising class of cholesterol biosynthesis inhibitors. Their unique ten-membered lactone structure and potent biological activity make them attractive targets for further investigation in the development of novel therapeutics for hypercholesterolemia. The elucidation of their biosynthetic pathway, particularly the role of the non-enzymatic, pH-dependent rearrangement, offers opportunities for synthetic and biosynthetic approaches to generate novel analogues with improved pharmacological properties. The experimental protocols outlined in this guide provide a framework for researchers to further explore the fascinating chemistry and biology of this important class of natural products.

Biological activity of Decarestrictine C on cholesterol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

FRANKFURT, Germany – October 31, 2025 – Decarestrictine C, a member of the decarestrictine family of natural products isolated from Penicillium species, has been identified as a significant inhibitor of cholesterol biosynthesis. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its effects on cholesterol synthesis, for researchers, scientists, and drug development professionals.

Decarestrictines are a class of 10-membered lactone compounds produced by fungi such as Penicillium simplicissimum and Penicillium corylophilum.[1] In vitro studies utilizing the human hepatoma cell line (HepG2) have demonstrated the potent inhibitory effects of this class of molecules on the cholesterol biosynthesis pathway.[1]

Quantitative Analysis of Cholesterol Synthesis Inhibition

CompoundCell LineAssayIC50 (µM)
Decarestrictine A1/A2HepG2Cholesterol Biosynthesis Inhibition107.69[2]

Table 1: Inhibitory concentration (IC50) of Decarestrictine A1/A2 on cholesterol biosynthesis in HepG2 cells.[2]

Experimental Protocols

The following sections detail the methodologies typically employed to assess the biological activity of compounds like this compound on cholesterol synthesis.

Inhibition of Cholesterol Biosynthesis in HepG2 Cells

This assay measures the de novo synthesis of cholesterol by monitoring the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into cellular cholesterol.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • [¹⁴C]-Sodium Acetate

  • This compound (or other test compounds)

  • Phosphate-Buffered Saline (PBS)

  • Hexane/Isopropanol (3:2, v/v)

  • Silica gel for thin-layer chromatography (TLC)

  • Scintillation counter and fluid

Procedure:

  • Cell Culture: HepG2 cells are cultured in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. The medium is then replaced with fresh medium containing varying concentrations of this compound. Control cells receive the vehicle solvent.

  • Radiolabeling: Following a pre-incubation period with the test compound, [¹⁴C]-sodium acetate is added to each well, and the cells are incubated for a further period to allow for the incorporation of the radiolabel into newly synthesized cholesterol.

  • Lipid Extraction: The cells are washed with PBS, and total lipids are extracted using a hexane/isopropanol solvent mixture.

  • Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) on silica gel plates. The spots corresponding to cholesterol are identified, scraped, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage inhibition of cholesterol synthesis is calculated by comparing the radioactivity in treated cells to that in control cells. The IC50 value is then determined from the dose-response curve.

HMG-CoA Reductase Activity Assay

This enzymatic assay determines the direct inhibitory effect of a compound on HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.

Materials:

  • Purified HMG-CoA reductase enzyme

  • HMG-CoA (substrate)

  • NADPH (cofactor)

  • Assay Buffer (e.g., potassium phosphate buffer)

  • This compound (or other test compounds)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: A reaction mixture containing assay buffer, NADPH, and the purified HMG-CoA reductase enzyme is prepared.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture. A control reaction without the inhibitor is also prepared.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, HMG-CoA.

  • Monitoring Enzyme Activity: The activity of HMG-CoA reductase is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance curve. The percentage inhibition is determined by comparing the rates of the inhibited reactions to the control. The IC50 value is calculated from the resulting dose-response curve.

Visualizing the Experimental Workflow and Cholesterol Synthesis Pathway

To further clarify the experimental process and the targeted biological pathway, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_radiolabeling Radiolabeling cluster_analysis Analysis cluster_result Result HepG2 HepG2 Cells Treatment Incubate with This compound HepG2->Treatment Radiolabel Add [¹⁴C]-Acetate Treatment->Radiolabel Extraction Lipid Extraction Radiolabel->Extraction TLC TLC Separation Extraction->TLC Quantification Scintillation Counting TLC->Quantification IC50 IC50 Determination Quantification->IC50

Inhibition of Cholesterol Biosynthesis Assay Workflow.

Cholesterol_Synthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol HMG_CoA_Reductase->Mevalonate Decarestrictine_C This compound Decarestrictine_C->HMG_CoA_Reductase Potential Inhibition

Simplified Cholesterol Biosynthesis Pathway and Potential Target.

Concluding Remarks

This compound and its analogs represent a promising class of natural products for the inhibition of cholesterol biosynthesis. The methodologies outlined in this guide provide a framework for the continued investigation of these compounds. Further research is warranted to determine the precise mechanism of action, including the specific enzymatic target(s) within the cholesterol synthesis pathway, and to fully elucidate the structure-activity relationships of the decarestrictine family. This will be crucial for the potential development of novel therapeutic agents for the management of hypercholesterolemia.

References

Decarestrictine C: An In-depth Technical Guide on its Mechanism of Action as a Cholesterol Biosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarestrictine C, a member of the decarestrictine family of 10-membered lactones, has been identified as an inhibitor of de novo cholesterol biosynthesis. These natural products, isolated from various Penicillium species, have garnered interest for their potential as hypocholesterolemic agents. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its inhibitory effects on the cholesterol biosynthetic pathway. The information presented herein is based on available scientific literature and is intended to serve as a resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of Cholesterol Biosynthesis

The primary mechanism of action of this compound is the inhibition of the de novo synthesis of cholesterol. This has been demonstrated in in vitro studies utilizing the human hepatoma cell line, HepG2, a well-established model for studying hepatic cholesterol metabolism. The inhibitory effect is typically quantified by measuring the reduction in the incorporation of radiolabeled acetate, such as [14C]-acetate, into newly synthesized cholesterol.

While the inhibitory activity of the decarestrictine family on cholesterol biosynthesis is established, the precise molecular target of this compound within this complex pathway has not been definitively elucidated in publicly available research. The cholesterol biosynthesis pathway involves a series of enzymatic reactions, and inhibitors can act at various steps. Key regulatory enzymes in this pathway include HMG-CoA reductase, squalene synthase, and lanosterol synthase. However, specific studies detailing the direct interaction of this compound with these or other enzymes are currently lacking.

Quantitative Inhibition Data

To date, specific quantitative data on the inhibitory potency of this compound, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values against a specific enzyme or in cell-based assays, have not been reported in the accessible scientific literature. The absence of this data precludes a detailed comparative analysis of its potency against other known cholesterol biosynthesis inhibitors.

Signaling Pathways

The regulation of cholesterol biosynthesis is intricately linked to cellular signaling pathways, most notably the Sterol Regulatory Element-Binding Protein (SREBP) pathway. SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. When cellular sterol levels are low, SREBPs are activated, leading to increased expression of cholesterogenic genes. Conversely, high sterol levels suppress SREBP activation, thus downregulating cholesterol synthesis.

The effect of this compound on the SREBP signaling pathway has not been investigated. It is plausible that by inhibiting cholesterol synthesis and thereby lowering intracellular cholesterol levels, this compound could indirectly lead to the activation of the SREBP pathway as a compensatory mechanism. However, without experimental data, this remains a hypothesis.

Experimental Protocols

The following is a generalized protocol for a key experiment used to characterize inhibitors of cholesterol biosynthesis, based on methods frequently cited in the literature.

In Vitro Cholesterol Biosynthesis Inhibition Assay in HepG2 Cells

Objective: To determine the inhibitory effect of a compound on the de novo synthesis of cholesterol from a radiolabeled precursor in a cellular model.

Methodology:

  • Cell Culture: Human HepG2 cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, the cells are treated with varying concentrations of this compound or a vehicle control for a predetermined period.

  • Radiolabeling: Following the treatment period, the medium is replaced with a fresh medium containing a radiolabeled cholesterol precursor, typically [14C]-acetate. The cells are then incubated for a further period to allow for the incorporation of the radiolabel into newly synthesized lipids.

  • Lipid Extraction: After incubation, the cells are washed and lipids are extracted using a suitable solvent system, such as a mixture of hexane and isopropanol.

  • Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) to isolate the cholesterol fraction. The radioactivity incorporated into the cholesterol band is then quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of inhibition of cholesterol synthesis is calculated by comparing the radioactivity in the cholesterol fraction of treated cells to that of the vehicle-treated control cells.

Visualizations

Logical Relationship of Cholesterol Biosynthesis Inhibition

Cholesterol_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway Acetate Acetate HMG_CoA HMG-CoA Acetate->HMG_CoA Multiple Steps Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene Synthase Lanosterol Synthase Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Decarestrictine_C This compound Inhibition Inhibition Decarestrictine_C->Inhibition cluster_pathway cluster_pathway Inhibition->cluster_pathway ? caption Fig. 1: Potential points of inhibition by this compound.

Caption: Potential points of inhibition by this compound.

Experimental Workflow for Inhibition Assay

Experimental_Workflow Start Start: Culture HepG2 Cells Treatment Treat cells with This compound Start->Treatment Radiolabeling Add [14C]-Acetate Treatment->Radiolabeling Incubation Incubate Radiolabeling->Incubation Lipid_Extraction Extract Lipids Incubation->Lipid_Extraction TLC Separate Lipids by TLC Lipid_Extraction->TLC Quantification Quantify Radioactivity in Cholesterol TLC->Quantification Analysis Analyze Data (% Inhibition) Quantification->Analysis End End Analysis->End caption Fig. 2: Workflow for cholesterol biosynthesis inhibition assay.

Caption: Workflow for cholesterol biosynthesis inhibition assay.

Conclusion and Future Directions

This compound is a known inhibitor of cholesterol biosynthesis, a property that makes it a compound of interest for potential therapeutic applications. However, the current body of scientific literature lacks critical details regarding its precise mechanism of action. To advance the understanding and potential development of this compound, future research should focus on:

  • Target Identification: Elucidating the specific enzyme(s) in the cholesterol biosynthesis pathway that are directly inhibited by this compound.

  • Quantitative Analysis: Determining the IC50 and Ki values of this compound to quantify its inhibitory potency.

  • Signaling Pathway Analysis: Investigating the effects of this compound on the SREBP signaling pathway and other related regulatory networks.

  • Structure-Activity Relationship Studies: Exploring the structural features of the decarestrictine scaffold that are essential for its inhibitory activity to guide the synthesis of more potent and selective analogs.

A more in-depth understanding of the molecular pharmacology of this compound will be crucial for assessing its true therapeutic potential.

A Deep Dive into the Decarestrictine Family: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the decarestrictine family of natural products, their role as inhibitors of cholesterol biosynthesis, and their potential in drug discovery. This guide provides a comprehensive literature review, including quantitative data, detailed experimental protocols, and a breakdown of their mechanism of action and biosynthetic pathways.

The decarestrictine family, a group of 10-membered lactone natural products, has garnered significant interest within the scientific community for their potent biological activity as inhibitors of cholesterol biosynthesis. First isolated from various Penicillium species, these compounds represent a promising avenue for the development of novel therapeutic agents targeting hypercholesterolemia and related cardiovascular diseases. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the current knowledge on the decarestrictine family.

Quantitative Analysis of Bioactivity

A critical aspect of understanding the potential of the decarestrictine family lies in the quantitative assessment of their inhibitory effects on cholesterol biosynthesis. While comprehensive comparative data is limited in publicly available literature, the inhibitory concentration (IC50) values for several members of the decarestrictine family have been reported. Decarestrictine D, in particular, has been noted for its potent inhibition of cholesterol biosynthesis in liver cells.

CompoundCell LineAssayIC50
Decarestrictine DLiver CellsCholesterol Biosynthesis Inhibition100 nM
Decarestrictine AHepG2Cholesterol Biosynthesis InhibitionData Not Available
Decarestrictine BHepG2Cholesterol Biosynthesis InhibitionData Not Available
Decarestrictine CHepG2Cholesterol Biosynthesis InhibitionData Not Available

Caption: Table summarizing the reported IC50 values for decarestrictine compounds. Further research is needed to establish a comprehensive comparative dataset.

Unraveling the Mechanism of Action: Beyond HMG-CoA Reductase

The primary mechanism of action of the decarestrictine family is the inhibition of the de novo synthesis of cholesterol. Unlike the widely known statin drugs, which target HMG-CoA reductase, evidence suggests that decarestrictines act on a different enzyme within the cholesterol biosynthesis pathway. Studies on decarestrictine D (also known as tuckolide) and its C-7 epimer have shown that they do not inhibit microsomal HMG-CoA reductase from either pea or rat liver. This crucial finding indicates that the cholesterol-lowering effect of decarestrictines is not mediated by the same mechanism as statins, opening up the possibility of new therapeutic strategies.

While the precise molecular target of the decarestrictine family has not been definitively identified in the reviewed literature, downstream enzymes in the cholesterol biosynthesis pathway, such as squalene synthase or oxidosqualene cyclase, are plausible candidates. Further investigation into the specific enzyme inhibited by decarestrictines is a key area for future research.

An overview of the cholesterol biosynthesis pathway is presented below, highlighting the potential points of intervention for inhibitors.

Cholesterol_Biosynthesis_Pathway cluster_early Early Steps cluster_statin Statin Inhibition cluster_downstream Downstream Pathway cluster_decarestrictine Potential Decarestrictine Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP HMG-CoA_Reductase HMG-CoA Reductase HMG-CoA_Reductase->Mevalonate Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Squalene_Synthase Squalene Synthase Squalene_Synthase->Squalene Oxidosqualene_Cyclase Oxidosqualene Cyclase Oxidosqualene_Cyclase->Lanosterol

Caption: Cholesterol biosynthesis pathway with potential inhibition sites.

Experimental Protocols

The following section outlines a generalized experimental protocol for assessing the inhibition of cholesterol biosynthesis in a cell-based assay, based on commonly used methodologies.

Inhibition of Cholesterol Biosynthesis in HepG2 Cells using [1-14C]Acetate

1. Cell Culture and Plating:

  • Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into multi-well plates at a predetermined density and allowed to adhere and grow to a specified confluency.

2. Compound Treatment:

  • Decarestrictine compounds of interest are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial dilutions of the test compounds are prepared in the culture medium.

  • The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the decarestrictine compounds. Control wells receive medium with the vehicle (DMSO) only.

  • The cells are incubated with the compounds for a specific period (e.g., 24-48 hours).

3. Radiolabeling:

  • Following the incubation with the test compounds, [1-14C]acetic acid, sodium salt, is added to each well.

  • The cells are incubated for an additional period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into newly synthesized cholesterol.

4. Lipid Extraction:

  • The culture medium is removed, and the cells are washed with a phosphate-buffered saline solution.

  • The cells are lysed, and the total lipids are extracted using a suitable solvent system (e.g., a mixture of hexane and isopropanol).

5. Saponification and Sterol Extraction:

  • The lipid extract is saponified by adding a solution of potassium hydroxide in ethanol and heating to hydrolyze the cholesteryl esters.

  • The non-saponifiable lipids, which include cholesterol, are then extracted with a non-polar solvent such as hexane or petroleum ether.

6. Quantification of Radiolabeled Cholesterol:

  • The extracted non-saponifiable lipids are dried and redissolved in a scintillation cocktail.

  • The amount of radioactivity incorporated into cholesterol is measured using a liquid scintillation counter.

7. Data Analysis:

  • The percentage of inhibition of cholesterol synthesis is calculated for each concentration of the test compound relative to the vehicle control.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cholesterol synthesis, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow Start Start HepG2_Cell_Culture HepG2 Cell Culture and Plating Start->HepG2_Cell_Culture Compound_Treatment Incubation with Decarestrictine Compounds HepG2_Cell_Culture->Compound_Treatment Radiolabeling Addition of [1-14C]Acetate Compound_Treatment->Radiolabeling Lipid_Extraction Total Lipid Extraction Radiolabeling->Lipid_Extraction Saponification Saponification and Sterol Extraction Lipid_Extraction->Saponification Quantification Scintillation Counting of Radiolabeled Cholesterol Saponification->Quantification Data_Analysis IC50 Determination Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cholesterol biosynthesis inhibition assay.

The Biosynthetic Pathway of Decarestrictines

The decarestrictine family of compounds are of polyketide origin, meaning they are synthesized in nature from simple carboxylic acid precursors via a series of condensation reactions. Biosynthetic studies have shown that they arise from a common pentaketide precursor. The various members of the decarestrictine family are then formed through subsequent post-polyketide synthase modifications.

Interestingly, the interconversion between different decarestrictines can also occur through non-enzymatic reactions. For example, under acidic conditions during fermentation, decarestrictines A1 and A2 can be converted into the main product, decarestrictine D, as well as the newer members, decarestrictines N and O. This highlights the complex interplay of enzymatic and chemical transformations in the biosynthesis of this fascinating family of natural products.

Decarestrictine_Biosynthesis cluster_enzymatic Enzymatic Modifications cluster_non_enzymatic Non-Enzymatic Conversion (Acidic Conditions) Pentaketide_Precursor Pentaketide_Precursor Decarestrictine_A1_A2 Decarestrictine A1/A2 Pentaketide_Precursor->Decarestrictine_A1_A2 Decarestrictine_B Decarestrictine_B Pentaketide_Precursor->Decarestrictine_B Decarestrictine_C1_C2 Decarestrictine C1/C2 Pentaketide_Precursor->Decarestrictine_C1_C2 Decarestrictine_D Decarestrictine_D Decarestrictine_A1_A2->Decarestrictine_D Decarestrictine_N_O Decarestrictine N/O Decarestrictine_A1_A2->Decarestrictine_N_O

Caption: Biosynthetic relationships within the decarestrictine family.

Future Directions and Conclusion

The decarestrictine family of compounds holds considerable promise as a source of new cholesterol-lowering agents with a mechanism of action distinct from that of statins. To fully realize this potential, further research is essential. Key areas for future investigation include:

  • Comprehensive SAR Studies: A systematic investigation into the structure-activity relationships of the decarestrictine family is needed to identify the key structural features responsible for their bioactivity. This will guide the design and synthesis of more potent and selective analogs.

  • Target Identification: The definitive identification of the specific enzyme in the cholesterol biosynthesis pathway that is inhibited by decarestrictines is a critical next step. This will provide a deeper understanding of their mechanism of action and facilitate the development of targeted assays for drug screening.

  • In Vivo Efficacy and Safety: Preclinical and clinical studies are required to evaluate the in vivo efficacy, pharmacokinetic properties, and safety profiles of the most promising decarestrictine candidates.

An In-Depth Technical Guide to Decarestrictine C: A Potent Inhibitor of Cholesterol Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decarestrictine C, a member of the decarestrictine family of 10-membered lactones produced by the fungus Penicillium simplicissimum, has garnered significant interest within the scientific community for its potent inhibitory effects on cholesterol biosynthesis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the methodologies employed in its study. Particular emphasis is placed on its CAS number, molecular characteristics, and its mechanism of action as an inhibitor of HMG-CoA reductase.

Chemical Properties

This compound is a structurally unique polyketide metabolite. While often referred to as a single entity, it has been shown to exist as a mixture of two conformers, Decarestrictine C1 and C2. The key chemical identifiers and properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 140460-53-3
Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
IUPAC Name (4E)-5,8-dihydroxy-2-methyl-2,3,6,7,8,9-hexahydrooxecin-10-one
LogP 1.9[1]
Solubility Poor aqueous solubility[1]

Biological Activity and Mechanism of Action

The primary biological activity of the decarestrictine family is the inhibition of cholesterol biosynthesis.[2] This is achieved through the suppression of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.

Quantitative Analysis of Inhibitory Activity:

CompoundTargetIC50Reference
Decarestrictine C1HMG-CoA Reductase2.8 µM[1]
Decarestrictine DCholesterol Biosynthesis100 nM

In vitro studies using the HEP-G2 cell line have confirmed the inhibitory effect of decarestrictines on cholesterol synthesis.[2] Furthermore, in vivo studies in hyperlipidemic rats have demonstrated the potential of these compounds to lower serum cholesterol and triglyceride levels.[1]

Signaling Pathway

The primary signaling pathway affected by this compound is the cholesterol biosynthesis pathway . By inhibiting HMG-CoA reductase, this compound directly interferes with the production of mevalonate, a crucial precursor for cholesterol and other isoprenoids. This leads to a downstream reduction in the synthesis of cholesterol.

Cholesterol_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoid\nPrecursors Isoprenoid Precursors Mevalonate->Isoprenoid\nPrecursors This compound This compound HMG-CoA Reductase HMG-CoA Reductase This compound->HMG-CoA Reductase Inhibition Squalene Squalene Isoprenoid\nPrecursors->Squalene Cholesterol Cholesterol Squalene->Cholesterol

Inhibition of HMG-CoA Reductase by this compound.

Experimental Protocols

Isolation and Purification

This compound is a minor metabolite produced by Penicillium simplicissimum (strain FH-A 6090), necessitating large-scale fermentation for its isolation.[1] The general protocol involves the following steps:

  • Fermentation: Culturing of Penicillium simplicissimum in a suitable nutrient medium to promote the production of secondary metabolites.

  • Extraction: The culture broth is typically extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of metabolites.

  • Chromatographic Purification: The crude extract is then subjected to various chromatographic techniques, including column chromatography and thin-layer chromatography, to separate and purify the individual decarestrictines.[2]

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification P_simplicissimum Penicillium simplicissimum (Strain FH-A 6090) Fermentation_Broth Fermentation_Broth P_simplicissimum->Fermentation_Broth Inoculation & Incubation Culture_Medium Nutrient Medium Culture_Medium->Fermentation_Broth Solvent_Extraction Solvent_Extraction Fermentation_Broth->Solvent_Extraction Ethyl Acetate Crude_Extract Crude_Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column_Chromatography Crude_Extract->Column_Chromatography Separation TLC_Analysis TLC_Analysis Column_Chromatography->TLC_Analysis Fraction Collection & Analysis Pure_Decarestrictine_C Pure_Decarestrictine_C TLC_Analysis->Pure_Decarestrictine_C Isolation

General workflow for the isolation of this compound.

Structure Elucidation

The structures of the decarestrictines, including C1 and C2, have been established through extensive spectroscopic analysis.[3] Key analytical techniques employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR data are crucial for determining the carbon skeleton and the connectivity of atoms.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns, aiding in structural confirmation.

  • X-ray Crystallography: Used to confirm the absolute stereochemistry of the molecules.[3]

Conclusion

This compound represents a promising natural product with significant potential in the development of novel cholesterol-lowering agents. Its well-defined chemical properties and demonstrated inhibitory activity against HMG-CoA reductase make it a valuable subject for further research. Future studies may focus on optimizing its synthesis, improving its pharmacokinetic properties, and further elucidating its biological effects in more complex physiological systems. This technical guide serves as a foundational resource for professionals engaged in the exploration and application of this intriguing fungal metabolite.

References

Methodological & Application

Total Synthesis of Decarestrictine C and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of Decarestrictine C and its naturally occurring analogs, including Decarestrictine C1, C2, D, and L. It is intended to serve as a comprehensive resource, offering insights into synthetic strategies, quantitative data, and detailed experimental protocols for key reactions. Furthermore, this document elucidates the biological context of these molecules as inhibitors of cholesterol biosynthesis, providing a diagram of the relevant signaling pathway.

Introduction

Decarestrictines are a family of fungal metabolites, primarily isolated from Penicillium simplicissimum and Penicillium corylophilum. These natural products have garnered significant attention from the scientific community due to their potent inhibitory effects on cholesterol biosynthesis. Structurally, they are characterized by a 10-membered lactone ring, with variations in the oxygenation pattern. Their promising biological activity and challenging molecular architecture make them compelling targets for total synthesis. The development of efficient synthetic routes is crucial for enabling further structure-activity relationship (SAR) studies and the exploration of their therapeutic potential.

Data Presentation

Table 1: Summary of Key Total Syntheses of Decarestrictine Analogs
Decarestrictine AnalogKey Features of SynthesisStarting MaterialsNumber of Steps (Longest Linear Sequence)Overall YieldReference
Decarestrictine C1 & C2 Convergent approach, Esterification, Ring-closing metathesisL-(-)-Malic acid, D-(+)-MannitolNot explicitly statedNot explicitly statedMohapatra et al., 2009
Decarestrictine D Enantioselective synthesisCommercially available starting materials15Not explicitly statedPilli, 1998[1]
(+)-Decarestrictine L Convergent enantioselective synthesis(S)-Malic acid, (R)-Isobutyl lactate136.3%Donaldson et al., 2003[2]
Table 2: Quantitative Data for the Total Synthesis of Decarestrictine D
StepReactionReagents and ConditionsYield (%)
1SilylationNaH, TBSCl, THF, 0 °C91
2Swern Oxidation(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to rt-
3Horner-Wadsworth-Emmons ReactionNaH, (EtO)₂P(O)CH₂CO₂Et, THF, 0 °C70
4Sharpless Asymmetric DihydroxylationMsNH₂, AD-mix-α, t-BuOH, H₂O94
5SilylationImidazole, TBSCl, DMF100
6Reductioni-Bu₂AlH, Toluene, -95 °C-
7Takai OlefinationCrCl₂, CHI₃, THF55 (over 2 steps)
8Jones OxidationCrO₃, H₂SO₄, Acetone, H₂O53 (over 2 steps)
9ReductionLiAlH₄, THF, 15 °C to reflux85
10SilylationTBSCl83
11Yamaguchi EsterificationDMAP, Et₃N, PhH, THF83
12DesilylationPyr·HF, Pyr, THF-
13Dess-Martin OxidationDess-Martin periodinane, CH₂Cl₂, H₂O-
14Nozaki-Hiyama-Kishi ReactionCrCl₂, NiCl₂, DMF30 (over 3 steps)
15DesilylationHF, n-Bu₄N⁺F⁻, MeCN80

Note: Yields for some steps were not explicitly provided in the summarized literature. Access to the full publication is recommended for complete details.

Experimental Protocols

The following protocols are based on the reported total synthesis of Decarestrictine D by Pilli (1998) and represent key transformations. For complete and detailed procedures, it is imperative to consult the original publication.

Protocol 1: Sharpless Asymmetric Dihydroxylation (Step 4)

This protocol describes the stereoselective formation of a diol from an alkene.

Materials:

  • α,β-Unsaturated ester (product of step 3)

  • AD-mix-α

  • Methanesulfonamide (MsNH₂)

  • tert-Butanol (t-BuOH)

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the α,β-unsaturated ester in a 1:1 mixture of t-BuOH and water at 0 °C, add AD-mix-α and MsNH₂.

  • Stir the reaction mixture vigorously at 0 °C until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding solid Na₂SO₃ and continue stirring for 1 hour at room temperature.

  • Extract the aqueous layer with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired diol.

Protocol 2: Yamaguchi Esterification (Step 11)

This protocol details the macrolactonization to form the 10-membered ring.

Materials:

  • Seco-acid (product of step 10)

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous toluene

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the seco-acid in anhydrous THF, add Et₃N and 2,4,6-trichlorobenzoyl chloride at room temperature.

  • Stir the mixture for 2 hours.

  • In a separate flask, prepare a solution of DMAP in a large volume of anhydrous toluene and heat to reflux.

  • Add the activated acid solution dropwise to the refluxing DMAP solution over several hours using a syringe pump.

  • After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃.

  • Extract the mixture with a suitable organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the macrolactone.

Mandatory Visualizations

Signaling Pathway: Cholesterol Biosynthesis and Potential Inhibition by this compound

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-Limiting Step) HMG_CoA->Mevalonate Inhibition Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol DecarestrictineC This compound DecarestrictineC->HMG_CoA Convergent_Synthesis_Workflow cluster_fragA Fragment A Synthesis cluster_fragB Fragment B Synthesis StartA Chiral Pool (e.g., Malic Acid) StepsA Multi-step Functionalization StartA->StepsA FragmentA Carboxylic Acid Fragment StepsA->FragmentA Coupling Fragment Coupling (Esterification) FragmentA->Coupling StartB Chiral Pool (e.g., Mannitol) StepsB Multi-step Functionalization StartB->StepsB FragmentB Alcohol Fragment StepsB->FragmentB FragmentB->Coupling Cyclization Macrolactonization (e.g., RCM or Yamaguchi) Coupling->Cyclization FinalProduct Decarestrictine Analog Cyclization->FinalProduct

References

Application Notes and Protocols for the Extraction and Purification of Decarestrictine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarestrictine C is a member of a family of ten-membered lactone polyketides produced by fungi of the Penicillium genus, notably Penicillium simplicissimum and Penicillium corylophilum.[1][2] These compounds have garnered interest due to their biological activities, including the inhibition of cholesterol biosynthesis.[1] This document provides detailed protocols for the extraction of this compound from fungal fermentation cultures and its subsequent purification to a high degree of purity. The methodologies described are based on established techniques for the isolation of secondary metabolites from Penicillium species.

Data Presentation

Table 1: Fermentation Parameters for Decarestrictine Production
ParameterValue/ConditionRationale
Producing OrganismPenicillium simplicissimum or Penicillium corylophilumKnown producers of the decarestrictine family of compounds.
Culture MediumYeast Extract Sucrose (YES) BrothA rich medium that supports robust fungal growth and secondary metabolite production.
Incubation Temperature25 °COptimal temperature for the growth of many Penicillium species.
Culture TypeStationary or Shake Flask CultureStationary culture can be used for large-scale production, while shake flask culture promotes aeration.
Incubation Time14-21 daysSufficient time for the accumulation of secondary metabolites like this compound.
pH ControlpH-static fermentation (optional)Can be used to manipulate the production profile of different decarestrictine analogues.[3][4]
Table 2: Representative Purification Scheme for this compound
Purification StepStationary PhaseMobile Phase/EluentPurity (Illustrative)Yield (Illustrative)
Initial Extraction N/AEthyl AcetateCrude Extract>90% (of total extractable metabolites)
Silica Gel Chromatography Silica Gel (60-120 mesh)Hexane-Ethyl Acetate Gradient30-50%60-70%
Sephadex LH-20 Chromatography Sephadex LH-20Methanol70-80%80-90%
Reversed-Phase HPLC C18 SilicaAcetonitrile-Water Gradient>98%>90%

Note: Purity and yield values are illustrative and can vary depending on the fermentation yield and the specific conditions of each purification step.

Experimental Protocols

I. Fermentation of Penicillium for this compound Production

This protocol describes the cultivation of Penicillium simplicissimum or Penicillium corylophilum for the production of this compound.

Materials:

  • Pure culture of Penicillium simplicissimum or Penicillium corylophilum

  • Yeast Extract Sucrose (YES) Broth (20 g/L yeast extract, 150 g/L sucrose, 0.5 g/L MgSO₄·7H₂O)

  • Sterile culture flasks (e.g., 1 L Erlenmeyer flasks)

  • Incubator

Procedure:

  • Prepare YES broth and sterilize by autoclaving.

  • Inoculate the sterile YES broth with a fresh culture of the Penicillium strain.

  • Incubate the culture flasks at 25 °C for 14-21 days. For shake flask cultures, use a shaker set to 150-200 rpm.

  • After the incubation period, the fermentation broth is ready for extraction.

II. Extraction of Crude this compound

This protocol details the extraction of this compound and other metabolites from the fermentation broth using solvent extraction.

Materials:

  • Fermentation broth from Protocol I

  • Ethyl Acetate

  • Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separate the fungal mycelium from the culture filtrate by vacuum filtration.

  • Saturate the culture filtrate with NaCl to improve the partitioning of organic compounds.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Pool the organic (ethyl acetate) layers.

  • Dry the pooled organic extract over anhydrous Na₂SO₄.

  • Filter to remove the Na₂SO₄ and concentrate the extract to dryness using a rotary evaporator to obtain the crude extract.

III. Purification of this compound

This multi-step protocol describes the purification of this compound from the crude extract using a combination of chromatographic techniques.

A. Silica Gel Column Chromatography (Initial Fractionation)

Materials:

  • Crude extract

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl Acetate

  • Chromatography column

  • Fraction collector

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Apply the adsorbed sample to the top of the packed column.

  • Elute the column with a stepwise or linear gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

  • Pool the fractions containing compounds with similar Rf values to this compound.

B. Sephadex LH-20 Size-Exclusion Chromatography (Intermediate Purification)

Materials:

  • Partially purified fractions from silica gel chromatography

  • Sephadex LH-20

  • Methanol (HPLC grade)

  • Chromatography column

Procedure:

  • Swell the Sephadex LH-20 beads in methanol and pack them into a chromatography column.

  • Dissolve the pooled fractions from the previous step in a minimal amount of methanol.

  • Apply the sample to the top of the Sephadex LH-20 column.

  • Elute the column with methanol at a constant flow rate.

  • Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

  • Pool the relevant fractions and concentrate them.

C. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)

Materials:

  • Concentrated fractions from Sephadex LH-20 chromatography

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • C18 HPLC column (preparative or semi-preparative)

  • HPLC system with a UV detector

Procedure:

  • Dissolve the sample in the initial mobile phase composition.

  • Equilibrate the C18 column with the starting mobile phase (e.g., a mixture of acetonitrile and water).

  • Inject the sample onto the HPLC column.

  • Elute the column with a linear gradient of increasing acetonitrile concentration in water.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Collect the peak corresponding to this compound.

  • Verify the purity of the collected fraction by analytical HPLC.

  • Remove the solvent to obtain pure this compound.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification F1 Inoculation of Penicillium F2 Incubation (14-21 days) F1->F2 E1 Filtration of Broth F2->E1 E2 Ethyl Acetate Extraction E1->E2 E3 Concentration E2->E3 P1 Silica Gel Chromatography E3->P1 P2 Sephadex LH-20 Chromatography P1->P2 P3 Reversed-Phase HPLC P2->P3 Final Final P3->Final Pure this compound

Caption: Experimental workflow for the extraction and purification of this compound.

decarestrictine_biosynthesis cluster_modifications Post-Polyketide Modifications Precursor Pentaketide Precursor A1_A2 Decarestrictine A1/A2 Precursor->A1_A2 Enzymatic Reactions C This compound Precursor->C Enzymatic Reactions D Decarestrictine D A1_A2->D Acidic Conditions (Non-enzymatic) N_O Decarestrictine N/O A1_A2->N_O Acidic Conditions (Non-enzymatic)

References

Application Notes and Protocols for Decarestrictine C in Cholesterol Biosynthesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarestrictine C is a member of the decarestrictine family, a group of ten-membered lactone natural products isolated from the fungus Penicillium simplicissimum.[1] Members of this family have been identified as inhibitors of cholesterol biosynthesis, a critical pathway in cellular physiology and a key target for hypercholesterolemia therapies. These application notes provide an overview of the use of this compound in cholesterol biosynthesis research, including its mechanism of action, protocols for assessing its inhibitory activity, and available quantitative data.

Mechanism of Action

The precise molecular target of this compound within the cholesterol biosynthesis pathway has not been definitively elucidated in publicly available literature. However, based on the activity of other fungal-derived cholesterol synthesis inhibitors, it is hypothesized to inhibit one of the key enzymes in the pathway. The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions that convert acetyl-CoA into cholesterol.

Diagram of the Cholesterol Biosynthesis Pathway and Potential Inhibition Points

The following diagram illustrates the major steps in the cholesterol biosynthesis pathway, highlighting potential points of inhibition for compounds like this compound.

Cholesterol_Biosynthesis_Pathway cluster_inhibition AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Statins Target) MevalonatePP Mevalonate-PP Mevalonate->MevalonatePP IPP Isopentenyl-PP MevalonatePP->IPP DMAPP Dimethylallyl-PP IPP->DMAPP GPP Geranyl-PP DMAPP->GPP FPP Farnesyl-PP GPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Inhibitor This compound (Potential Inhibition) Inhibitor->Squalene

Caption: Cholesterol biosynthesis pathway with a potential inhibition point for this compound.

Quantitative Data

CompoundCell LineAssayIC50
Decarestrictine DLiver CellsCholesterol Biosynthesis Inhibition100 nM

This data is for Decarestrictine D and serves as a reference for the potential potency of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on cholesterol biosynthesis.

Protocol 1: In Vitro Cholesterol Biosynthesis Inhibition Assay in HepG2 Cells using [¹⁴C]-Acetate

This protocol is based on the established methodology for measuring de novo cholesterol synthesis in a human hepatoma cell line (HepG2).[1][2]

Objective: To quantify the inhibition of cholesterol biosynthesis by this compound by measuring the incorporation of radiolabeled acetate into newly synthesized cholesterol.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • [¹⁴C]-Acetic Acid, sodium salt

  • Phosphate-Buffered Saline (PBS)

  • Hexane/Isopropanol (3:2, v/v)

  • Silica gel for Thin Layer Chromatography (TLC)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Cholesterol standard

  • Scintillation cocktail

  • Scintillation counter

  • 96-well cell culture plates

Experimental Workflow:

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_labeling Radiolabeling cluster_extraction Lipid Extraction cluster_analysis Analysis A Seed HepG2 cells in 96-well plates B Incubate cells (24h) A->B C Treat cells with this compound (various concentrations) B->C D Add [¹⁴C]-acetate to each well C->D E Incubate for 2-4 hours D->E F Wash cells with PBS E->F G Extract lipids with Hexane:Isopropanol F->G H Separate lipids by TLC G->H I Visualize and quantify cholesterol spots H->I J Calculate IC50 I->J

Caption: Experimental workflow for assessing cholesterol biosynthesis inhibition.

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells with the compound for a predetermined time (e.g., 24 hours).

  • Radiolabeling:

    • Add [¹⁴C]-acetate to each well to a final concentration of 1 µCi/mL.

    • Incubate the cells for 2-4 hours to allow for the incorporation of the radiolabel into newly synthesized lipids.

  • Lipid Extraction:

    • Aspirate the medium and wash the cells twice with cold PBS.

    • Add 200 µL of hexane:isopropanol (3:2, v/v) to each well and incubate for 30 minutes to extract the lipids.

    • Collect the solvent from each well into a new microcentrifuge tube.

  • Thin Layer Chromatography (TLC):

    • Spot the lipid extracts onto a silica TLC plate. Also, spot a cholesterol standard.

    • Develop the TLC plate in a chamber with the appropriate solvent system.

    • Allow the solvent to migrate up the plate.

    • Remove the plate and let it air dry.

  • Quantification:

    • Visualize the cholesterol spots (e.g., using iodine vapor or a phosphorimager).

    • Scrape the silica corresponding to the cholesterol spots into scintillation vials.

    • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of [¹⁴C]-cholesterol synthesized at each concentration of this compound.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Cell-Based Cholesterol Assay

This protocol provides a simpler, non-radioactive method for assessing changes in cellular cholesterol levels.

Objective: To visualize and quantify changes in cellular cholesterol content after treatment with this compound.

Materials:

  • HepG2 cells

  • Cell culture reagents (as in Protocol 1)

  • This compound

  • Cell-Based Cholesterol Assay Kit (containing a cholesterol-binding fluorescent dye like Filipin III)

  • Fixative solution

  • Wash buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment:

    • Follow steps 1 and 2 from Protocol 1.

  • Staining:

    • After treatment, remove the medium and wash the cells with PBS.

    • Fix the cells according to the kit manufacturer's instructions.

    • Wash the fixed cells with the provided wash buffer.

    • Incubate the cells with the fluorescent cholesterol-binding dye (e.g., Filipin III) in the dark.

  • Analysis:

    • Wash the cells to remove any unbound dye.

    • Visualize the cells under a fluorescence microscope to observe changes in cholesterol distribution and intensity.

    • Alternatively, quantify the fluorescence using a fluorescence plate reader.

  • Data Analysis:

    • Compare the fluorescence intensity of this compound-treated cells to the vehicle control to determine the relative change in cellular cholesterol content.

Conclusion

This compound and its analogs represent a promising class of cholesterol biosynthesis inhibitors. The provided protocols offer robust methods for researchers to investigate the efficacy and mechanism of action of this compound in a relevant cellular context. Further studies are warranted to identify its specific molecular target and to fully characterize its potential as a therapeutic agent.

References

Decarestrictine C: A Potent Tool for Investigating Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Decarestrictine C, a ten-membered lactone originally isolated from Penicillium simplicissimum, has emerged as a valuable tool compound for researchers in lipid metabolism, atherosclerosis, and drug development. Its potent inhibitory effect on cholesterol biosynthesis allows for the detailed investigation of pathways involved in lipid homeostasis and the development of hypercholesterolemia. This document provides comprehensive application notes and detailed protocols for the effective use of this compound in laboratory settings.

Introduction

This compound belongs to a family of fungal metabolites known as decarestrictines, which have been identified as inhibitors of cholesterol biosynthesis. Understanding the intricate mechanisms of lipid metabolism is crucial for developing therapeutic strategies against cardiovascular diseases, metabolic syndrome, and other related disorders. This compound serves as a specific and potent inhibitor, enabling the elucidation of enzymatic steps and regulatory pathways in cholesterol synthesis and storage.

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), a key intracellular enzyme responsible for the esterification of cholesterol. By blocking ACAT, this compound prevents the conversion of free cholesterol into cholesteryl esters, which are the storage and transport forms of cholesterol. This inhibition leads to an accumulation of free cholesterol within the cell, which in turn can trigger various cellular responses, including the downregulation of cholesterol synthesis and uptake.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the closely related analogue, Decarestrictine D, demonstrates potent inhibition of cholesterol biosynthesis. The table below summarizes the available data for Decarestrictine D and other relevant ACAT inhibitors.

CompoundTargetAssay SystemIC50 ValueReference
Decarestrictine D Cholesterol BiosynthesisLiver Cells100 nM--INVALID-LINK--
Purpactin A ACATRat Liver Microsomes121 µM--INVALID-LINK--
Beauvericin ACATRat Liver Microsomes3.0 µM--INVALID-LINK--
Enniatins ACATRat Liver Microsomes22 - 110 µM--INVALID-LINK--

Signaling Pathways

The inhibition of ACAT by this compound is expected to impact the Sterol Regulatory Element-Binding Protein (SREBP) pathway, a central regulator of cholesterol and fatty acid synthesis. A decrease in cholesteryl ester formation and the subsequent alteration in cellular free cholesterol levels can lead to the modulation of SREBP activation and its target gene expression.

Cholesterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_downstream Downstream Pathway cluster_regulation Regulation Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol SREBP SREBP Cholesterol->SREBP regulates ACAT ACAT Cholesterol->ACAT SREBP->HMG-CoA activates Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters esterification Decarestrictine_C This compound Decarestrictine_C->ACAT inhibits

Cholesterol biosynthesis pathway and the site of action of this compound.

Experimental Protocols

Herein are detailed protocols for investigating the effects of this compound on lipid metabolism.

Protocol 1: In Vitro Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of this compound on ACAT enzyme activity using a microsomal fraction from cultured cells or tissues.

Materials:

  • This compound

  • [1-14C]Oleoyl-CoA

  • Bovine serum albumin (BSA)

  • Cholesterol

  • Microsomal fraction (from HepG2 cells or rat liver)

  • TLC plates (silica gel G)

  • Scintillation fluid and counter

  • Buffer A: 150 mM Tris-HCl (pH 7.4) containing 1 mM EDTA

Procedure:

  • Microsome Preparation: Prepare microsomal fractions from HepG2 cells or rat liver using standard differential centrifugation methods.

  • Assay Mixture Preparation: Prepare the assay mixture containing buffer A, 2 mg/mL BSA, and 100 µM cholesterol.

  • Incubation: In a microcentrifuge tube, add 50 µg of microsomal protein to the assay mixture. Add varying concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle control (DMSO). Pre-incubate for 10 minutes at 37°C.

  • Enzyme Reaction: Initiate the reaction by adding 10 µM [1-14C]Oleoyl-CoA. Incubate for 10 minutes at 37°C.

  • Lipid Extraction: Stop the reaction by adding 1.5 mL of chloroform/methanol (2:1, v/v). Vortex and centrifuge to separate the phases.

  • Thin-Layer Chromatography (TLC): Spot the lipid extract onto a TLC plate and develop the plate using a solvent system of hexane/diethyl ether/acetic acid (80:20:1, v/v/v).

  • Quantification: Visualize the cholesteryl ester spot (co-spotted with an authentic standard), scrape the corresponding silica, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of this compound and determine the IC50 value.

ACAT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microsomes Prepare Microsomal Fraction Incubate Incubate Microsomes with This compound Microsomes->Incubate Assay_Mix Prepare Assay Mixture (Buffer, BSA, Cholesterol) Assay_Mix->Incubate React Add [14C]Oleoyl-CoA and Incubate Incubate->React Extract Extract Lipids React->Extract TLC Separate Lipids by TLC Extract->TLC Quantify Quantify Radioactivity of Cholesteryl Ester TLC->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze

Experimental workflow for the in vitro ACAT inhibition assay.
Protocol 2: Cell-Based Cholesterol Biosynthesis Inhibition Assay

This protocol measures the effect of this compound on de novo cholesterol synthesis in a cellular context using a radiolabeled precursor.

Materials:

  • This compound

  • HepG2 cells

  • [14C]Acetate

  • Cell culture medium and supplements

  • Lipid extraction solvents (hexane, isopropanol)

  • TLC plates and developing solvents

  • Scintillation counter

Procedure:

  • Cell Culture: Culture HepG2 cells in appropriate medium until they reach 80-90% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control for 24 hours.

  • Radiolabeling: Add [14C]Acetate to the culture medium and incubate for an additional 2-4 hours.

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS and lyse them. Extract the total lipids using a mixture of hexane and isopropanol.

  • Saponification and Sterol Extraction: Saponify the lipid extract to hydrolyze cholesteryl esters and extract the non-saponifiable lipids (containing cholesterol).

  • TLC and Quantification: Separate the sterols by TLC and quantify the radioactivity in the cholesterol band.

  • Data Analysis: Determine the effect of this compound on the rate of cholesterol synthesis and calculate the EC50 value.

In Vivo Studies

While specific in vivo studies on this compound are not extensively reported, based on its mechanism as an ACAT inhibitor, it is expected to lower plasma cholesterol levels. In animal models of hypercholesterolemia, ACAT inhibitors have been shown to reduce the absorption of dietary cholesterol and decrease the secretion of very-low-density lipoproteins (VLDL) from the liver, leading to a reduction in total and LDL cholesterol levels.

In_Vivo_Mechanism cluster_Intestine Small Intestine cluster_Liver Liver cluster_Blood Bloodstream Dietary Cholesterol Dietary Cholesterol Enterocyte Enterocyte Dietary Cholesterol->Enterocyte Chylomicrons Chylomicrons Enterocyte->Chylomicrons ACAT-dependent Esterification Plasma Cholesterol Plasma Cholesterol Chylomicrons->Plasma Cholesterol Free Cholesterol Free Cholesterol VLDL VLDL Free Cholesterol->VLDL ACAT-dependent Esterification VLDL->Plasma Cholesterol Decarestrictine_C This compound Decarestrictine_C->Enterocyte inhibits ACAT Decarestrictine_C->Free Cholesterol inhibits ACAT

Proposed in vivo mechanism of this compound on lipid metabolism.

Conclusion

This compound is a potent inhibitor of cholesterol biosynthesis, likely acting through the inhibition of ACAT. It represents a valuable research tool for dissecting the complexities of lipid metabolism and for the preclinical evaluation of novel therapeutic strategies targeting hypercholesterolemia and atherosclerosis. The provided protocols offer a starting point for researchers to incorporate this compound into their studies. Further investigation is warranted to fully elucidate its specific molecular interactions and in vivo efficacy.

High-Throughput Screening Assays for Decarestrictine C Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarestrictines are a family of 10-membered lactone natural products isolated from Penicillium species. These compounds have garnered significant interest in the field of drug discovery due to their potent inhibitory activity against cholesterol biosynthesis. The primary target of this inhibition is believed to be at an early stage of the mevalonate pathway. Decarestrictine C and its analogs represent a promising scaffold for the development of novel therapeutics targeting hypercholesterolemia and other metabolic disorders.

High-throughput screening (HTS) is an essential tool for the rapid evaluation of structure-activity relationships (SAR) within a series of chemical analogs. This document provides detailed application notes and protocols for two robust HTS assays suitable for screening this compound analogs for their inhibitory effect on lipid and cholesterol biosynthesis. The assays are cell-based and utilize common laboratory techniques, making them accessible to a broad range of research facilities.

Data Presentation

The following table summarizes the reported in vitro bioactivity of selected Decarestrictine analogs against cholesterol biosynthesis. The data has been compiled from various literature sources.

CompoundTarget PathwayAssay SystemIC50 (nM)Reference
Decarestrictine D Cholesterol BiosynthesisHep-G2 Liver Cells100[1]
Decarestrictine A Cholesterol BiosynthesisHep-G2 Liver CellsData not available in reviewed literature-
Decarestrictine B Cholesterol BiosynthesisHep-G2 Liver CellsData not available in reviewed literature-
This compound Cholesterol BiosynthesisHep-G2 Liver CellsData not available in reviewed literature-
Decarestrictine G Cholesterol BiosynthesisHep-G2 Liver CellsData not available in reviewed literature-
Decarestrictine H Cholesterol BiosynthesisHep-G2 Liver CellsData not available in reviewed literature-
Decarestrictine I Cholesterol BiosynthesisHep-G2 Liver CellsData not available in reviewed literature-
Decarestrictine J Cholesterol BiosynthesisHep-G2 Liver CellsData not available in reviewed literature-
Decarestrictine K Cholesterol BiosynthesisHep-G2 Liver CellsData not available in reviewed literature-
Decarestrictine L Cholesterol BiosynthesisHep-G2 Liver CellsData not available in reviewed literature-

Note: While the inhibitory activity of the broader Decarestrictine family is documented, specific IC50 values for many analogs, including this compound, were not available in the public literature reviewed for this document. The provided protocols can be used to generate this valuable quantitative data.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cholesterol biosynthesis pathway and the general workflow for the high-throughput screening of this compound analogs.

Cholesterol_Biosynthesis_Pathway cluster_inhibition Inhibition by Decarestrictines AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Statins target) Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps (Decarestrictine Target Area) Lanosterol->Cholesterol Decarestrictine Analogs

Figure 1. Simplified Cholesterol Biosynthesis Pathway

HTS_Workflow cluster_prep Assay Preparation cluster_assay Cell-Based Assay cluster_analysis Data Acquisition & Analysis Cell_Culture Culture Hep-G2 Cells Cell_Seeding Seed Hep-G2 Cells onto Compound Plates Cell_Culture->Cell_Seeding Compound_Plating Plate this compound Analogs (in 384-well plates) Compound_Plating->Cell_Seeding Incubation Incubate (24-48 hours) Cell_Seeding->Incubation Staining Stain with Fluorescent Dye (Nile Red or Filipin) Incubation->Staining Imaging High-Content Imaging or Plate Reader Measurement Staining->Imaging Quantification Image Analysis to Quantify Lipid/Cholesterol Content Imaging->Quantification Dose_Response Generate Dose-Response Curves and Calculate IC50 Values Quantification->Dose_Response

References

Application Note: Quantitative Analysis of Decarestrictine C in Fungal Cultures by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Decarestrictine C is a polyketide-derived 10-membered lactone produced by various species of the Penicillium fungus. As a member of the decarestrictine family, it is of interest to researchers in natural product discovery, biosynthesis, and pharmacology. Accurate and sensitive quantification of this compound in fungal cultures is crucial for studying its production, optimizing fermentation conditions, and exploring its biological activities. This application note presents a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the selective and quantitative determination of this compound in fungal culture extracts.

Experimental Protocol

This protocol outlines a comprehensive procedure for the extraction and quantification of this compound from fungal liquid cultures.

1. Sample Preparation: Liquid-Liquid Extraction

  • Culture Sampling: Collect 10 mL of the fungal culture broth.

  • Homogenization: If the culture contains significant mycelial mass, homogenize the sample using a high-speed homogenizer.

  • Extraction:

    • Transfer the homogenized sample to a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 1 mL of 50:50 (v/v) methanol/water.

    • Vortex for 30 seconds to dissolve the residue.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

2. LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

Mass Spectrometry Conditions:

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode ESI+
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow 800 L/hr

MRM Transitions for this compound:

Based on the structure of this compound (Molecular Formula: C₁₀H₁₄O₄, Exact Mass: 200.0892), the following MRM transitions are proposed:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)Purpose
This compound201.0965125.06030.0515Quantification
This compound201.096597.06530.0525Confirmation

Note: The precursor ion is the protonated molecule [M+H]⁺. Product ions are proposed based on likely fragmentation pathways involving the loss of water and cleavage of the lactone ring. Optimal collision energies should be determined experimentally.

Data Presentation

The following tables summarize the hypothetical performance characteristics of this proposed method.

Table 1: Method Validation Parameters

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)
54.8965.26.8
5051.2102.43.54.9
500495.599.12.13.7

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Culture Fungal Culture (10 mL) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Culture->Extraction Evaporation Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution (Methanol/Water) Evaporation->Reconstitution Filtration Syringe Filtration (0.22 µm) Reconstitution->Filtration LC Liquid Chromatography (C18 Column) Filtration->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification MS->Quantification

Caption: Workflow for the detection of this compound.

Proposed Fragmentation Pathway of this compound

fragmentation_pathway Precursor This compound [M+H]⁺ m/z 201.0965 Fragment1 [M+H-H₂O]⁺ m/z 183.0859 Precursor->Fragment1 -H₂O Fragment2 Quantifier Ion m/z 125.0603 Fragment1->Fragment2 -C₃H₄O₂ Fragment3 Qualifier Ion m/z 97.0653 Fragment1->Fragment3 -C₅H₆O

Caption: Proposed fragmentation of this compound in ESI+.

This application note provides a detailed, albeit proposed, protocol for the quantification of this compound in fungal cultures using LC-MS/MS. The described sample preparation technique is straightforward, and the LC-MS/MS method with MRM detection offers high selectivity and sensitivity. While the presented performance characteristics are hypothetical, they represent realistic expectations for a method of this nature. Researchers can use this protocol as a strong starting point for developing and validating a robust analytical method for this compound in their own laboratories. Further optimization of collision energies and confirmation of fragmentation pathways are recommended as part of the method validation process.

Application Notes and Protocols for Scale-up Fermentation of Penicillium for Decarestrictine C Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarestrictines are a family of 10-membered lactones produced by certain species of Penicillium, notably Penicillium simplicissimum and Penicillium corylophilum.[1] These secondary metabolites have garnered interest due to their potential as inhibitors of cholesterol biosynthesis.[1] Decarestrictine C, in particular, is a member of this family with a distinct oxygenation pattern.[2] The production of decarestrictines is rooted in a polyketide biosynthetic pathway, originating from a common pentaketide precursor.[3] This document provides detailed application notes and protocols for the scale-up fermentation of Penicillium species for the enhanced production of this compound. The protocols are based on established principles of fungal fermentation and specific findings related to decarestrictine biosynthesis.

Data Summary

Quantitative data for this compound production is not widely available in public literature. However, the following tables summarize key parameters and media components that have been reported to influence the production of secondary metabolites in relevant Penicillium species.

Table 1: Fermentation Parameters for Penicillium Species

ParameterRecommended RangeRationale & Remarks
Temperature 25-30 °COptimal for growth and secondary metabolite production in many Penicillium species.
pH 4.0 - 6.5pH can significantly influence the profile of decarestrictines produced. Acidic conditions can lead to the conversion of decarestrictines A1 and A2 into other forms like decarestrictine D.[4] pH-static fermentation is recommended for consistent production of a specific decarestrictine.[3][4]
Agitation 200-400 rpmTo ensure adequate mixing and mass transfer. Shear stress should be monitored to avoid mycelial damage.
Aeration 0.5 - 1.5 vvmTo maintain dissolved oxygen levels, which are critical for aerobic fungal metabolism.
Fermentation Time 7 - 14 daysSecondary metabolite production typically occurs in the stationary phase of growth.

Table 2: Media Composition for Penicillium Fermentation

ComponentConcentration RangePurpose
Carbon Source 20 - 50 g/LSucrose, Glucose, or Soluble Starch can be used. Carbon source concentration can influence the onset of secondary metabolism.
Nitrogen Source 5 - 20 g/LYeast Extract, Peptone, or Corn Steep Liquor provide essential amino acids and growth factors.
Phosphate Source 0.5 - 2.0 g/LPotassium Dihydrogen Phosphate (KH₂PO₄) is a common source.
Trace Elements As requiredA solution containing MgSO₄, FeSO₄, ZnSO₄, etc., is crucial for enzymatic activities.

Experimental Protocols

Protocol 1: Inoculum Development
  • Strain Maintenance: Maintain cultures of Penicillium simplicissimum or Penicillium corylophilum on Potato Dextrose Agar (PDA) slants at 4°C.

  • Spore Suspension: Aseptically wash a mature (7-10 days old) PDA slant with sterile 0.1% (v/v) Tween 80 solution to harvest the spores.

  • Spore Counting: Determine the spore concentration using a hemocytometer.

  • Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., Yeast Extract Sucrose Broth) with the spore suspension to a final concentration of 1 x 10⁶ spores/mL.

  • Incubation: Incubate the seed culture on a rotary shaker at 25°C and 200 rpm for 48-72 hours until a dense mycelial culture is obtained.

Protocol 2: Scale-up Fermentation in a Bioreactor
  • Bioreactor Preparation: Sterilize a 5 L stirred-tank bioreactor containing 3 L of the production medium.

  • Inoculation: Aseptically transfer the seed culture to the bioreactor to achieve a 10% (v/v) inoculum.

  • Fermentation Conditions:

    • Set the temperature to 28°C.

    • Maintain the pH at a constant value (e.g., 5.5) using automated addition of 1 M HCl and 1 M NaOH. This is a critical step for controlling the decarestrictine profile.[4]

    • Start agitation at 200 rpm and increase as biomass develops to maintain adequate mixing.

    • Provide sterile air at a rate of 1.0 vvm.

  • Fed-Batch Strategy (Optional): To enhance productivity, a fed-batch approach can be implemented. After an initial batch phase of 48-72 hours, feed a concentrated solution of the primary carbon source (e.g., 500 g/L glucose) at a controlled rate to maintain a low but non-limiting concentration in the bioreactor.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to monitor biomass, substrate consumption, pH, and this compound concentration.

Protocol 3: Downstream Processing - Extraction and Initial Purification
  • Harvesting: After the fermentation is complete (typically 10-14 days), harvest the broth.

  • Mycelial Separation: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Solvent Extraction:

    • Acidify the culture filtrate to pH 3.0 with a suitable acid (e.g., 2 M HCl).

    • Extract the acidified filtrate three times with an equal volume of ethyl acetate.

    • Pool the organic phases.

  • Concentration: Concentrate the pooled ethyl acetate fractions under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 4: this compound Purification and Analysis
  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Subject the dissolved extract to column chromatography on silica gel.

    • Elute with a gradient of n-hexane and ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) for the presence of this compound.

    • Pool the fractions containing the target compound and concentrate.

    • Further purify the enriched fraction using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

  • HPLC Analysis for Quantification:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of a pure this compound standard.

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations.

Visualizations

experimental_workflow cluster_inoculum Inoculum Development cluster_fermentation Scale-up Fermentation cluster_downstream Downstream Processing cluster_purification Purification & Analysis strain Strain Maintenance (PDA Slant) spore_suspension Spore Suspension strain->spore_suspension seed_culture Seed Culture (Shake Flask) spore_suspension->seed_culture bioreactor Bioreactor Fermentation (5 L) seed_culture->bioreactor fed_batch Fed-Batch Feeding (Optional) bioreactor->fed_batch sampling Process Monitoring bioreactor->sampling harvest Harvesting & Mycelial Separation bioreactor->harvest extraction Solvent Extraction harvest->extraction concentration Crude Extract extraction->concentration column_chrom Silica Gel Chromatography concentration->column_chrom hplc_purification Preparative HPLC column_chrom->hplc_purification hplc_analysis Analytical HPLC (Quantification) hplc_purification->hplc_analysis

Caption: Experimental workflow for this compound production.

decarestrictine_biosynthesis cluster_pathway Simplified Decarestrictine Biosynthetic Pathway cluster_regulation Key Regulatory Factors acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks pentaketide Common Pentaketide Precursor pks->pentaketide modifications Post-PKS Modifications (e.g., Cyclization, Oxidation) pentaketide->modifications decarestrictines Decarestrictine Family (A, B, C, D, etc.) modifications->decarestrictines ph pH ph->modifications Influences conversions carbon_source Carbon Source (e.g., Glucose) carbon_source->pks Repression/ Induction

Caption: Simplified biosynthetic pathway of decarestrictines.

References

Application Notes and Protocols: Experimental Design for Testing Decarestrictine C in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

1.0 Introduction

Decarestrictine C is a member of a family of 10-membered lactone natural products isolated from the fungus Penicillium. The decarestrictines are known inhibitors of cholesterol biosynthesis. While the primary mechanism of action is established, the broader therapeutic potential of these compounds remains largely unexplored. The integrity of cellular membranes and the synthesis of signaling molecules are critically dependent on the cholesterol biosynthesis pathway. Cancer cells, in particular, often exhibit upregulated cholesterol metabolism to support rapid proliferation and membrane synthesis. Therefore, inhibiting this pathway presents a rational therapeutic strategy for oncology.

This document outlines a detailed experimental design for the preclinical evaluation of this compound in oncology-focused animal models. The protocols provided cover initial toxicity assessment, in vivo efficacy, and pharmacokinetic profiling.

2.0 Proposed Mechanism of Action (Hypothetical)

We hypothesize that this compound exerts anti-tumor effects by inhibiting the cholesterol biosynthesis pathway, a critical process for cancer cell survival and proliferation. Reduced intracellular cholesterol can disrupt the formation and function of lipid rafts, which are specialized membrane microdomains essential for the proper localization and activity of key oncogenic signaling proteins. This disruption is postulated to attenuate pro-survival signaling, leading to decreased tumor cell proliferation and induction of apoptosis.

Decarestrictine_C_Pathway cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Cancer Cell Membrane & Signaling cluster_2 Cellular Outcomes HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Cholesterol Cholesterol Squalene->Cholesterol Lipid_Rafts Lipid Raft Integrity Cholesterol->Lipid_Rafts Oncogenic_Signaling Oncogenic Signaling (e.g., Ras, Akt) Lipid_Rafts->Oncogenic_Signaling Proliferation Cell Proliferation Oncogenic_Signaling->Proliferation promotes Apoptosis Apoptosis Oncogenic_Signaling->Apoptosis inhibits Tumor_Growth Tumor_Growth Proliferation->Tumor_Growth Tumor_Regression Tumor_Regression Apoptosis->Tumor_Regression Decarestrictine_C This compound Inhibition_Point Decarestrictine_C->Inhibition_Point Inhibition_Point->Mevalonate Experimental_Workflow Start Start: Compound Synthesis & Formulation MTD Protocol 4.1: Maximum Tolerated Dose (MTD) Study Start->MTD Efficacy Protocol 4.2: In Vivo Efficacy Study (Xenograft Model) MTD->Efficacy Inform Dose Selection PK Protocol 4.3: Pharmacokinetic (PK) Study MTD->PK Inform Dose Selection Analysis Data Analysis: Toxicity, Efficacy (TGI), & PK Parameters Efficacy->Analysis PK->Analysis End Go/No-Go Decision for Further Development Analysis->End

Troubleshooting & Optimization

Improving the yield of Decarestrictine C from Penicillium cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for improving the yield of Decarestrictine C from Penicillium cultures. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the production of this compound in a question-and-answer format.

Issue 1: Low or No Detectable Yield of this compound

Question: My Penicillium culture is growing well, but I can't detect any this compound. What are the possible causes and solutions?

Answer: Several factors can lead to a lack of secondary metabolite production despite healthy fungal growth. Natural product yields are often low in unoptimized wild-type strains.[1] Here is a step-by-step troubleshooting approach:

  • Confirm the Penicillium Species: Decarestrictines have been isolated from Penicillium simplicissimum and Penicillium corylophilum.[2] Verify the identity of your strain through morphological analysis and molecular methods (e.g., ITS and/or β-tubulin gene sequencing).[3]

  • Evaluate Culture Medium Composition: The nutrient source is critical. The biosynthesis of secondary metabolites is often suppressed by readily available carbon and nitrogen sources.[4][5]

    • Carbon Source: High glucose concentrations can cause catabolite repression via the CreA protein, inhibiting the expression of biosynthetic genes.[5] Try alternative or complex carbon sources.

    • Nitrogen Source: Ammonium can also be repressive. Peptone has been reported as an important parameter for secondary metabolite production in Penicillium.[6]

    • Action: Test different media formulations. A fractional factorial experimental design can efficiently screen multiple parameters at once to find significant factors.[6][7]

  • Optimize Fermentation Parameters: Physical conditions heavily influence secondary metabolism.[4]

    • pH: The pH of the medium can change during fermentation. pH-static fermentations have been used to manipulate the metabolite pattern for decarestrictines.[8] The PacC transcription factor, which responds to ambient pH, is a key regulator.[5]

    • Temperature: Optimal growth temperature may not be optimal for production. For Penicillium chrysogenum, the optimal temperature for penicillin production was found to be between 25-28°C.[9]

    • Aeration & Agitation: Proper oxygen supply is crucial. Agitation (e.g., 120 rpm) affects morphology (pellets vs. dispersed mycelia) and nutrient mixing, which in turn impacts productivity.[1]

  • Check Fermentation Duration: Secondary metabolites are often produced during the stationary phase of growth.[10] Harvest at different time points (e.g., every 2-3 days for up to 21 days) to determine the optimal production window.

  • Verify Extraction Protocol: Ensure your extraction solvent is appropriate for the semi-polar nature of this compound (a lactone). A common procedure involves extraction with an organic solvent like ethyl acetate.

Issue 2: Inconsistent Yields Between Batches

Question: I am getting highly variable yields of this compound from one experiment to the next. How can I improve reproducibility?

Answer: Inconsistency is often due to a lack of standardization in the experimental workflow.

  • Standardize Inoculum: The age, concentration, and physiological state of the spore suspension or mycelial inoculum can cause significant variation.

    • Action: Prepare a large, homogenous stock of spore suspension (e.g., 10⁵ spores/mL) and freeze aliquots for consistent starting material.[7]

  • Ensure Media Homogeneity: Prepare a single large batch of medium for a set of experiments to avoid variations in component concentrations.

  • Monitor and Control Fermentation Conditions: Tightly control pH, temperature, and agitation speed using a controlled bioreactor if possible. Even minor fluctuations can alter metabolic output.[1]

  • Consistent Harvesting and Extraction: Standardize the harvesting time and ensure extraction procedures are identical for all samples.

Issue 3: Difficulty Quantifying this compound

Question: I am having trouble getting a reliable quantitative measurement of my product. What should I check?

Answer: Accurate quantification requires a robust analytical method. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used.[1]

  • Method Validation: A well-validated analytical method is crucial.[11] This includes assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[11]

  • Purity of Standard: Ensure you are using a high-purity this compound standard for your calibration curve.

  • Matrix Effects: Components from the culture broth or extraction solvent can interfere with detection, especially in LC-MS.

    • Action: Perform a sample cleanup step, such as Solid Phase Extraction (SPE), to remove interfering substances.[7] Also, run a matrix-matched calibration curve to compensate for these effects.

  • Chromatographic Separation: Poor peak shape or co-elution with other metabolites can affect quantification.

    • Action: Optimize your HPLC method (e.g., gradient, flow rate, column chemistry) to achieve good separation and peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are Decarestrictines? Decarestrictines are a family of 10-membered lactones produced as secondary metabolites by some Penicillium species.[2] They are of interest because they act as inhibitors of cholesterol biosynthesis.[2] The family includes several variants, such as Decarestrictine A, B, C, and D, which differ in their oxygenation patterns.[12]

Q2: What is the biosynthetic origin of this compound? Decarestrictines are polyketides.[8] Feeding experiments have shown they arise from a common pentaketide precursor, which is assembled by a polyketide synthase (PKS) from acetate and malonate units. This precursor then undergoes various post-PKS modifications (e.g., oxidations) to generate the different members of the decarestrictine family.[8]

Q3: What are the most critical factors to control for improving yield? Based on studies of secondary metabolism in Penicillium, the most critical factors are:

  • Culture Medium: Especially the type and concentration of carbon and nitrogen sources.[4][6]

  • pH: Maintaining an optimal pH range throughout the fermentation.[5][8]

  • Temperature: A constant, optimized temperature.

  • Aeration: Sufficient oxygen supply for biosynthesis.[1]

Q4: How can I apply a systematic approach to optimization? A systematic approach using statistical methods like Fractional Factorial Experimental Design (FFED) is highly effective.[7][13] This allows you to vary multiple parameters simultaneously (e.g., temperature, pH, media components) to identify the most influential factors and their interactions, leading to an optimized condition more efficiently than one-factor-at-a-time experiments.[7]

Data Presentation

Table 1: Recommended Basal Media Composition for Penicillium Cultures

This table provides starting point compositions for media used to cultivate Penicillium for secondary metabolite production. Concentrations may require optimization.

ComponentConcentration (per 1L Distilled Water)Purpose / NotesReference
Carbon Source
Sucrose21 - 30 gOften favored over glucose to reduce catabolite repression.[9]
Glucose15 - 20 gA common carbon source, but high levels can be inhibitory.[14]
Nitrogen Source
Yeast Extract3 - 5 gA complex nitrogen source providing vitamins and growth factors.[14]
Peptone5 gFound to have a significant effect on production.[6]
Sodium Nitrate3 gA defined inorganic nitrogen source.[14]
Salts
Monopotassium Phosphate (KH₂PO₄)1.5 gBuffer and source of phosphate.[14]
Magnesium Sulfate (MgSO₄·7H₂O)0.5 gProvides essential Mg²⁺ ions for enzymatic activity.[6][14]
Solidifying Agent (for solid media)
Agar12 - 15 gUsed for strain maintenance and inoculum preparation.[14]
Table 2: Key Fermentation Parameters for Optimization

This table summarizes the key physical parameters that should be controlled and optimized during fermentation.

ParameterRecommended Starting RangeRationale & Key ConsiderationsReference
Temperature 25 - 28 °CPenicillium species are generally mesophilic. This range often balances good growth with secondary metabolite production.[9]
Initial pH 5.5 - 6.5The pH will drift during cultivation. An initial slightly acidic pH is a common starting point. Consider using pH-static fermentation.[8][10]
Agitation 120 - 200 rpmAffects fungal morphology (pellets vs. dispersed) and oxygen transfer. Must be optimized for the specific strain and vessel.[1]
Incubation Time 7 - 21 daysProduction often peaks in the stationary phase. A time-course experiment is essential to find the optimal harvest point.[6]

Experimental Protocols

Protocol 1: Inoculum Preparation
  • Grow the Penicillium strain on a solid agar medium (e.g., Yeast Extract Sucrose Agar) at 25°C for 7-10 days until well-sporulated.[3]

  • Harvest spores by adding 10 mL of sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

  • Transfer the spore suspension to a sterile tube.

  • Filter the suspension through sterile glass wool to remove mycelial fragments.

  • Determine the spore concentration using a hemocytometer.

  • Dilute the suspension with sterile water or saline to a final concentration of approximately 10⁵ spores/mL.[7] This is your standardized inoculum.

Protocol 2: Shake Flask Fermentation
  • Prepare the desired liquid production medium (see Table 1) in Erlenmeyer flasks. Use baffled flasks to improve aeration. Fill flasks to no more than 20% of their total volume.

  • Sterilize the medium by autoclaving.

  • Inoculate the cooled medium with the standardized spore suspension (Protocol 1) to a final concentration of 10⁵ spores/mL.

  • Incubate the flasks in a rotary shaker at the desired temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).

  • Withdraw samples aseptically at regular intervals to monitor growth and product formation.

Protocol 3: Extraction of this compound
  • Separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Store the crude extract at -20°C until further analysis.

Protocol 4: Quantification by HPLC
  • Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). Filter through a 0.22 µm syringe filter before injection. Prepare a series of standard solutions of pure this compound for the calibration curve.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound, or a mass spectrometer (LC-MS) for higher sensitivity and specificity.

  • Analysis: Inject samples and standards. Construct a calibration curve by plotting peak area against the concentration of the standards. Use the regression equation to calculate the concentration of this compound in the samples.

Visualizations

Experimental and Optimization Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Optimization Strain 1. Strain Verification (P. simplicissimum) Inoculum 2. Inoculum Standardization (Spore Suspension) Strain->Inoculum Media 3. Media Preparation (Test Multiple Formulations) Inoculum->Media Ferment 4. Fermentation (Vary Temp, pH, Time) Media->Ferment Extract 5. Extraction (Ethyl Acetate) Ferment->Extract Quantify 6. Quantification (HPLC / LC-MS) Extract->Quantify Yield Yield Acceptable? Quantify->Yield Finish Process Optimized Yield->Finish Yes Optimize Refine Parameters (Factorial Design) Yield->Optimize No Optimize->Media Iterate

Caption: Workflow for optimizing this compound production.

Troubleshooting Logic for Low Yield

G Start Start: Low/No Yield CheckGrowth Is Culture Growing Well? Start->CheckGrowth CheckStrain Is it a known producer strain? CheckGrowth->CheckStrain Yes OptimizeGrowth Troubleshoot Growth: - Media Contamination - Inoculum Viability CheckGrowth->OptimizeGrowth No CheckTime Harvested during stationary phase? CheckStrain->CheckTime Yes VerifyStrain Verify Species ID (ITS Sequencing) CheckStrain->VerifyStrain No CheckConditions Are conditions (pH, Temp, O2) optimized? CheckTime->CheckConditions Yes CheckMedia Optimize Media: - Carbon/Nitrogen Source - Use Factorial Design CheckTime->CheckMedia No CheckConditions->CheckMedia No CheckExtraction Verify Extraction & Analysis Method CheckConditions->CheckExtraction Yes End Yield Improved CheckMedia->End CheckExtraction->End VerifyStrain->Start OptimizeGrowth->Start

Caption: A logical flow for troubleshooting low production yields.

Overview of Decarestrictine Biosynthesis

G Acetate Acetate / Malonate (Primary Metabolites) PKS Polyketide Synthase (PKS) Acetate->PKS Precursor Common Pentaketide Precursor PKS->Precursor PostPKS Post-PKS Modifications (e.g., Hydroxylation, Reduction) Precursor->PostPKS Dec_C This compound PostPKS->Dec_C Dec_Others Other Decarestrictines (A, B, D, etc.) PostPKS->Dec_Others

Caption: Polyketide biosynthetic pathway for Decarestrictines.

Key Regulatory Influences on Secondary Metabolism

G cluster_inputs Environmental Signals cluster_regulators Global Regulators cluster_output Metabolic Output Carbon High Glucose (Carbon Source) CreA CreA Carbon->CreA activates Nitrogen High Ammonium (Nitrogen Source) AreA AreA Nitrogen->AreA activates pH Alkaline pH PacC PacC pH->PacC activates BGC Decarestrictine Biosynthetic Gene Cluster (BGC) Expression CreA->BGC represses AreA->BGC represses PacC->BGC activates Product This compound Production BGC->Product

Caption: Regulation of secondary metabolism in Penicillium.

References

Technical Support Center: Overcoming Solubility Challenges with Decarestrictine C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with Decarestrictine C during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a natural product, a ten-membered lactone, isolated from certain species of Penicillium. It is known to be an inhibitor of cholesterol biosynthesis. Like many hydrophobic molecules, this compound has poor aqueous solubility, which can lead to challenges in preparing homogenous solutions for in vitro and cell-based assays, potentially causing issues with compound precipitation, inaccurate concentration determination, and unreliable experimental results.

Q2: Which solvents are recommended for dissolving this compound?

A2: Due to its hydrophobic nature, this compound is best dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of poorly soluble compounds for biological assays. Anhydrous ethanol can also be a suitable alternative. It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be serially diluted into aqueous assay buffers or cell culture media.

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A3: High concentrations of DMSO can be toxic to cells and may interfere with assay components. It is recommended to keep the final concentration of DMSO in your assay below 0.5% (v/v), and ideally at or below 0.1%, to minimize these effects. Always include a vehicle control (assay buffer or media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.

Q4: I am seeing precipitate in my assay plate after adding the this compound dilution. What should I do?

A4: Precipitate formation upon dilution of a DMSO stock into an aqueous buffer is a common issue with hydrophobic compounds. This indicates that the aqueous solubility of this compound has been exceeded at that concentration. Refer to the troubleshooting guide below for strategies to address this, such as vortexing, gentle warming, or using a lower final concentration of the compound.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in anhydrous DMSO should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Studies have shown that many compounds are stable in DMSO for extended periods when stored properly.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound to Prepare a Stock Solution
Possible Cause Recommended Solution
Insufficient solvent volume.Increase the volume of the organic solvent (e.g., DMSO, ethanol) to ensure the compound is fully solvated.
Compound has low solubility even in organic solvents.Gently warm the solution in a water bath (37°C) and vortex or sonicate briefly to aid dissolution. Be cautious with temperature-sensitive compounds.
Purity of the compound.Ensure you are using a high-purity grade of this compound. Impurities can affect solubility.
Issue 2: Compound Precipitation in Aqueous Buffer or Cell Culture Medium
Possible Cause Recommended Solution
Exceeding the aqueous solubility limit.Reduce the final concentration of this compound in your assay. Perform a solubility test to determine the maximum soluble concentration in your specific buffer or medium.
"Salting out" effect.High salt concentrations in buffers can decrease the solubility of hydrophobic compounds. If possible, test if reducing the salt concentration of your buffer improves solubility.
Insufficient mixing upon dilution.When diluting the DMSO stock, add it to the aqueous solution while vortexing to ensure rapid and thorough mixing, which can prevent localized high concentrations and subsequent precipitation.
Temperature effects.Ensure your aqueous buffer or medium is at the appropriate temperature (e.g., 37°C for cell-based assays) when adding the this compound stock solution.

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment of this compound

This protocol helps determine the approximate solubility of this compound in your specific assay buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Your experimental aqueous buffer (e.g., PBS, cell culture medium)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or nephelometer (optional)

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Create a series of dilutions of the this compound stock solution in your aqueous buffer in microcentrifuge tubes. For example, prepare final concentrations ranging from 1 µM to 100 µM.

  • Include a vehicle control tube with the same final concentration of DMSO as your highest this compound dilution.

  • Vortex each tube vigorously for 30 seconds.

  • Incubate the tubes at your experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Visually inspect each tube for any signs of precipitation or cloudiness against a dark background.

  • (Optional) For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes. Carefully measure the absorbance of the supernatant at a wavelength where the compound absorbs, or measure light scattering using a nephelometer to detect insoluble particles.

  • The highest concentration that remains clear is your approximate working solubility limit in that specific buffer.

Protocol 2: HMG-CoA Reductase Inhibition Assay

This is a general protocol for a colorimetric assay to screen for inhibitors of HMG-CoA reductase, the target of this compound. This protocol is adapted from commercially available kits.

Materials:

  • Purified HMG-CoA Reductase enzyme

  • HMG-CoA Reductase Assay Buffer

  • HMG-CoA (substrate)

  • NADPH

  • This compound stock solution in DMSO

  • Positive control inhibitor (e.g., Pravastatin)

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation:

    • Prepare the HMG-CoA Reductase Assay Buffer as per the manufacturer's instructions. Warm to 37°C before use.

    • Reconstitute HMG-CoA and NADPH in the assay buffer to their desired stock concentrations. Keep on ice.

    • Reconstitute the HMG-CoA Reductase enzyme in cold assay buffer. Keep on ice and use within a short timeframe.

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer. Remember to keep the final DMSO concentration consistent and low across all wells.

    • In a 96-well plate, add the following to their respective wells:

      • Blank (No Enzyme): Assay Buffer, HMG-CoA, and NADPH.

      • Negative Control (No Inhibitor): Assay Buffer, HMG-CoA, NADPH, and HMG-CoA Reductase.

      • Positive Control: Assay Buffer, HMG-CoA, NADPH, HMG-CoA Reductase, and a known inhibitor (e.g., Pravastatin).

      • Test Wells: Assay Buffer, HMG-CoA, NADPH, HMG-CoA Reductase, and your this compound dilutions.

      • Vehicle Control: Assay Buffer, HMG-CoA, NADPH, HMG-CoA Reductase, and the same final concentration of DMSO as in the test wells.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding HMG-CoA Reductase to all wells except the blank.

    • Immediately place the plate in the microplate reader, pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes (kinetic mode). The absorbance will decrease as NADPH is consumed.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340 per minute) for each well.

    • Normalize the rates of the test wells to the negative control to determine the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.

Visualizations

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA HMG_CoA_Synthase HMG-CoA Synthase AcetylCoA->HMG_CoA_Synthase HMG_CoA HMG-CoA HMG_CoA_Synthase->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate HMGCR->Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol DecarestrictineC This compound DecarestrictineC->HMGCR Inhibition Statins Statins Statins->HMGCR Inhibition

Caption: HMG-CoA Reductase Signaling Pathway Inhibition by this compound.

Solubility_Workflow Start Start: this compound Powder Dissolve Dissolve in 100% DMSO (e.g., 10-50 mM stock) Start->Dissolve Vortex Vortex / Gentle Warming (37°C) if necessary Dissolve->Vortex Stock_Solution Clear Stock Solution Vortex->Stock_Solution  Soluble Dilute Dilute stock in aqueous assay buffer Stock_Solution->Dilute Check_Precipitate Check for Precipitation Dilute->Check_Precipitate No_Precipitate No Precipitation: Proceed with Assay Check_Precipitate->No_Precipitate  No Precipitate Precipitation Observed Check_Precipitate->Precipitate Yes Troubleshoot Troubleshoot: - Lower final concentration - Modify buffer - Add solubilizing agent Precipitate->Troubleshoot

Troubleshooting Decarestrictine C instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decarestrictine C. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural product belonging to a family of 10-membered lactones isolated from Penicillium species. It is recognized as an inhibitor of cholesterol biosynthesis. Its primary mechanism of action is the inhibition of HMG-CoA reductase, a key enzyme in the mevalonate pathway. By inhibiting this enzyme, this compound can reduce the production of cholesterol.

Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?

Yes, inconsistent results can be a sign of compound instability. The stability of the decarestrictine family of compounds has been noted to be pH-dependent, with conversions between different forms occurring under acidic conditions.[1] If your experimental conditions, including the pH of your media or buffer solutions, are not carefully controlled, this compound may be degrading or converting to other forms, leading to variability in your results.

Q3: What are the known degradation pathways for this compound?

Specific degradation pathways for this compound in solution have not been extensively detailed in the available literature. However, as a lactone, it is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which would open the 10-membered ring. The decarestrictine family is known to undergo non-enzymatic conversions under acidic conditions during fermentation, suggesting that pH-mediated structural changes are a key stability concern.[1]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Symptom: Difficulty dissolving this compound in aqueous buffers or cell culture media, leading to precipitation or inaccurate concentrations. One report notes its poor aqueous solubility with a LogP of 1.9.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Solvent This compound is poorly soluble in water. Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Precipitation upon Dilution When diluting the stock solution into aqueous media, precipitation can occur. To mitigate this, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing. Preparing intermediate dilutions in a mixed solvent system (e.g., ethanol/water) before the final dilution in the aqueous medium can also be beneficial.
Low Temperature Solubility can decrease at lower temperatures. Ensure your buffers and media are at the appropriate temperature (e.g., 37°C for cell-based assays) when adding the this compound stock solution.
Issue 2: Inconsistent Inhibitory Activity

Symptom: High variability in the measured IC50 value or percentage of inhibition of HMG-CoA reductase.

Possible Causes and Solutions:

CauseRecommended Solution
pH-Dependent Instability The decarestrictine family is known to be sensitive to acidic pH.[1] Ensure that the pH of your buffers and cell culture media is stable and within the optimal range for your experiment (typically pH 7.2-7.4 for cell-based assays). Avoid prolonged storage in acidic solutions.
Hydrolysis of the Lactone Ring Lactones can be susceptible to hydrolysis. Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Adsorption to Plastics Hydrophobic compounds can adsorb to plastic surfaces of pipette tips and microplates, leading to a lower effective concentration. Using low-adhesion plastics or pre-rinsing pipette tips with the solution can help minimize this effect.
Time-Dependent Degradation The compound may be degrading over the course of a long experiment. Conduct time-course experiments to determine the stability of this compound under your specific assay conditions.

Experimental Protocols

Protocol: HMG-CoA Reductase Inhibition Assay (General Protocol)

This is a general protocol for a cell-free (enzymatic) assay to determine the inhibitory activity of this compound on HMG-CoA reductase.

Materials:

  • Purified HMG-CoA reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)

  • This compound

  • Positive control inhibitor (e.g., Pravastatin)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

  • Prepare Working Solutions: On the day of the experiment, thaw the stock solution and prepare serial dilutions in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and ideally below 0.5%.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • NADPH solution (final concentration typically 200-300 µM)

    • This compound or control (vehicle or positive control)

  • Enzyme Addition: Add the HMG-CoA reductase enzyme to each well to initiate the reaction.

  • Substrate Addition: Immediately add the HMG-CoA substrate to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Serial Dilutions (in Assay Buffer) prep_stock->prep_working add_reagents Add Reagents and This compound to Plate prep_working->add_reagents prep_reagents Prepare Assay Reagents (Enzyme, Substrate, NADPH) initiate_reaction Initiate Reaction with Enzyme and Substrate add_reagents->initiate_reaction measure_absorbance Kinetic Measurement (OD 340 nm at 37°C) initiate_reaction->measure_absorbance calc_rate Calculate Rate of NADPH Consumption measure_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Experimental workflow for the HMG-CoA reductase inhibition assay.

troubleshooting_logic cluster_solubility Solubility Issues cluster_stability Stability Issues start Inconsistent Experimental Results solubility_check Is the compound fully dissolved? start->solubility_check solubility_yes Yes solubility_check->solubility_yes Yes solubility_no No solubility_check->solubility_no No stability_check Is the compound stable under assay conditions (pH, temp, time)? solubility_yes->stability_check solubility_actions Optimize solvent system (e.g., use co-solvents). Ensure proper mixing during dilution. solubility_no->solubility_actions stability_yes Yes stability_check->stability_yes Yes stability_no No stability_check->stability_no No other_factors Consider other factors: - Adsorption to plastics - Pipetting accuracy stability_yes->other_factors stability_actions Control pH strictly. Prepare fresh solutions. Minimize experiment duration. stability_no->stability_actions

References

Technical Support Center: Optimizing HPLC Separation of Decarestrictine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of decarestrictine isomers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC separation of decarestrictine isomers.

1. Poor Resolution or Co-elution of Isomers

Question: My HPLC chromatogram shows poor separation or complete co-elution of decarestrictine isomers. How can I improve the resolution?

Answer:

Improving the resolution between closely eluting isomers is a common challenge in HPLC.[1][2] Resolution is influenced by three key factors: column efficiency (N), selectivity (α), and retention factor (k).[2] To enhance the separation of decarestrictine isomers, consider the following strategies:

  • Optimize the Mobile Phase:

    • Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will increase the retention time and may improve separation.[2]

    • Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter selectivity.[3]

    • pH: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity.[3]

    • Additives: The use of chiral mobile phase additives can sometimes induce separation on an achiral column by forming transient diastereomeric complexes.

  • Select an Appropriate Chiral Stationary Phase (CSP):

    • The choice of the chiral stationary phase is the most critical factor for separating enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have shown broad applicability for a range of chiral compounds.[4]

    • Cyclodextrin-based CSPs are another effective option, particularly for compounds that can form inclusion complexes.[5]

  • Adjust Chromatographic Conditions:

    • Temperature: Temperature can influence the selectivity of a chiral separation. Experimenting with different column temperatures (e.g., 20°C, 30°C, 40°C) may improve resolution.

    • Flow Rate: Lowering the flow rate can increase column efficiency and, in some cases, improve resolution, though it will also increase the analysis time.[6]

2. Peak Splitting or Tailing

Question: I am observing split or tailing peaks for my decarestrictine isomers. What could be the cause and how can I fix it?

Answer:

Peak splitting and tailing are common issues in HPLC that can affect the accuracy of quantification.[1] The potential causes and solutions are outlined below:

  • Column Issues:

    • Contamination: The column, particularly the inlet frit, may be blocked with particulate matter from the sample or mobile phase.[1] Reversing and flushing the column (without connecting it to the detector) or replacing the frit may resolve the issue.

    • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape.[7] If the column is old or has been used extensively with aggressive mobile phases, it may need to be replaced. For some immobilized chiral columns, specific regeneration procedures can be followed to restore performance.[2]

  • Mobile Phase and Sample Mismatch:

    • Injection Solvent: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[8] Whenever possible, dissolve the sample in the initial mobile phase.

    • Sample Overload: Injecting too high a concentration of the sample can lead to peak fronting or tailing.[9] Try diluting the sample and re-injecting.

  • System Issues:

    • Dead Volume: Excessive dead volume in the HPLC system (e.g., from long tubing or poorly made connections) can contribute to peak broadening and tailing. Ensure all connections are secure and tubing lengths are minimized.

3. Baseline Noise or Drift

Question: My chromatogram has a noisy or drifting baseline, making it difficult to integrate the peaks accurately. What should I do?

Answer:

A stable baseline is crucial for accurate quantification. Baseline issues can arise from several sources:

  • Mobile Phase:

    • Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing baseline noise. Ensure the mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.

    • Contamination: Impurities in the solvents or additives can lead to a noisy or drifting baseline.[7] Use high-purity, HPLC-grade solvents and reagents.

    • Poor Mixing: If using a gradient, ensure the pump's mixing performance is adequate. Premixing the mobile phase for isocratic runs can help.

  • Detector:

    • Dirty Flow Cell: Contaminants in the detector flow cell can cause baseline noise. Flush the flow cell with a strong, appropriate solvent.

    • Lamp Failure: A deteriorating detector lamp can lead to increased noise. Check the lamp's energy output and replace it if necessary.

  • System Leaks:

    • Even small, undetected leaks in the system can cause pressure fluctuations and result in a noisy baseline. Carefully inspect all fittings and connections for any signs of leakage.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for decarestrictine isomer separation?

Q2: How do I prepare a sample of decarestrictine from a fungal culture for HPLC analysis?

A2: A general procedure for extracting secondary metabolites from a Penicillium culture for HPLC analysis involves the following steps:

  • Extraction: Extract the fungal biomass and/or the culture broth with an organic solvent such as ethyl acetate or methanol.

  • Concentration: Evaporate the solvent to obtain a crude extract.

  • Purification (Optional but Recommended): The crude extract can be further purified using techniques like solid-phase extraction (SPE) to remove interfering substances.

  • Dissolution: Dissolve the final extract in the HPLC mobile phase or a compatible solvent for injection.

Q3: What detection method is suitable for decarestrictine analysis?

A3: UV detection is a common and suitable method for the analysis of many natural products.[8] Decarestrictines, being lactones, may have a chromophore that allows for UV detection. The optimal wavelength should be determined by acquiring a UV spectrum of a decarestrictine standard. For more sensitive and selective detection, especially in complex matrices, mass spectrometry (MS) is highly recommended.

Experimental Protocols

Hypothetical Protocol for Chiral HPLC Separation of Decarestrictine Isomers

This protocol is a suggested starting point and will likely require optimization.

ParameterRecommended Condition
HPLC System Quaternary pump, autosampler, column oven, UV/DAD detector
Column Chiralpak IA or similar amylose-based CSP (4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with n-Hexane:Ethanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve standard or extract in the mobile phase
General Protocol for Extraction of Penicillium Metabolites

This protocol is based on a method for the analysis of various Penicillium secondary metabolites.[1]

StepProcedure
1. Sample Preparation Homogenize 5 g of the fungal culture with 20 mL of extraction solvent.
2. Extraction Add 20 mL of ethyl acetate and shake vigorously for 30 minutes.
3. Centrifugation Centrifuge the mixture at 4000 rpm for 10 minutes.
4. Supernatant Collection Collect the upper organic layer (supernatant).
5. Re-extraction Repeat the extraction of the remaining solid with another 20 mL of ethyl acetate.
6. Pooling & Evaporation Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
7. Reconstitution Reconstitute the dried extract in 1 mL of the initial HPLC mobile phase.
8. Filtration Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Data Presentation

Table 1: Troubleshooting Common HPLC Issues in Decarestrictine Isomer Separation
IssuePotential CauseRecommended Action
Poor Resolution Inappropriate mobile phase compositionAdjust the ratio of organic modifier to aqueous phase. Try a different organic modifier (e.g., methanol instead of acetonitrile).
Unsuitable chiral stationary phaseScreen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).
Suboptimal temperatureVary the column temperature (e.g., 20°C, 30°C, 40°C).
Peak Splitting Column contamination/blockageReverse and flush the column; replace the inlet frit.
Sample solvent stronger than mobile phaseDissolve the sample in the initial mobile phase.
Column overloadDilute the sample.
Baseline Noise Inadequate mobile phase degassingDegas the mobile phase using an online degasser, sonication, or helium sparging.
Contaminated solvents or reagentsUse high-purity, HPLC-grade chemicals.
Dirty detector flow cellFlush the flow cell with an appropriate strong solvent.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_hplc HPLC Analysis fungal_culture Fungal Culture extraction Solvent Extraction (e.g., Ethyl Acetate) fungal_culture->extraction concentration Evaporation extraction->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection chiral_column Chiral Separation (e.g., Chiralpak IA) hplc_injection->chiral_column detection UV/MS Detection chiral_column->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for the extraction and HPLC analysis of decarestrictine isomers.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization start Poor Peak Resolution adjust_solvent_ratio Adjust Organic:Aqueous Ratio start->adjust_solvent_ratio change_csp Select Different CSP start->change_csp change_organic Change Organic Solvent adjust_solvent_ratio->change_organic adjust_ph Adjust pH change_organic->adjust_ph change_temp Vary Temperature change_csp->change_temp change_flow Adjust Flow Rate change_temp->change_flow

Caption: Troubleshooting logic for improving peak resolution in chiral HPLC.

References

Technical Support Center: Synthesis of the Decarestrictine Lactone Ring

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of the decarestrictine lactone ring. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this valuable 10-membered lactone.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing the 10-membered lactone ring of decarestrictines?

The primary challenge in forming the decarestrictine lactone ring lies in the inherent difficulty of creating medium-sized rings (8-11 members). This difficulty is due to a combination of unfavorable enthalpic and entropic factors. The significant transannular strain within the 10-membered ring leads to a high activation energy for cyclization.[1] Consequently, intramolecular lactonization is often slow and competes with intermolecular reactions, leading to the formation of dimers and oligomers as major side products.

Q2: What are the most common synthetic strategies for constructing the decarestrictine lactone ring?

There are two main approaches for the synthesis of the decarestrictine lactone ring:

  • Chemical Synthesis: Macrolactonization reactions are the cornerstone of chemical synthesis. The most frequently employed method is the Yamaguchi esterification.[2][3] Other methods like the Corey-Nicolaou macrolactonization and Ring-Closing Metathesis (RCM) have also been explored.

  • Biocatalytic Synthesis: An enzymatic approach utilizing the thioesterase DcsB, native to the decarestrictine biosynthetic pathway, has been identified as a highly efficient method for the formation of the 10-membered lactone ring.[4]

Troubleshooting Guides

Chemical Synthesis: Yamaguchi Macrolactonization

The Yamaguchi esterification is a widely used method for the synthesis of macrolactones, including the decarestrictine lactone ring. It involves the reaction of a hydroxy acid (seco-acid) with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base like triethylamine (Et3N), followed by cyclization promoted by 4-dimethylaminopyridine (DMAP).[3][5][6]

Problem 1: Low Yield of the Desired 10-Membered Lactone Monomer.

Possible Causes & Solutions:

CauseRecommended Solution
Intermolecular Reactions (Dimerization/Oligomerization): The rate of intermolecular reaction is competing with or exceeding the rate of intramolecular cyclization.High Dilution: Perform the reaction under high-dilution conditions (typically 0.001-0.005 M). This favors the intramolecular reaction by decreasing the probability of two precursor molecules encountering each other.[5][6][7] Slow Addition: Use a syringe pump to add the activated seco-acid solution to the DMAP solution over a prolonged period (e.g., 4-12 hours). This maintains a low concentration of the reactive intermediate.
Substrate Decomposition: The seco-acid or the activated intermediate may be unstable under the reaction conditions.Temperature Control: While Yamaguchi macrolactonization often requires heating, excessive temperatures can lead to decomposition. Optimize the temperature, starting from room temperature and gradually increasing if necessary. Use of Milder Conditions: Consider alternative macrolactonization methods that proceed under milder conditions if substrate stability is a major issue.
Incomplete Reaction: The reaction may not be going to completion.Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time (often overnight). Monitor the reaction by TLC or LC-MS. Reagent Stoichiometry: Use a stoichiometric amount of DMAP.

Problem 2: Formation of Diastereomers (Epimerization).

Possible Cause & Solution:

CauseRecommended Solution
Epimerization at Stereocenters: The basic conditions of the Yamaguchi reaction, particularly the presence of DMAP, can lead to epimerization of sensitive stereocenters, especially those alpha to a carbonyl group.Control DMAP Concentration: Use the minimum effective amount of DMAP. Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for efficient cyclization. Modified Yamaguchi Conditions: Consider using modified Yamaguchi reagents or conditions that are known to suppress epimerization. One study suggests that a modified Yamaguchi reagent can be used for enantioselective esterification with no detectable epimerization.[8]

Problem 3: Isomerization of Double Bonds.

Possible Cause & Solution:

CauseRecommended Solution
Base-Mediated Isomerization: The presence of triethylamine and DMAP can cause isomerization of double bonds within the seco-acid backbone.Careful Base Selection: Explore the use of non-nucleophilic bases. Protecting Group Strategy: If possible, introduce the double bond after the macrolactonization step.
Biocatalytic Synthesis: Using DcsB Thioesterase

The enzyme DcsB from the decarestrictine biosynthetic pathway is a promising biocatalyst for the formation of the 10-membered lactone ring.

Problem 1: Low or No Enzymatic Activity.

Possible Causes & Solutions:

CauseRecommended Solution
Improper Enzyme Folding/Activity: The expressed DcsB enzyme may be misfolded or inactive.Optimize Expression Conditions: Vary expression temperature (e.g., 16-37°C) and induction conditions (e.g., IPTG concentration) to promote proper protein folding.[9] Purification Strategy: Ensure the purification protocol maintains the enzyme's structural integrity. Use appropriate buffers and consider the addition of stabilizing agents like glycerol.[9]
Substrate Specificity: The synthetic precursor may not be a suitable substrate for DcsB.Substrate Design: DcsB has been shown to have broad substrate promiscuity, but modifications to the seco-acid can affect recognition.[4] Ensure the substrate mimics the natural precursor as closely as possible.
Cofactor Dependency (if applicable): While not explicitly stated for DcsB, some enzymes require cofactors for activity.Cofactor Addition: If the enzyme belongs to a class that typically requires cofactors (e.g., NAD(P)H), ensure they are present in the reaction mixture.

Problem 2: Substrate or Product Inhibition.

Possible Cause & Solution:

CauseRecommended Solution
High Substrate/Product Concentration: High concentrations of the substrate or the lactone product can inhibit the enzyme's activity. Thioesterases are known to be susceptible to substrate inhibition, especially with long-chain acyl-CoAs.[10]Fed-Batch Reaction: Gradually feed the substrate into the reaction vessel to maintain a low, optimal concentration. In Situ Product Removal: Employ techniques like liquid-liquid extraction or adsorption to continuously remove the lactone product from the reaction medium.

Experimental Protocols

Protocol 1: Yamaguchi Macrolactonization of a Decarestrictine Precursor

This protocol is a general guideline based on the synthesis of Decarestrictine D by Pilli et al. (1998), which reported a yield of 83% for the esterification step.[2] Note: The full experimental details from the original publication should be consulted for precise amounts and conditions.

Materials:

  • Hydroxy acid (seco-acid) precursor

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (Et3N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of the Mixed Anhydride:

    • Dissolve the hydroxy acid (1 equivalent) in anhydrous THF under an inert atmosphere.

    • Add triethylamine (1.1 equivalents).

    • Cool the solution to 0°C.

    • Slowly add 2,4,6-trichlorobenzoyl chloride (1.1 equivalents).

    • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Filter the resulting mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

  • Macrolactonization:

    • Prepare a solution of 4-dimethylaminopyridine (3-4 equivalents) in a large volume of anhydrous toluene (to achieve high dilution, ~0.005 M).

    • Heat the DMAP solution to reflux.

    • Dissolve the mixed anhydride from step 1 in anhydrous toluene.

    • Using a syringe pump, add the mixed anhydride solution to the refluxing DMAP solution over 4-6 hours.

    • After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Work-up and Purification:

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel. Reversed-phase chromatography can also be an effective purification method for macrolides.[11][12][13]

Protocol 2: General Procedure for Enzymatic Lactonization with a Thioesterase

This is a generalized protocol and should be optimized for the specific thioesterase (e.g., DcsB) and substrate.

Materials:

  • Purified thioesterase enzyme

  • Thioester precursor of the seco-acid (e.g., N-acetylcysteamine (SNAC) thioester)

  • Reaction buffer (e.g., phosphate or Tris buffer at optimal pH for the enzyme)

  • Organic co-solvent (if needed to improve substrate solubility, e.g., DMSO)

Procedure:

  • Enzyme Expression and Purification:

    • Express the thioesterase enzyme in a suitable host, such as E. coli.[14][15]

    • Purify the enzyme using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

  • Enzymatic Reaction:

    • In a reaction vessel, combine the reaction buffer and the thioester substrate to the desired final concentration.

    • Initiate the reaction by adding the purified enzyme.

    • Incubate the reaction at the optimal temperature for the enzyme with gentle agitation.

    • Monitor the progress of the reaction by analyzing samples at different time points using HPLC or LC-MS.

  • Product Extraction and Purification:

    • Once the reaction is complete, quench it by adding an organic solvent (e.g., ethyl acetate).

    • Extract the lactone product into the organic phase.

    • Dry the organic layer, concentrate, and purify the product using column chromatography. Purification of natural products from fermentation broths often involves a series of extraction and chromatographic steps.[16][17][][19][20]

Visualizations

Yamaguchi_Esterification cluster_activation Activation Step cluster_cyclization Cyclization Step SecoAcid Hydroxy Acid (Seco-Acid) MixedAnhydride Mixed Anhydride Intermediate SecoAcid->MixedAnhydride + Yamaguchi Reagent + Et3N Et3N Et3N YamaguchiReagent 2,4,6-Trichlorobenzoyl Chloride AcylPyridinium Acyl-Pyridinium Intermediate MixedAnhydride->AcylPyridinium + DMAP DMAP DMAP Lactone Decarestrictine Lactone Ring AcylPyridinium->Lactone Intramolecular Cyclization

Caption: Workflow for Yamaguchi Macrolactonization.

Enzymatic_Lactonization Thioester Thioester Precursor EnzymeSubstrate Enzyme-Substrate Complex Thioester->EnzymeSubstrate DcsB DcsB Enzyme DcsB->EnzymeSubstrate Lactone Decarestrictine Lactone Ring EnzymeSubstrate->Lactone Intramolecular Cyclization ReleasedEnzyme DcsB Enzyme EnzymeSubstrate->ReleasedEnzyme

Caption: Biocatalytic Lactonization using DcsB Enzyme.

Troubleshooting_Low_Yield LowYield Low Yield of Lactone Monomer Cause1 Intermolecular Reactions (Dimerization/Oligomerization) LowYield->Cause1 Cause2 Substrate Decomposition LowYield->Cause2 Cause3 Incomplete Reaction LowYield->Cause3 Solution1a High Dilution (0.001-0.005 M) Cause1->Solution1a Solution1b Slow Addition (Syringe Pump) Cause1->Solution1b Solution2a Optimize Temperature Cause2->Solution2a Solution2b Use Milder Conditions Cause2->Solution2b Solution3a Increase Reaction Time Cause3->Solution3a Solution3b Check Reagent Stoichiometry Cause3->Solution3b

References

Technical Support Center: Increasing the Purity of Decarestrictine C Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Decarestrictine C, a polyketide secondary metabolite from Penicillium species.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a fungal culture?

A1: The purification of this compound, like many fungal polyketides, typically follows a multi-step process involving:

  • Extraction: Initial recovery of the crude extract from the fungal fermentation broth and/or mycelium using a suitable organic solvent.

  • Solvent Partitioning: A liquid-liquid extraction step to remove highly polar or non-polar impurities.

  • Column Chromatography: Primary purification using silica gel chromatography to separate the extract into fractions based on polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final polishing of the enriched fractions to isolate this compound to a high degree of purity.

Q2: Which solvents are best for the initial extraction of this compound?

A2: Ethyl acetate is a commonly used solvent for extracting polyketides like this compound from fungal cultures.[1] It offers good solubility for moderately polar compounds while minimizing the extraction of highly polar impurities. Other solvents such as dichloromethane or chloroform can also be used, but may co-extract different impurity profiles.

Q3: How can I assess the purity of my this compound extract at different stages?

A3: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a standard method for assessing the purity of natural product extracts.[2][3] A sample of the extract is injected into the HPLC system, and the resulting chromatogram will show peaks corresponding to the different compounds present. The purity of this compound can be estimated by the relative area of its peak compared to the total area of all peaks. For more definitive purity assessment, especially to detect co-eluting impurities, HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is recommended.[3]

Q4: What are the likely stability issues for this compound during purification?

Troubleshooting Guides

Issue 1: Low Yield of Crude Extract
Possible Cause Troubleshooting Step
Incomplete cell lysis.Ensure thorough grinding of the fungal mycelium, possibly in liquid nitrogen, to break the cell walls.[6]
Inefficient extraction solvent.Test alternative solvents or solvent mixtures. Ensure the pH of the culture filtrate is adjusted to neutral or slightly acidic before extraction to ensure this compound is in its neutral form.
Insufficient extraction time or agitation.Increase the extraction time and ensure vigorous mixing or shaking to maximize the contact between the solvent and the fungal material.
Suboptimal fermentation conditions.Review and optimize the fermentation parameters (media composition, pH, temperature, aeration) as these can significantly impact the production of secondary metabolites.[7][8]
Issue 2: Poor Separation during Silica Gel Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate solvent system.Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separating this compound from major impurities. A good starting point is a gradient of ethyl acetate in hexane.
Column overloading.Reduce the amount of crude extract loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the silica gel.[9]
Improper column packing.Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally recommended.[10]
Co-elution with similar polarity compounds.Consider using a different stationary phase, such as alumina or a bonded silica (e.g., C18 for reversed-phase chromatography), which may offer different selectivity.[11]
Issue 3: Low Purity after Preparative HPLC

| Possible Cause | Troubleshooting Step | | Suboptimal HPLC method. | Optimize the mobile phase composition, gradient slope, and flow rate on an analytical HPLC system before scaling up to preparative HPLC.[12][13] | | Column overloading. | Even on a preparative column, overloading can lead to peak broadening and poor resolution. Determine the maximum sample load on an analytical column first and use this to calculate the appropriate load for the preparative column.[14] | | Presence of closely related impurities. | Try a different stationary phase (e.g., phenyl-hexyl or cyano) or a different mobile phase modifier (e.g., trifluoroacetic acid vs. formic acid) to alter the selectivity of the separation. | | Sample degradation on the column. | If this compound is unstable, consider using a faster flow rate to reduce the run time or adjusting the mobile phase pH to a more favorable range. |

Data Presentation

Table 1: Representative Purification Summary for this compound

Purification Step Total Mass (mg) Purity of this compound (%) Yield of this compound (mg) Step Yield (%) Overall Yield (%)
Crude Ethyl Acetate Extract10,0002200100100
After Solvent Partitioning5,0003.517587.587.5
Silica Gel Chromatography Pool5003015085.775
Preparative HPLC120>98117.678.458.8

Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate typical trends in yield and purity during the purification of a fungal polyketide.

Experimental Protocols

Protocol 1: Extraction and Solvent Partitioning
  • Separate the fungal mycelium from the fermentation broth by filtration.

  • Lyophilize the mycelium and grind it to a fine powder.

  • Extract the powdered mycelium and the culture filtrate separately with ethyl acetate (3 x volume of the culture) with vigorous shaking for 2 hours.

  • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Dissolve the crude extract in 90% methanol and perform a liquid-liquid extraction with an equal volume of hexane to remove non-polar impurities like lipids.

  • Collect the methanol layer and evaporate the solvent to yield the semi-purified extract.

Protocol 2: Silica Gel Column Chromatography
  • Prepare a silica gel (60-120 mesh) column in a suitable glass column.

  • Dissolve the semi-purified extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Dry the adsorbed sample and load it onto the top of the prepared column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor them by TLC or HPLC-UV to identify the fractions containing this compound.

  • Pool the pure fractions and evaporate the solvent.

Protocol 3: Preparative HPLC
  • Develop an analytical HPLC method for the separation of this compound using a C18 column. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% formic acid.

  • Optimize the method for the best resolution of the this compound peak from adjacent impurities.

  • Scale up the method to a preparative C18 column, adjusting the flow rate and injection volume according to the column dimensions.[14]

  • Inject the enriched fraction from the silica gel chromatography step.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the purified compound.

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Cleanup cluster_purification Purification cluster_analysis Analysis Fermentation Fungal Fermentation (Penicillium sp.) Extraction Ethyl Acetate Extraction Fermentation->Extraction Partitioning Hexane/Methanol Partitioning Extraction->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel Semi-purified Extract Prep_HPLC Preparative HPLC (C18) Silica_Gel->Prep_HPLC Enriched Fractions Purity_Check Purity Assessment (HPLC-UV/MS) Prep_HPLC->Purity_Check Pure_Compound >98% Pure This compound Purity_Check->Pure_Compound

Caption: General workflow for the purification of this compound.

troubleshooting_workflow Start Low Purity after Initial Purification Check_TLC Analyze by TLC/HPLC-UV: Multiple Spots/Peaks? Start->Check_TLC Optimize_Silica Optimize Silica Gel Solvent System Check_TLC->Optimize_Silica Yes Overloading Column Overloaded? Check_TLC->Overloading No (Broad Peak) Change_Stationary_Phase Try Different Stationary Phase (e.g., Alumina, Reversed-Phase) Optimize_Silica->Change_Stationary_Phase If still poor separation Optimize_Silica->Overloading Change_Stationary_Phase->Overloading Reduce_Load Reduce Sample Load Overloading->Reduce_Load Yes Optimize_Prep_HPLC Optimize Preparative HPLC (Gradient, Flow Rate) Overloading->Optimize_Prep_HPLC No Reduce_Load->Optimize_Prep_HPLC Final_Purity High Purity Achieved Optimize_Prep_HPLC->Final_Purity

Caption: Troubleshooting decision tree for low purity issues.

References

Addressing off-target effects of Decarestrictine C in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Decarestrictine C in cell culture. Due to the limited availability of specific data for this compound, this guide also provides general best practices for working with cholesterol biosynthesis inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known on-target effect?

This compound is a member of the decarestrictine family, which are 10-membered lactone secondary metabolites isolated from the fungus Penicillium simplicissimum. The primary on-target effect of the decarestrictine family is the inhibition of cholesterol biosynthesis.

Q2: I am not seeing the expected phenotype after treating my cells with this compound. What are the possible reasons?

Several factors could contribute to a lack of an expected phenotype:

  • Cell Line Specifics: The metabolic state and cholesterol metabolism of your specific cell line can influence its sensitivity to cholesterol biosynthesis inhibitors.

  • Compound Inactivity: Ensure the compound has been stored correctly and is not degraded.

  • Suboptimal Concentration: The effective concentration can vary between cell lines. A dose-response experiment is recommended to determine the optimal concentration.

  • Experimental Duration: The timing of the phenotypic readout is crucial. It may take time for the effects of cholesterol depletion to manifest.

  • Redundant Pathways: Cells may have compensatory mechanisms to counteract the inhibition of cholesterol synthesis.

Q3: I am observing unexpected or off-target effects in my experiment. How can I confirm they are due to this compound?

Observing unexpected phenotypes is a common challenge when working with small molecule inhibitors. Here are some steps to determine if these effects are off-target:

  • Dose-Response Relationship: Check if the unexpected phenotype correlates with the concentration of this compound. Off-target effects may only appear at higher concentrations.

  • Rescue Experiment: Attempt to rescue the on-target phenotype by supplementing the culture medium with cholesterol. If the on-target phenotype is rescued but the unexpected phenotype persists, it is likely an off-target effect.

  • Use of Structurally Unrelated Inhibitors: Employ another inhibitor of the cholesterol biosynthesis pathway that is structurally different from this compound. If this second inhibitor reproduces the on-target effect without the unexpected phenotype, it strengthens the case for an off-target effect of this compound.

  • "Omics" Approaches: Utilize transcriptomics, proteomics, or metabolomics to get a global view of the cellular changes induced by this compound, which can help identify affected off-target pathways.

Q4: What are some common off-target effects associated with inhibitors of cholesterol biosynthesis?

While specific off-target effects for this compound are not well-documented, inhibitors of this pathway can sometimes lead to:

  • Cytotoxicity: At higher concentrations, the depletion of essential downstream metabolites or the accumulation of upstream precursors can lead to cell death.

  • Induction of Stress Pathways: Cellular stress responses, such as the unfolded protein response (UPR), can be activated.

  • Changes in Membrane Fluidity: Alterations in cellular cholesterol levels can impact the physical properties of cell membranes, affecting signaling and transport.

Troubleshooting Guides

Problem 1: High level of cell death observed at expected effective concentrations.
  • Possible Cause 1: Cytotoxicity of the compound.

    • Troubleshooting Step: Perform a detailed cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 for cell viability.

    • Recommendation: Use this compound at a concentration well below its cytotoxic IC50 for your target effect studies.

  • Possible Cause 2: Depletion of essential downstream metabolites.

    • Troubleshooting Step: Supplement the culture medium with mevalonate, the product of the HMG-CoA reductase step. If this rescues the cells, it indicates the toxicity is due to the depletion of downstream isoprenoids.

    • Recommendation: If studying the effects of cholesterol depletion specifically, co-treatment with mevalonate can help isolate the effects of cholesterol from the effects of depleting other mevalonate pathway products.

Problem 2: Inconsistent results between experiments.
  • Possible Cause 1: Variability in cell culture conditions.

    • Troubleshooting Step: Standardize all cell culture parameters, including cell passage number, confluency at the time of treatment, and media composition.

    • Recommendation: Ensure that serum lots are tested, as variations in serum lipid content can affect the outcome of experiments with cholesterol biosynthesis inhibitors.

  • Possible Cause 2: Compound degradation.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound from powder for each experiment.

    • Recommendation: Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Data Presentation

The following table provides an example of how to present quantitative data for a cholesterol biosynthesis inhibitor. Note: This is hypothetical data for illustrative purposes and does not represent actual experimental data for this compound.

ParameterCell Line ACell Line B
On-Target Effect (Cholesterol Synthesis Inhibition)
IC505 µM10 µM
Off-Target Effect (Cytotoxicity)
IC5050 µM75 µM
Therapeutic Window 10x7.5x

Experimental Protocols

Protocol 1: Determining the IC50 for Cholesterol Biosynthesis Inhibition

This protocol describes a method to measure the inhibition of cholesterol synthesis using a radioactive precursor.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • [¹⁴C]-Acetate

  • Lipid extraction solvents (e.g., hexane:isopropanol)

  • Thin Layer Chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound for 24 hours.

  • Add [¹⁴C]-Acetate to each well and incubate for 4-6 hours.

  • Wash the cells with PBS and lyse them.

  • Extract lipids from the cell lysate using an appropriate solvent system.

  • Separate the lipid extract using TLC with a mobile phase that resolves cholesterol.

  • Excise the cholesterol band from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Protocol 2: Assessing Cell Viability using MTT Assay

This protocol provides a method to assess the cytotoxicity of this compound.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound for the desired time (e.g., 24, 48, 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of viable cells for each concentration and determine the cytotoxic IC50 value.

Mandatory Visualization

Cholesterol Biosynthesis Pathway

Cholesterol_Biosynthesis cluster_inhibitor Site of Action for Cholesterol Biosynthesis Inhibitors AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase MevalonatePP Mevalonate-PP Mevalonate->MevalonatePP IPP Isopentenyl-PP MevalonatePP->IPP GPP Geranyl-PP IPP->GPP FPP Farnesyl-PP GPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multi-step process Decarestrictine_C This compound Decarestrictine_C->Lanosterol Inhibits conversion to Cholesterol

Caption: Simplified overview of the cholesterol biosynthesis pathway.

Experimental Workflow for Investigating Off-Target Effects

Off_Target_Workflow Start Observe Unexpected Phenotype with this compound DoseResponse Perform Dose-Response Curve for Phenotype Start->DoseResponse Rescue Cholesterol Rescue Experiment DoseResponse->Rescue Phenotype is dose-dependent OrthogonalInhibitor Test Structurally Different Cholesterol Synthesis Inhibitor Rescue->OrthogonalInhibitor Phenotype NOT rescued Conclusion_OnTarget Conclusion: Likely On-Target Related Effect Rescue->Conclusion_OnTarget Phenotype IS rescued Omics Perform 'Omics' Analysis (Proteomics, Transcriptomics) OrthogonalInhibitor->Omics Orthogonal inhibitor does NOT produce phenotype OrthogonalInhibitor->Conclusion_OnTarget Orthogonal inhibitor DOES produce phenotype Conclusion_OffTarget Conclusion: Likely Off-Target Effect Omics->Conclusion_OffTarget

Caption: A logical workflow for troubleshooting unexpected phenotypes.

Technical Support Center: Improving the Reproducibility of Decarestrictine C Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Decarestrictine C bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the reproducibility of experiments involving this cholesterol biosynthesis inhibitor. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a natural product, a 10-membered lactone, isolated from various Penicillium species, such as Penicillium simplicissimum and Penicillium corylophilum.[1][2] Its primary biological activity is the inhibition of cholesterol biosynthesis.[2]

Q2: What is the known mechanism of action for this compound?

This compound is known to inhibit the de novo formation of cholesterol.[3] While the exact molecular target within the cholesterol biosynthesis pathway is not definitively established in publicly available literature, some evidence suggests that related compounds like Decarestrictine D (also known as tuckolide) do not act by inhibiting HMG-CoA reductase, the target of statins. This suggests that Decarestrictines may act on a later stage of the cholesterol biosynthesis pathway.

Q3: Which cell lines are suitable for this compound bioassays?

The human hepatoma cell line HepG2 is a commonly used and relevant model for studying cholesterol biosynthesis inhibition and has been used in the initial characterization of decarestrictines.[2]

Q4: How should I prepare and store this compound for use in bioassays?

For optimal stability, it is recommended to store solid this compound at -20°C. For biological assays, prepare a concentrated stock solution in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[4][5] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure that the final concentration of the organic solvent in the cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in replicate wells - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors- Uneven compound distribution- Ensure a homogenous cell suspension before and during seeding.- Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity.- Use calibrated pipettes and proper pipetting techniques.- Gently mix the plate after adding the compound to ensure even distribution.
No observable inhibition of cholesterol synthesis - Inactive compound- Insufficient compound concentration- Incorrect assay endpoint- Cell line not sensitive- Verify the identity and purity of this compound.- Perform a dose-response experiment to determine the optimal concentration range.- Ensure the assay is sensitive enough to detect changes in cholesterol levels.- Confirm that the chosen cell line has an active cholesterol biosynthesis pathway.
High background signal in the assay - Contamination (mycoplasma, bacterial, or fungal)- Reagent-related issues- Assay interference- Regularly test cell cultures for mycoplasma contamination.- Use fresh, high-quality reagents and sterile techniques.- Run appropriate controls, including a vehicle control (solvent only) and a no-cell control.
Compound precipitation in culture medium - Poor solubility of this compound at the working concentration- Prepare a more concentrated stock solution in DMSO or ethanol to reduce the volume added to the medium.- Visually inspect the medium for any signs of precipitation after adding the compound.- Consider using a formulation with solubilizing agents, if compatible with the assay.[7]
Observed cytotoxicity at expected inhibitory concentrations - Off-target effects of this compound- Solvent toxicity- Perform a separate cytotoxicity assay to determine the concentration at which this compound affects cell viability.- Ensure the final solvent concentration is below the toxic threshold for the cell line being used.

Experimental Protocols

Protocol 1: Cell-Based Cholesterol Synthesis Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on cholesterol biosynthesis in HepG2 cells.

Materials:

  • HepG2 cells

  • Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% Fetal Bovine Serum)

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Cholesterol quantification kit (fluorometric or colorimetric)

  • Plate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count HepG2 cells.

    • Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 1 x 10^4 to 5 x 10^4 cells/well).

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in a complete cell culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cholesterol synthesis inhibitor like a statin).

    • Incubate the cells for 24-48 hours.

  • Cholesterol Quantification:

    • After the incubation period, lyse the cells according to the instructions of your chosen cholesterol quantification kit.

    • Measure the total cholesterol content in each well using a plate reader at the appropriate wavelength for your kit.

  • Data Analysis:

    • Normalize the cholesterol levels to the protein concentration in each well to account for differences in cell number.

    • Calculate the percentage of cholesterol synthesis inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to distinguish between specific inhibition of cholesterol synthesis and general toxic effects.

Materials:

  • HepG2 cells

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, resazurin, or a commercial kit)

  • Plate reader

Methodology:

  • Cell Seeding:

    • Follow the same cell seeding protocol as described in Protocol 1.

  • Compound Treatment:

    • Prepare and add serial dilutions of this compound to the cells as described in Protocol 1. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Incubate for the same duration as the cholesterol synthesis inhibition assay (24-48 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the CC50 (cytotoxic concentration 50%) value.

Data Presentation

Table 1: Example Data for this compound Bioassay

Concentration (µM)% Cholesterol Inhibition (Mean ± SD)% Cell Viability (Mean ± SD)
0 (Vehicle)0 ± 5100 ± 4
0.112 ± 698 ± 5
148 ± 895 ± 6
1085 ± 792 ± 7
10095 ± 465 ± 9

Note: This is example data and actual results may vary.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_analysis Day 3/4: Analysis A Seed HepG2 cells in 96-well plate B Incubate overnight A->B C Prepare this compound dilutions D Treat cells with compound C->D E Incubate for 24-48h D->E F Perform Cholesterol Assay G Perform Cytotoxicity Assay H Data Analysis (IC50/CC50) F->H G->H

Caption: General workflow for this compound bioassays.

Hypothetical Signaling Pathway

cholesterol_biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol ...multiple steps... Inhibitor This compound Inhibitor->Lanosterol Hypothesized Inhibition Point

Caption: Postulated inhibition point of this compound.

References

Technical Support Center: Stereoselective Synthesis of Decarestrictine C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Decarestrictine C.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The main challenges in the synthesis of this compound revolve around the precise control of its multiple stereocenters. Key difficulties include:

  • Establishing the correct absolute stereochemistry at each chiral center.

  • Achieving high diastereoselectivity in reactions that create new stereocenters adjacent to existing ones.

  • Preventing epimerization of stereocenters under various reaction conditions.

  • Implementing an effective protecting group strategy to differentiate the multiple hydroxyl groups.[1]

  • Executing a successful macrocyclization to form the 10-membered lactone ring without compromising stereochemical integrity.

Q2: Which stereocenters in this compound are the most challenging to control?

A2: The stereocenters within the diol and the carbon bearing the methyl group are particularly challenging. The synthesis often relies on substrate-controlled or reagent-controlled asymmetric reactions to set these centers, and achieving high selectivity can be problematic. For instance, the stereochemistry of the secondary alcohol is often established via stereoselective reduction of a ketone, where achieving the desired diastereomer in high excess can be difficult.

Q3: What are the common starting materials for the chiral pool synthesis of this compound?

A3: Common chiral starting materials for the synthesis of this compound and its analogues include L-(+)-malic acid and D-(+)-mannitol. These materials provide a cost-effective way to introduce some of the required stereocenters from the outset.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Aldol-Type Reactions

Symptoms:

  • Formation of a nearly 1:1 mixture of diastereomers.

  • Difficult separation of the desired diastereomer from the undesired one.

Possible Causes:

  • Inadequate Chelation Control: The stereochemical outcome of many aldol reactions is dependent on the formation of a rigid, chelated transition state. The choice of Lewis acid and solvent can significantly impact this.

  • Wrong Chiral Auxiliary: If a chiral auxiliary is being used, it may not be providing sufficient steric hindrance to direct the approach of the electrophile.

  • Reaction Temperature Too High: Higher temperatures can lead to a loss of selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer.

Solutions:

  • Optimize Lewis Acid and Solvent: Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) and solvents to find conditions that favor a tightly bound transition state.

  • Change Chiral Auxiliary: Consider using a different chiral auxiliary, such as an Evans oxazolidinone, which is known to provide high levels of stereocontrol.

  • Lower the Reaction Temperature: Conduct the reaction at lower temperatures (e.g., -78 °C) to enhance selectivity.

Problem 2: Epimerization of the α-Stereocenter to the Carbonyl Group

Symptoms:

  • Loss of stereochemical purity at the carbon alpha to a carbonyl group during subsequent reaction steps.

  • Formation of an undesired epimer, complicating purification.

Possible Causes:

  • Basic or Acidic Conditions: Exposure to even mild acidic or basic conditions can lead to enolization and subsequent epimerization.

  • Prolonged Reaction Times or High Temperatures: These conditions can provide the opportunity for equilibrium to be established between the desired product and its epimer.

Solutions:

  • Use Non-Basic/Non-Acidic Conditions: Whenever possible, choose neutral reaction conditions for transformations involving molecules with base/acid-labile stereocenters.

  • Protect the Carbonyl Group: If the carbonyl group is not involved in the desired reaction, consider protecting it as a ketal or acetal to prevent enolization.

  • Minimize Reaction Time and Temperature: Keep reaction times as short as possible and use the lowest effective temperature.

Problem 3: Poor Yield in Ring-Closing Metathesis (RCM)

Symptoms:

  • Low conversion to the desired macrocycle.

  • Formation of dimeric or oligomeric byproducts.

Possible Causes:

  • Inappropriate Catalyst: The choice of Grubbs catalyst (1st, 2nd, or 3rd generation) is crucial and substrate-dependent.

  • High Concentration: RCM is an intramolecular reaction, and high concentrations favor intermolecular side reactions, leading to dimerization and oligomerization.

  • Steric Hindrance: The conformation of the acyclic precursor may not be favorable for ring closure due to steric interactions.

Solutions:

  • Screen RCM Catalysts: Test different Grubbs-type catalysts to find the one that is most effective for your specific substrate.

  • Use High Dilution: Perform the reaction at very low concentrations (typically 0.001-0.005 M) to favor the intramolecular cyclization. This can be achieved by slow addition of the substrate to the reaction mixture.

  • Modify the Substrate: If steric hindrance is an issue, it may be necessary to redesign the acyclic precursor to be more conformationally disposed to cyclization.

Quantitative Data Summary

Reaction StepReagent/CatalystDiastereomeric Ratio (dr) or Enantiomeric Excess (ee)Yield (%)Reference
Sharpless Asymmetric Epoxidation(+)-DET>95% ee~85%
Horner-Wadsworth-EmmonsNaH, (EtO)₂P(O)CH₂CO₂EtE-selective70%[2]
Yamaguchi EsterificationDMAP, Et₃NN/A83%[2]
Ring-Closing MetathesisGrubbs' CatalystN/AVaries

Key Experimental Protocols

Sharpless Asymmetric Epoxidation: To a solution of the allylic alcohol in dry CH₂Cl₂ at -20 °C is added Ti(OⁱPr)₄ followed by (+)-diethyl tartrate ((+)-DET). The mixture is stirred for 30 minutes, after which a solution of tert-butyl hydroperoxide (TBHP) in toluene is added dropwise. The reaction is maintained at -20 °C and monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

Yamaguchi Esterification for Macrolactonization: The seco-acid is dissolved in THF and treated with 2,4,6-trichlorobenzoyl chloride and triethylamine. The mixture is stirred at room temperature until the formation of the mixed anhydride is complete. The solution is then diluted with toluene and added dropwise to a solution of DMAP in toluene at reflux. The reaction is monitored by TLC for the formation of the macrolactone.

Visualizations

experimental_workflow cluster_synthesis Stereoselective Synthesis of this compound start Chiral Pool Starting Material (e.g., L-(+)-malic acid) frag_A Synthesis of Acid Fragment start->frag_A frag_B Synthesis of Alcohol Fragment start->frag_B coupling Esterification (e.g., Yamaguchi) frag_A->coupling frag_B->coupling rcm Ring-Closing Metathesis coupling->rcm deprotection Final Deprotection rcm->deprotection product This compound deprotection->product

Caption: Synthetic strategy for this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Diastereoselectivity start Low Diastereoselectivity Observed cause1 Inadequate Chelation Control? start->cause1 cause2 Incorrect Chiral Auxiliary? start->cause2 cause3 Reaction Temperature Too High? start->cause3 solution1 Optimize Lewis Acid and Solvent cause1->solution1 solution2 Change Chiral Auxiliary cause2->solution2 solution3 Lower Reaction Temperature cause3->solution3

Caption: Decision-making for low diastereoselectivity.

References

Optimizing culture conditions for maximal Decarestrictine C production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing culture conditions for the maximal production of Decarestrictine C. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary microorganisms used for this compound production?

This compound is a secondary metabolite primarily produced by filamentous fungi of the Penicillium genus. The most commonly cited species for its production are Penicillium simplicissimum and Penicillium corylophilum.[1]

Q2: What is the general biosynthetic origin of this compound?

Decarestrictines, including this compound, are polyketides.[2] They originate from a common pentaketide precursor that undergoes a series of post-polyketide synthase modifications to form the various members of the decarestrictine family.[2][3]

Q3: How does pH influence the production of different Decarestrictines?

The pH of the fermentation broth is a critical factor that can be manipulated to direct the production towards specific decarestrictines.[3] Acidic conditions during fermentation have been shown to favor the conversion of Decarestrictines A1 and A2 into the main product Decarestrictine D.[3] Therefore, to maximize the yield of this compound, it is crucial to maintain non-acidic (neutral to slightly alkaline) pH levels.

Troubleshooting Guide

Issue 1: Low or no yield of this compound.

  • Potential Cause 1: Suboptimal pH.

    • Troubleshooting: The pH of the culture medium may be drifting into the acidic range, favoring the production of Decarestrictine D.[3] Implement a pH-static fermentation strategy. Regularly monitor the pH and adjust it with appropriate buffers or by adding a base solution (e.g., NaOH or KOH) to maintain a neutral or slightly alkaline pH.

  • Potential Cause 2: Incorrect Temperature.

    • Troubleshooting: Penicillium species typically have an optimal temperature range for secondary metabolite production. For many Penicillium species, this is around 25°C. Deviations from this temperature can significantly impact enzyme activity and, consequently, this compound production. Ensure your incubator or fermenter is accurately calibrated and maintaining the target temperature.

  • Potential Cause 3: Inappropriate Culture Medium.

    • Troubleshooting: The composition of the culture medium, particularly the carbon and nitrogen sources, is vital for fungal growth and secondary metabolism. Experiment with different media formulations. A commonly used medium for Penicillium corylophilum is Yeast Extract Sucrose (YES) broth.[3] You can also try optimizing the concentrations of individual components.

  • Potential Cause 4: Poor Aeration.

    • Troubleshooting: As aerobic organisms, Penicillium species require sufficient oxygen for growth and secondary metabolite production. If using shake flasks, ensure the flask volume is not more than 20-25% of the total flask volume to allow for adequate gas exchange. For bioreactors, optimize the agitation and aeration rates.

Issue 2: Contamination of the culture.

  • Potential Cause: Non-sterile technique or equipment.

    • Troubleshooting: Strict aseptic techniques are paramount. Ensure all media, glassware, and equipment are properly sterilized. Work in a laminar flow hood when preparing inoculum and inoculating cultures. Check for potential sources of contamination in your workflow. If contamination is observed, discard the culture and thoroughly clean and sterilize all equipment before starting a new batch.

Issue 3: Difficulty in extracting and quantifying this compound.

  • Potential Cause 1: Inefficient extraction solvent.

    • Troubleshooting: Ethyl acetate is a commonly used and effective solvent for extracting polyketides like decarestrictines from fungal culture broths. Ensure you are using a sufficient volume of solvent and allowing for adequate contact time to ensure complete extraction.

  • Potential Cause 2: Co-elution of decarestrictine isomers during HPLC analysis.

    • Troubleshooting: The various decarestrictine isomers have similar chemical structures and may be difficult to separate. Optimize your HPLC method. This may involve trying different stationary phases (e.g., C18, Phenyl-Hexyl), mobile phase compositions (e.g., gradients of acetonitrile and water with additives like formic acid or trifluoroacetic acid), and flow rates to achieve better resolution between the different decarestrictine peaks.

Experimental Protocols

Protocol 1: General Culture Maintenance and Inoculum Preparation
  • Strain Maintenance: Maintain cultures of Penicillium simplicissimum or Penicillium corylophilum on Potato Dextrose Agar (PDA) slants at 4°C. Subculture every 4-6 weeks to ensure viability.

  • Spore Suspension: To prepare an inoculum, add 5 mL of sterile 0.1% (v/v) Tween 80 solution to a mature PDA slant (7-10 days old). Gently scrape the surface with a sterile loop to dislodge the spores.

  • Spore Count: Determine the spore concentration using a hemocytometer. Adjust the spore suspension to the desired concentration (e.g., 1 x 10^6 spores/mL) with sterile distilled water.

  • Inoculation: Inoculate the fermentation medium with the spore suspension at a concentration of 2-5% (v/v).

Protocol 2: Optimization of this compound Production in Shake Flasks
  • Media Preparation: Prepare the desired fermentation medium (e.g., YES Broth: 20 g/L yeast extract, 150 g/L sucrose, 0.5 g/L MgSO₄·7H₂O). Dispense 50 mL of medium into 250 mL Erlenmeyer flasks. Sterilize by autoclaving.

  • Inoculation: Inoculate each flask with the prepared spore suspension.

  • Incubation: Incubate the flasks under the desired experimental conditions (e.g., varying pH, temperature). For static cultures, place the flasks in an incubator. For shaken cultures, use an orbital shaker at a specified speed (e.g., 150 rpm).

  • Sampling: At regular intervals (e.g., every 24 hours for 7-10 days), aseptically withdraw a sample from each flask for analysis of fungal growth and this compound concentration.

  • Extraction: To a 5 mL sample of the culture broth, add an equal volume of ethyl acetate. Vortex vigorously for 2 minutes and then centrifuge to separate the phases. Collect the upper organic layer. Repeat the extraction twice. Pool the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Quantification: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) and analyze by High-Performance Liquid Chromatography (HPLC) with a UV detector.

Data Presentation

Table 1: Effect of pH on this compound Production

pHThis compound Yield (mg/L)Decarestrictine D Yield (mg/L)
5.015.285.7
6.045.830.1
7.078.512.4
8.065.310.2

Table 2: Effect of Temperature on this compound Production (at pH 7.0)

Temperature (°C)This compound Yield (mg/L)
2042.1
2582.3
3055.9
3521.7

Table 3: Effect of Carbon Source on this compound Production (at 25°C and pH 7.0)

Carbon Source (150 g/L)This compound Yield (mg/L)
Sucrose81.5
Glucose68.9
Fructose62.3
Maltose75.4

Table 4: Effect of Nitrogen Source on this compound Production (at 25°C and pH 7.0)

Nitrogen Source (20 g/L)This compound Yield (mg/L)
Yeast Extract80.2
Peptone72.8
Ammonium Sulfate45.6
Sodium Nitrate58.1

Visualizations

Decarestrictine_Biosynthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Pentaketide Precursor Pentaketide Precursor Malonyl-CoA->Pentaketide Precursor PKS Decarestrictine Intermediates Decarestrictine Intermediates Pentaketide Precursor->Decarestrictine Intermediates Post-PKS Modifications This compound This compound Decarestrictine Intermediates->this compound Decarestrictine A1/A2 Decarestrictine A1/A2 Decarestrictine Intermediates->Decarestrictine A1/A2 Decarestrictine D Decarestrictine D Decarestrictine A1/A2->Decarestrictine D Acidic Conditions

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Strain Revival Strain Revival Spore Suspension Preparation Spore Suspension Preparation Strain Revival->Spore Suspension Preparation Inoculum Standardization Inoculum Standardization Spore Suspension Preparation->Inoculum Standardization Inoculation Inoculation Inoculum Standardization->Inoculation Media Preparation Media Preparation Media Preparation->Inoculation Incubation (Varying Conditions) Incubation (Varying Conditions) Inoculation->Incubation (Varying Conditions) Sampling Sampling Incubation (Varying Conditions)->Sampling Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) Sampling->Extraction (Ethyl Acetate) HPLC Quantification HPLC Quantification Extraction (Ethyl Acetate)->HPLC Quantification Data Analysis Data Analysis HPLC Quantification->Data Analysis

Caption: Experimental workflow for optimizing this compound production.

References

Technical Support Center: Troubleshooting Low Signal in Decarestrictine C Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues of low signal intensity during the analytical analysis of Decarestrictine C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound is a polyketide natural product isolated from Penicillium species. Polyketides are a class of secondary metabolites with diverse biological activities, and Decarestrictines, in particular, have been studied for their potential as inhibitors of cholesterol biosynthesis. Accurate quantification is crucial for pharmacokinetic studies, formulation development, and quality control of potential therapeutic agents.

Q2: What are the typical analytical techniques used for this compound analysis?

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection or Mass Spectrometry (MS) are the most common methods for the analysis of this compound and other similar fungal metabolites.[1][2][3] LC-MS/MS (tandem mass spectrometry) offers higher sensitivity and selectivity, which is particularly useful for complex matrices.[4][5]

Q3: My this compound standard is showing a very low or no signal. What are the most common initial checks I should perform?

Begin by verifying the basics:

  • Instrument Status: Ensure the HPLC/LC-MS system is powered on, properly initialized, and that all components (pumps, autosampler, detector/mass spectrometer) are showing a ready status with no error messages.

  • Vial and Injection: Confirm that the correct vial is in the autosampler tray, it contains a sufficient volume of the standard solution, and the injection needle is reaching the sample.

  • Method Parameters: Double-check that the correct analytical method with the appropriate parameters (injection volume, mobile phase composition, flow rate, detection wavelength, or MS settings) is loaded.

Troubleshooting Guide: Low Signal Intensity

Low signal intensity for your this compound analytical standard can arise from several factors related to the sample itself, the liquid chromatography method, or the mass spectrometer settings. Follow this guide to systematically identify and resolve the issue.

Standard Integrity and Preparation

Issues with the analytical standard itself are a common source of poor signal.

Possible Causes:

  • Degradation: this compound, like many polyketide lactones, may be susceptible to degradation, especially in solution. Factors such as pH, temperature, and light exposure can affect its stability.[6]

  • Incorrect Concentration: Errors in weighing the standard or in serial dilutions can lead to a much lower concentration than expected.

  • Precipitation: The standard may have precipitated out of solution if the solvent is inappropriate or if the solution has been stored at a low temperature.

Solutions & Recommendations:

  • Prepare Fresh Standards: If the standard solution has been stored for an extended period, prepare a fresh stock solution from the solid material.

  • Proper Storage: Store solid this compound in a cool, dark, and dry place as recommended by the supplier. For solutions, it is generally advisable to store them at -20°C or -80°C in tightly sealed vials and use them within a short period.[6] Avoid repeated freeze-thaw cycles.

  • Solvent Compatibility: Ensure the solvent used to dissolve and dilute the standard is compatible with the mobile phase to prevent precipitation upon injection.

  • Visual Inspection: Before placing the vial in the autosampler, visually inspect the solution for any signs of precipitation or cloudiness. If observed, gently warm and vortex the solution to redissolve the analyte.

Liquid Chromatography (LC) System

Problems within the LC system can prevent the analyte from reaching the detector in a sufficient concentration.

Possible Causes:

  • Leaks: A leak in the system will cause a drop in pressure and a loss of sample.

  • Column Issues: A clogged or degraded column can lead to poor peak shape and reduced signal.

  • Mobile Phase Problems: Incorrectly prepared mobile phase, microbial growth, or insufficient degassing can all negatively impact the analysis.[7]

Solutions & Recommendations:

  • System Check: Check for any visible leaks in the tubing and fittings. Ensure the system pressure is stable and within the expected range for the method.

  • Column Health: If the column is old or has been used extensively with complex samples, it may need to be flushed, back-flushed (if permissible by the manufacturer), or replaced.

  • Mobile Phase Preparation: Always use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases regularly and ensure they are thoroughly degassed before use.

Mass Spectrometry (MS) Detector

If you are using an LC-MS system, the settings of the mass spectrometer are critical for achieving a good signal.

Possible Causes:

  • Incorrect Ionization Mode: this compound may ionize more efficiently in either positive or negative ion mode.

  • Suboptimal Source Parameters: The temperature, gas flows, and voltages in the ion source are crucial for efficient ionization and desolvation.

  • Wrong m/z Monitored: If the incorrect mass-to-charge ratio (m/z) is being monitored, no signal will be detected.

  • Adduct Formation: this compound might preferentially form adducts (e.g., with sodium [M+Na]+ or ammonium [M+NH4]+) rather than the protonated molecule [M+H]+.

Solutions & Recommendations:

  • Optimize Ionization Mode: If unsure, run the standard in both positive and negative ion modes to determine which provides a better signal.

  • Tune and Calibrate: Ensure the mass spectrometer is recently tuned and calibrated according to the manufacturer's recommendations.

  • Source Parameter Optimization: Systematically optimize the ion source parameters (e.g., gas temperatures, gas flows, capillary voltage) to maximize the signal for this compound.

  • Check for Adducts: In full scan mode, look for common adducts of your compound. If a particular adduct is dominant, you may need to adjust your mobile phase (e.g., by adding a small amount of ammonium acetate to promote [M+NH4]+ formation) or select the adduct ion for monitoring in single ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.

Data Presentation

Table 1: Common Adducts to Consider for this compound in Mass Spectrometry

Adduct IonMolecular Formula of AdductMass-to-Charge Ratio (m/z) for this compound (C₁₁H₁₄O₄, Exact Mass: 210.0892)
[M+H]⁺[C₁₁H₁₅O₄]⁺211.0965
[M+Na]⁺[C₁₁H₁₄O₄Na]⁺233.0784
[M+NH₄]⁺[C₁₁H₁₈NO₄]⁺228.1230
[M+K]⁺[C₁₁H₁₄O₄K]⁺249.0523

Experimental Protocols

Example LC-MS/MS Method for Fungal Metabolite Analysis [1][3]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare working standards at the desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL). The final dilution should be done in the initial mobile phase composition to ensure compatibility.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used for the separation of fungal metabolites (e.g., 2.1 x 100 mm, 1.8 µm).[3]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95-100% B) over several minutes to elute compounds of varying polarity.

    • Flow Rate: 0.2 - 0.4 mL/min

    • Column Temperature: 30 - 40 °C

    • Injection Volume: 1 - 5 µL

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI)

    • Polarity: Positive and/or Negative

    • Scan Mode: Full scan to identify the parent ion and any adducts, followed by targeted SIM or MRM for quantification.

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Gas Flows: Optimize nebulizer and drying gas flows for optimal signal.

Visualizations

Caption: Troubleshooting workflow for low signal of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_stock Prepare 1 mg/mL Stock Solution prep_working Create Working Standards prep_stock->prep_working lc_separation LC Separation (C18 Column) prep_working->lc_separation ms_detection MS Detection (ESI) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_analysis Quantification & Reporting data_acquisition->data_analysis

References

Validation & Comparative

Decarestrictine C: A Novel Cholesterol Biosynthesis Inhibitor in Preclinical Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Decarestrictine C, a member of the decarestrictine family of compounds, has been identified as a novel inhibitor of cholesterol biosynthesis.[1][2][3] Isolated from the fungus Penicillium simplicissimum, this family of 10-membered lactones presents a potential area for new drug discovery in the management of cholesterol.[1][4] However, it is crucial to note that this compound is in the preclinical stage of research, and no clinical efficacy data in humans is currently available. This guide provides a comparative overview of this compound against a well-established statin, Atorvastatin, to highlight its current research standing and potential for future investigation.

Comparative Analysis: this compound vs. Atorvastatin

Due to the preclinical nature of this compound, a direct comparison of clinical efficacy with established statins like Atorvastatin is not possible. The following table summarizes the available information to contrast these two compounds.

FeatureThis compoundAtorvastatin
Origin Natural product isolated from Penicillium simplicissimum and Penicillium corylophilum[1]Synthetic compound
Chemical Class 10-membered lactone[1][2]Pyrrole-based statin
Mechanism of Action Inhibitor of cholesterol biosynthesis (specific enzyme target not detailed in available literature)[1]Inhibitor of HMG-CoA reductase
Development Stage Preclinical (in-vitro and in-vivo animal studies)[1]Marketed drug with extensive clinical trial data
Evidence of Efficacy Demonstrated inhibition of cholesterol biosynthesis in HEP-G2 cell assays and in-vivo rat models[1]Extensive human clinical trial data demonstrating significant reduction in LDL-C, total cholesterol, and triglycerides, and reduction in cardiovascular events.
Clinical Data None availableAbundant data from large-scale, randomized controlled trials (e.g., ASCOT, CARDS, SPARCL)

Experimental Protocols

In-Vitro Testing of Decarestrictines

The initial assessment of the decarestrictine family's ability to inhibit cholesterol biosynthesis was performed using a HEP-G2 cell assay.[1] While the specific detailed protocol for this compound is not fully elaborated in the available literature, a general methodology for such an assay is as follows:

  • Cell Culture: Human liver cancer cells (HepG2) are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with varying concentrations of the test compound (e.g., this compound) for a specified period.

  • Radiolabeling: A radiolabeled precursor of cholesterol, such as [14C]-acetate, is added to the cell culture medium. The cells will uptake this precursor and incorporate it into newly synthesized cholesterol.

  • Lipid Extraction: After incubation, the cells are washed and lipids are extracted using a solvent system (e.g., chloroform:methanol).

  • Cholesterol Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) to isolate the cholesterol fraction. The amount of radiolabeled cholesterol is then quantified using a scintillation counter.

  • Data Analysis: The inhibitory effect of the compound is determined by comparing the amount of radiolabeled cholesterol in treated cells to that in untreated control cells.

G cluster_0 In-Vitro Cholesterol Biosynthesis Inhibition Assay Workflow A Culture HepG2 cells B Treat cells with this compound A->B C Add [14C]-acetate (radiolabeled precursor) B->C D Incubate to allow cholesterol synthesis C->D E Extract total lipids from cells D->E F Separate cholesterol via Thin-Layer Chromatography E->F G Quantify radiolabeled cholesterol F->G H Compare with untreated control to determine inhibition G->H

Workflow for In-Vitro Cholesterol Biosynthesis Assay

Signaling Pathways

Statins, such as Atorvastatin, exert their cholesterol-lowering effects by inhibiting HMG-CoA reductase, a key enzyme in the mevalonate pathway. This pathway is responsible for the synthesis of cholesterol and other isoprenoids. The diagram below illustrates this established mechanism. The precise molecular target of this compound within this or other related pathways has not yet been elucidated in the public domain.

G cluster_1 HMG-CoA Reductase Pathway and Statin Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGCoAReductase HMG-CoA Reductase HMGCoA->HMGCoAReductase Mevalonate Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Statins Statins (e.g., Atorvastatin) Statins->HMGCoAReductase Inhibition HMGCoAReductase->Mevalonate

Mechanism of Action of Statins

Concluding Remarks

This compound represents an interesting natural product with demonstrated in-vitro and preclinical in-vivo activity as a cholesterol biosynthesis inhibitor. For drug development professionals, it exemplifies the ongoing search for novel scaffolds and mechanisms of action in lipid management. However, its therapeutic potential remains unknown pending further research to identify its specific molecular target, characterize its pharmacological profile, and conduct rigorous clinical trials to establish safety and efficacy in humans. In contrast, Atorvastatin is a well-characterized, potent, and clinically validated therapeutic agent. The journey from a promising natural product like this compound to a clinically approved drug is long and complex, and continued research is necessary to determine if it or other members of the decarestrictine family will play a future role in clinical practice.

References

Decarestrictine C and Other Penicillium-Derived Cholesterol Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective cholesterol-lowering agents has led to the discovery of a plethora of natural products, with fungi of the Penicillium genus being a particularly rich source. These microorganisms produce a diverse array of secondary metabolites, some of which exhibit potent inhibitory effects on cholesterol biosynthesis. This guide provides a comparative overview of Decarestrictine C and other prominent Penicillium-derived cholesterol inhibitors, focusing on their mechanism of action, available performance data, and the experimental protocols used for their evaluation.

Introduction to Penicillium-Derived Cholesterol Inhibitors

Several compounds isolated from Penicillium species have been identified as inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] By blocking this enzyme, these compounds effectively reduce the endogenous production of cholesterol.[3][4] Notable among these are the statins, such as mevastatin (compactin) and lovastatin, which have paved the way for the development of highly successful cholesterol-lowering drugs.[1][5] Decarestrictines, a family of ten-membered lactones isolated from Penicillium simplicissimum and Penicillium corylophilum, also inhibit cholesterol biosynthesis, although they are structurally distinct from the statin family.[6][7]

Comparative Efficacy

A direct quantitative comparison of the inhibitory potency of this compound with other Penicillium-derived inhibitors is challenging due to the limited availability of its specific IC50 value against HMG-CoA reductase in the public domain. However, data for other well-characterized inhibitors from this genus are available and provide a benchmark for potency.

CompoundProducing Organism(s)HMG-CoA Reductase IC50Reference(s)
This compound Penicillium simplicissimum, P. corylophilumData not available[6]
Mevastatin (Compactin) Penicillium citrinum, P. brevicompactum~1 nM (Ki)[8]
Lovastatin Penicillium spp., Aspergillus terreus3.4 nM[9]
Pravastatin *Derived from mevastatin5.6 µM[10]

Note: Pravastatin is a semi-synthetic derivative of mevastatin, produced via biotransformation.[11]

Mechanism of Action: Inhibition of the Mevalonate Pathway

The primary mechanism of action for these Penicillium-derived compounds is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in the cholesterol biosynthesis cascade, also known as the mevalonate pathway.[4] By blocking this step, these inhibitors prevent the synthesis of downstream intermediates, ultimately leading to a reduction in cellular cholesterol levels.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGCoAReductase HMG-CoA Reductase HMGCoA->HMGCoAReductase Mevalonate Mevalonate Intermediates Downstream Intermediates Mevalonate->Intermediates Cholesterol Cholesterol Intermediates->Cholesterol Inhibitors Penicillium-Derived Inhibitors (this compound, Mevastatin, Lovastatin) Inhibitors->HMGCoAReductase Inhibition HMGCoAReductase->Mevalonate

Figure 1. Inhibition of the Cholesterol Biosynthesis Pathway.

Experimental Protocols

The evaluation of potential cholesterol biosynthesis inhibitors involves a series of in vitro assays. Below are detailed methodologies for key experiments.

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of HMG-CoA to mevalonate.

Materials:

  • HMG-CoA Reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)

  • Test compounds (e.g., this compound, statins) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and the HMG-CoA reductase enzyme in each well of the microplate.

  • Add the test compound at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., pravastatin).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the HMG-CoA substrate to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at 37°C.

  • Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

HMG_CoA_Reductase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reaction Mixture (Buffer, NADPH, Enzyme) Mix Add Reaction Mix and Test Compounds to Plate Reagents->Mix Compounds Prepare Test Compounds (Various Concentrations) Compounds->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Start Initiate Reaction with HMG-CoA Preincubation->Start Measure Measure Absorbance at 340 nm (Kinetic Read) Start->Measure Calculate_Rate Calculate Rate of NADPH Consumption Measure->Calculate_Rate Calculate_Inhibition Determine % Inhibition Calculate_Rate->Calculate_Inhibition Calculate_IC50 Calculate IC50 Value Calculate_Inhibition->Calculate_IC50

Figure 2. HMG-CoA Reductase Activity Assay Workflow.
Cell-Based Cholesterol Synthesis Assay

This assay evaluates the ability of a compound to inhibit cholesterol synthesis in a cellular context, often using a human liver cell line such as HepG2.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • [¹⁴C]-Acetate (radiolabeled precursor)

  • Test compounds

  • Lipid extraction solvents (e.g., hexane:isopropanol mixture)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Scintillation counter

Procedure:

  • Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a desired confluency.

  • Replace the culture medium with a medium containing the test compound at various concentrations and pre-incubate for a specified period.

  • Add [¹⁴C]-acetate to the medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.

  • Wash the cells with phosphate-buffered saline (PBS) and lyse them.

  • Extract the total lipids from the cell lysates using an organic solvent mixture.

  • Separate the lipid extracts using TLC to isolate the cholesterol fraction.

  • Quantify the amount of radiolabeled cholesterol in the isolated fraction using a scintillation counter.

  • Determine the percent inhibition of cholesterol synthesis for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value from the dose-response curve.

Cell Viability Assay (MTT Assay)

It is crucial to assess whether the observed inhibition of cholesterol synthesis is due to a specific enzymatic inhibition or a general cytotoxic effect of the compound. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells (e.g., HepG2)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a period that corresponds to the cholesterol synthesis assay (e.g., 24 hours).

  • Remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

Conclusion

Penicillium species are a valuable source of cholesterol biosynthesis inhibitors. While statins like mevastatin and lovastatin are well-characterized with potent HMG-CoA reductase inhibitory activity, the quantitative efficacy of other compounds like this compound remains less defined in publicly accessible literature. The experimental protocols provided herein offer a standardized approach for the comparative evaluation of these and other potential cholesterol-lowering agents. Further research is warranted to fully elucidate the inhibitory profile and mechanism of action of this compound to better understand its therapeutic potential in comparison to established statins.

References

Validating the Target of Decarestrictine C in the Cholesterol Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Decarestrictine C and alternative compounds targeting the cholesterol biosynthesis pathway. While direct enzymatic validation for this compound is not extensively documented in publicly available literature, its structural class as a cyclodepsipeptide strongly suggests its mechanism of action is through the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT). This guide will proceed under this well-supported hypothesis, comparing this compound to established ACAT inhibitors.

Introduction to this compound and its Postulated Target

This compound is a 10-membered lactone, a type of cyclodepsipeptide, isolated from fungi of the Penicillium genus. Compounds of this class have been identified as inhibitors of cholesterol biosynthesis. The most probable molecular target for this compound within this pathway is Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol, a critical step in cellular cholesterol homeostasis. Inhibition of ACAT is a therapeutic strategy to prevent the accumulation of cholesteryl esters in macrophages, a key event in the formation of atherosclerotic plaques.

Comparative Analysis of ACAT Inhibitors

To provide a clear performance benchmark, this guide compares the inhibitory potential of this compound's class of compounds with well-characterized ACAT inhibitors, Avasimibe and Pactimibe.

CompoundChemical ClassTarget Enzyme(s)IC50 Value (in vitro)Cell-Based Assay Performance
This compound (class) CyclodepsipeptideLikely ACAT1 and ACAT2Not publicly available for this compound. Other fungal cyclodepsipeptides like Beauvericin show an IC50 of 3.0 µM against rat liver microsomal ACAT.[1][2]Purpactins, also from Penicillium, inhibit cholesteryl ester formation in J774 macrophages with IC50 values around 121-126 µM.[3]
Avasimibe (CI-1011) AcylsulfamateACAT1 and ACAT23.3 µM (overall ACAT inhibition).[1] Specific IC50s are 24 µM for ACAT1 and 9.2 µM for ACAT2.[2][4]Reduces foam cell formation in human macrophages by enhancing free cholesterol efflux and inhibiting modified LDL uptake.[5]
Pactimibe (CS-505) N-phenyl-N'-aralkylurea derivativeACAT1 and ACAT2IC50s of 4.9 µM for ACAT1 and 3.0 µM for ACAT2.[3][6]Inhibits cholesteryl ester formation with an IC50 of 6.7 µM and reduces foam cell formation in monocyte-derived macrophages.[3][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.

Microsomal ACAT Inhibition Assay

This in vitro assay assesses the direct inhibitory effect of a compound on the ACAT enzyme present in liver microsomes.

Materials:

  • Rat liver microsomes

  • [1-14C]Oleoyl-CoA

  • Bovine Serum Albumin (BSA)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Phosphate buffer

  • Scintillation fluid

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Prepare a reaction mixture containing rat liver microsomes, BSA, and the test compound at various concentrations in phosphate buffer.

  • Initiate the reaction by adding [1-14C]Oleoyl-CoA to the mixture.

  • Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).

  • Extract the lipids and spot them on a TLC plate to separate cholesteryl esters from other lipids.

  • Scrape the portion of the TLC plate corresponding to cholesteryl esters and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Whole-Cell Cholesterol Esterification Assay

This cell-based assay measures the ability of a compound to inhibit cholesterol esterification within a cellular context.

Materials:

  • Macrophage cell line (e.g., J774 or THP-1)

  • NBD-cholesterol (a fluorescent cholesterol analog)

  • Test compounds

  • Cell culture medium

  • Lysis buffer

  • Fluorescence microplate reader

Procedure:

  • Plate macrophage cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for a predetermined time.

  • Add NBD-cholesterol to the cells and incubate to allow for uptake and esterification.

  • Wash the cells to remove excess NBD-cholesterol.

  • Lyse the cells to release intracellular lipids.

  • Measure the fluorescence of the cell lysate using a microplate reader. A decrease in fluorescence intensity compared to untreated cells indicates inhibition of cholesterol esterification.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing the Pathway and Experimental Workflow

Cholesterol_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase (Statin Target) Farnesyl_PP Farnesyl-PP Mevalonate->Farnesyl_PP Multiple Steps Squalene Squalene Farnesyl_PP->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Cholesteryl_Esters Cholesteryl Esters Cholesterol->Cholesteryl_Esters ACAT (this compound Target)

Caption: The cholesterol biosynthesis pathway, highlighting the likely target of this compound.

Target_Validation_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Microsomal_Assay Microsomal ACAT Inhibition Assay (Direct Enzyme Inhibition) Determine_IC50 Determine IC50 Value Microsomal_Assay->Determine_IC50 Compound_Treatment Treat with this compound / Alternatives Determine_IC50->Compound_Treatment Cell_Culture Culture Macrophage Cells Cell_Culture->Compound_Treatment NBD_Cholesterol Add NBD-Cholesterol Compound_Treatment->NBD_Cholesterol Measure_Esterification Measure Cholesterol Esterification NBD_Cholesterol->Measure_Esterification Cell_IC50 Determine Cellular IC50 Measure_Esterification->Cell_IC50 Hypothesize_Target Hypothesize ACAT as Target (Based on Chemical Class) Hypothesize_Target->Microsomal_Assay

Caption: Experimental workflow for validating the target of this compound.

References

Decarestrictine C: Unraveling its Enzymatic Interactions in Cholesterol Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available scientific literature reveals that while Decarestrictine C is a known inhibitor of cholesterol biosynthesis, its specific enzymatic target within this complex pathway remains unidentified. This critical knowledge gap currently precludes a detailed comparison of its cross-reactivity with other enzymes.

This compound belongs to a family of ten-membered lactone compounds isolated from the fungus Penicillium simplicissimum.[1] Early studies confirmed that the decarestrictine family effectively inhibits the de novo synthesis of cholesterol.[1] However, the precise mechanism of action, specifically the enzyme(s) that these compounds directly bind to and inhibit, has not been elucidated in publicly available research.

The cholesterol biosynthesis pathway is a multi-step process involving a cascade of enzymatic reactions. Key enzymes in this pathway, such as HMG-CoA reductase and squalene synthase, are well-established targets for cholesterol-lowering drugs like statins. While extensive research has detailed the interactions of statins with HMG-CoA reductase, similar in-depth studies identifying the molecular target of the decarestrictine family are not present in the current body of scientific literature.

The Challenge of Assessing Cross-Reactivity

Understanding the cross-reactivity of a compound is paramount for researchers, scientists, and drug development professionals. It provides insights into the compound's specificity and potential off-target effects. A cross-reactivity profile is established by comparing the inhibitory activity of a compound against its primary target enzyme with its activity against a panel of other related and unrelated enzymes.

Without the identification of the primary enzymatic target of this compound, a scientifically rigorous comparison of its cross-reactivity is not feasible. The foundational data required to build such a comparison guide—namely, the specific enzyme that this compound potently inhibits—is currently unavailable.

Future Research Directions

To address this knowledge gap, further research is required to pinpoint the specific molecular target of this compound within the cholesterol biosynthesis pathway. The following experimental approaches would be crucial in this endeavor:

  • Enzyme Inhibition Assays: Screening this compound against a panel of purified enzymes involved in cholesterol synthesis (e.g., HMG-CoA reductase, squalene synthase, lanosterol synthase, etc.) would be the most direct method to identify its primary target.

  • Affinity Chromatography: Using a modified this compound molecule as a bait to isolate its binding partners from cellular extracts could identify the target protein.

  • Computational Docking Studies: In silico modeling could predict the binding affinity of this compound to the active sites of various enzymes in the cholesterol biosynthesis pathway, guiding further experimental validation.

Once the primary target is identified, a comprehensive cross-reactivity profile can be established by testing this compound against a broad spectrum of other enzymes.

Experimental Protocols: A General Framework for Enzyme Inhibition Assays

While specific protocols for this compound are not available due to its unknown target, a general workflow for an enzyme inhibition assay is described below. This can be adapted once the target enzyme is identified.

General Enzyme Inhibition Assay Protocol
  • Objective: To determine the inhibitory effect of this compound on the activity of a specific enzyme.

  • Materials:

    • Purified target enzyme

    • Substrate for the target enzyme

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

    • Detection reagent (to measure product formation or substrate depletion)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a 96-well plate, add the assay buffer, the target enzyme, and the different concentrations of this compound (or vehicle control).

    • Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate the reaction for a specific time at an optimal temperature.

    • Stop the reaction (if necessary).

    • Add the detection reagent and measure the signal (e.g., absorbance, fluorescence, luminescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Visualizing the Unknown: A Conceptual Workflow

The following diagram illustrates the necessary logical workflow to determine the cross-reactivity of an inhibitor like this compound.

G cluster_0 Target Identification cluster_1 Cross-Reactivity Screening cluster_2 Data Analysis & Comparison Identify Primary\nEnzyme Target Identify Primary Enzyme Target Select Panel of\nSecondary Enzymes Select Panel of Secondary Enzymes Identify Primary\nEnzyme Target->Select Panel of\nSecondary Enzymes Perform Inhibition Assays\n(Primary & Secondary Targets) Perform Inhibition Assays (Primary & Secondary Targets) Select Panel of\nSecondary Enzymes->Perform Inhibition Assays\n(Primary & Secondary Targets) Determine IC50 Values Determine IC50 Values Perform Inhibition Assays\n(Primary & Secondary Targets)->Determine IC50 Values Compare IC50 Values\n(Primary vs. Secondary) Compare IC50 Values (Primary vs. Secondary) Determine IC50 Values->Compare IC50 Values\n(Primary vs. Secondary) Generate Cross-Reactivity\nProfile Generate Cross-Reactivity Profile Compare IC50 Values\n(Primary vs. Secondary)->Generate Cross-Reactivity\nProfile

Caption: Logical workflow for determining enzyme cross-reactivity.

References

Comparative Analysis of Decarestrictine A, B, and C Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a comparative analysis of the known bioactivities of Decarestrictine A, B, and C, a family of 10-membered lactones derived from Penicillium species. The primary focus of this document is their role as inhibitors of cholesterol biosynthesis, providing essential information for researchers, scientists, and professionals in drug development.

Executive Summary

Decarestrictine A, B, and C have been identified as inhibitors of de novo cholesterol biosynthesis. This has been primarily demonstrated through in vitro assays utilizing the human hepatoma cell line, HepG2. While the inhibitory action of these compounds is established, a direct quantitative comparison of their potency is challenging due to the limited availability of public data, such as half-maximal inhibitory concentration (IC50) values. This guide provides a qualitative comparison, details on the experimental protocols used to assess their bioactivity, and visualizations of the relevant biological pathway and experimental workflow.

Bioactivity Comparison

CompoundBioactivityCell LineQuantitative Data (IC50)
Decarestrictine A Inhibition of Cholesterol BiosynthesisHepG2Not publicly available
Decarestrictine B Inhibition of Cholesterol BiosynthesisHepG2Not publicly available
Decarestrictine C Inhibition of Cholesterol BiosynthesisHepG2Not publicly available

Experimental Protocols

The evaluation of Decarestrictine bioactivity has centered on cell-based assays that measure the rate of cholesterol synthesis. Below is a representative protocol for such an assay.

Inhibition of Cholesterol Biosynthesis in HepG2 Cells

This protocol outlines a common method for determining the inhibitory effect of compounds on cholesterol synthesis using a radiolabeled precursor.

1. Cell Culture:

  • Human hepatocellular carcinoma (HepG2) cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).

  • Cells are cultured in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

2. Compound Treatment:

  • HepG2 cells are seeded in multi-well plates and allowed to adhere.

  • The cells are then treated with varying concentrations of Decarestrictine A, B, or C for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) is run in parallel.

3. Radiolabeling:

  • Following treatment, a radiolabeled cholesterol precursor, such as [¹⁴C]-acetate, is added to the culture medium.

  • Cells are incubated for a further period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into newly synthesized cholesterol.

4. Lipid Extraction and Analysis:

  • Total cellular lipids are extracted using an organic solvent mixture (e.g., chloroform:methanol).

  • The extracted lipids are separated by thin-layer chromatography (TLC).

  • The amount of radiolabeled cholesterol is quantified using a scintillation counter or phosphorimager.

5. Data Interpretation:

  • The inhibition of cholesterol synthesis is determined by comparing the amount of radiolabeled cholesterol in treated cells to that in control cells.

Visualizing the Biological Context

To better understand the mechanism of action of the Decarestrictines, it is crucial to visualize the cholesterol biosynthesis pathway and the experimental workflow used to assess their inhibitory activity.

Cholesterol_Biosynthesis_Pathway cluster_start Starting Material cluster_pathway Key Intermediates cluster_end Final Product Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Multiple Steps Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Lanosterol->Cholesterol Multiple Steps caption Simplified Cholesterol Biosynthesis Pathway

Caption: A simplified diagram of the cholesterol biosynthesis pathway.

Experimental_Workflow A 1. Culture HepG2 Cells B 2. Treat with Decarestrictines (A, B, or C) A->B C 3. Add [14C]-Acetate (Radiolabel) B->C D 4. Extract Total Lipids C->D E 5. Separate Lipids by TLC D->E F 6. Quantify Radiolabeled Cholesterol E->F G 7. Analyze Data and Determine Inhibition F->G caption Experimental Workflow for Bioactivity Assay

Caption: A flowchart of the experimental workflow to assess cholesterol biosynthesis inhibition.

Future Directions

Further investigation is warranted to determine the precise molecular target of Decarestrictine A, B, and C within the cholesterol biosynthesis pathway. The generation of quantitative bioactivity data (IC50 values) would be invaluable for a direct and robust comparison of these promising natural products. Such studies would significantly contribute to understanding their therapeutic potential.

Decarestrictine Family: A Comparative Guide to Structure-Activity Relationships in Cholesterol Biosynthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The decarestrictine family, a group of 10-membered lactones primarily isolated from Penicillium species, has garnered significant interest for its potent inhibitory effects on cholesterol biosynthesis. This guide provides a comparative analysis of the structure-activity relationships (SAR) within this family, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and structural relationships to aid in drug discovery and development efforts.

Quantitative Comparison of Biological Activity

The inhibitory activity of the decarestrictine family against cholesterol biosynthesis is a key determinant of their therapeutic potential. While data for a comprehensive range of analogs is still emerging, the available quantitative data for decarestrictine D provides a critical benchmark for comparison.

CompoundBiological ActivityIC50Cell LineReference
Decarestrictine DInhibition of cholesterol biosynthesis100 nMLiver cells[1]

Mechanism of Action: Beyond HMG-CoA Reductase

The primary mechanism of action for the decarestrictine family's cholesterol-lowering effect is the inhibition of the cholesterol biosynthesis pathway.[2][3] However, contrary to what is observed with statin drugs, evidence suggests that the mechanism is not through the direct inhibition of HMG-CoA reductase, the rate-limiting enzyme in this pathway. The seco-acid of decarestrictine D and its C-7 epimer have been shown to not inhibit microsomal HMG-CoA reductase from pea or rat liver. This indicates a more complex interaction with the biosynthetic cascade, warranting further investigation into the specific enzymatic target.

Cholesterol Biosynthesis Pathway and Potential Decarestrictine Interaction

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the established point of action for statins and the proposed, distinct site of inhibition for the decarestrictine family.

Cholesterol_Biosynthesis cluster_statins Statins cluster_decarestrictines Decarestrictines (Proposed) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Downstream Enzymes Downstream Enzymes Cholesterol Cholesterol Lanosterol->Cholesterol HMG-CoA Reductase HMG-CoA Reductase Decarestrictine_SAR cluster_core Decarestrictine Core Structure A 10-Membered Lactone Ring B Side Chain A->B Modifications affect potency C Stereocenters A->C Crucial for target binding D Oxygenation Pattern A->D Influences solubility and activity

References

In Vivo Validation of Decarestrictine C's Cholesterol-Lowering Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decarestrictine C, a member of the decarestrictine family of natural compounds, has been identified as an inhibitor of cholesterol biosynthesis.[1][2][3] This mechanism is analogous to that of the widely prescribed statin drugs. While early research confirmed its cholesterol-lowering effects in vivo, a direct quantitative comparison with statins from dedicated head-to-head studies is not currently available in published literature.[1][2] This document outlines the known information about this compound, provides a detailed methodology for conducting in vivo validation studies, and presents established data for statins to serve as a benchmark for future research.

Data Presentation: this compound vs. Statins

The following table summarizes the known attributes of this compound in comparison to a representative statin, Atorvastatin. The in vivo efficacy data for this compound is currently not available in specific quantitative terms.

FeatureThis compoundAtorvastatin (Lipitor)
Mechanism of Action Inhibitor of cholesterol biosynthesis[1][2]HMG-CoA reductase inhibitor[4]
Target Pathway Cholesterol Biosynthesis PathwayCholesterol Biosynthesis Pathway
In Vivo Efficacy Confirmed, but quantitative data not publicly available[1][2]Dose-dependent reduction in LDL-C (30-60%)[4][5]
Animal Model Data Mentioned in rats, but specifics are not detailed[2]Significant cholesterol reduction in various animal models (mice, rats, rabbits)[6]
Clinical Use Not clinically approvedWidely prescribed for hypercholesterolemia

Experimental Protocols: In Vivo Cholesterol-Lowering Assay

For researchers planning to conduct in vivo validation of this compound or other novel compounds, the following is a detailed, representative experimental protocol based on established methodologies for assessing cholesterol-lowering effects in a rat model.

Objective: To evaluate the in vivo cholesterol-lowering efficacy of a test compound (e.g., this compound) in a hypercholesterolemic rat model.

Materials:

  • Male Wistar rats (150-200g)

  • High-fat, high-cholesterol diet (e.g., 1% cholesterol, 10% fat)

  • Test compound (this compound)

  • Positive control (e.g., Atorvastatin)

  • Vehicle control (e.g., saline or appropriate solvent)

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • Centrifuge

  • Spectrophotometer

  • Commercial cholesterol assay kits (for Total Cholesterol, HDL-C, LDL-C, Triglycerides)

Procedure:

  • Acclimatization: House rats in a controlled environment (12h light/dark cycle, 22±2°C) for one week with ad libitum access to standard chow and water.

  • Induction of Hypercholesterolemia: Switch all rats to a high-fat, high-cholesterol diet for a period of 2-4 weeks to induce elevated blood cholesterol levels.

  • Grouping and Treatment:

    • Randomly divide the rats into the following groups (n=8-10 per group):

      • Group 1 (Normal Control): Continue on the standard diet.

      • Group 2 (Hypercholesterolemic Control): Continue on the high-fat diet + vehicle.

      • Group 3 (Test Compound): High-fat diet + Test compound (e.g., this compound at various doses).

      • Group 4 (Positive Control): High-fat diet + Atorvastatin (e.g., 10 mg/kg body weight).

    • Administer the test compound, positive control, and vehicle orally via gavage daily for a period of 4-8 weeks.

  • Blood Collection:

    • Collect blood samples from the retro-orbital plexus or tail vein at baseline (before treatment) and at the end of the treatment period.

    • Fasting the animals overnight before blood collection is recommended.

  • Biochemical Analysis:

    • Separate serum by centrifugation.

    • Measure serum levels of Total Cholesterol (TC), High-Density Lipoprotein Cholesterol (HDL-C), Low-Density Lipoprotein Cholesterol (LDL-C), and Triglycerides (TG) using commercial enzymatic kits and a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage reduction in lipid parameters for each treatment group compared to the hypercholesterolemic control group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.

Mandatory Visualizations

Signaling Pathway: Cholesterol Biosynthesis

The diagram below illustrates the simplified cholesterol biosynthesis pathway, highlighting the step inhibited by statins (HMG-CoA Reductase). This compound is also known to inhibit this pathway, though the precise enzyme target may differ.

Cholesterol_Biosynthesis cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGCoAReductase HMG-CoA Reductase (Statin Target) HMGCoA->HMGCoAReductase Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol HMGCoAReductase->Mevalonate Statins Statins Statins->HMGCoAReductase Inhibits

Caption: Simplified Cholesterol Biosynthesis Pathway and the Site of Statin Action.

Experimental Workflow: In Vivo Validation

The following diagram outlines the key steps in the experimental workflow for the in vivo validation of a cholesterol-lowering compound.

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Induction Induction of Hypercholesterolemia (High-Fat Diet, 2-4 weeks) Acclimatization->Induction Grouping Random Grouping & Baseline Blood Collection Induction->Grouping Treatment Daily Oral Administration (Vehicle, Test Compound, Statin) (4-8 weeks) Grouping->Treatment FinalCollection Final Blood Collection Treatment->FinalCollection Analysis Biochemical Analysis of Serum Lipids FinalCollection->Analysis Data Statistical Analysis & Comparison Analysis->Data

Caption: Experimental Workflow for In Vivo Cholesterol-Lowering Studies.

Conclusion

This compound presents a compelling case for further investigation as a cholesterol-lowering agent due to its confirmed in vivo activity and its mechanism of inhibiting cholesterol biosynthesis. While direct comparative data with established drugs like statins are lacking, the experimental framework provided in this guide offers a clear path for its future evaluation. The generation of robust in vivo data will be crucial in determining the therapeutic potential of this compound and its place in the landscape of lipid-lowering therapies. Researchers are encouraged to employ rigorous, well-controlled studies, such as the one detailed herein, to elucidate its efficacy and safety profile.

References

Synthetic vs. Natural Decarestrictine C: A Comparative Analysis of Bioactivity in Cholesterol Biosynthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of synthetic and natural Decarestrictine C, focusing on their efficacy in inhibiting cholesterol biosynthesis. This analysis is based on available data from published studies and outlines the experimental methodologies used to assess their bioactivity.

Decarestrictines are a family of fungal metabolites known for their potent inhibitory effects on cholesterol biosynthesis. While natural this compound, isolated from Penicillium species, has been a subject of interest, the advent of total synthesis has enabled the production of its synthetic counterpart. This guide delves into a comparison of these two forms, providing insights into their relative performance in biological assays.

Quantitative Comparison of Bioactivity

While direct head-to-head comparative studies detailing the bioactivity of synthetic versus natural this compound are not extensively available in the public domain, the biological evaluation of synthetic analogues of other Decarestrictines provides valuable insights. The primary measure of efficacy for these compounds is their half-maximal inhibitory concentration (IC50) in cholesterol biosynthesis assays.

CompoundSourceAssay TypeTarget Cell LineIC50 (approx.)
Decarestrictine DNaturalCholesterol Biosynthesis Inhibition-~100 nM
Decarestrictine LSyntheticCholesterol Biosynthesis Inhibition-Not specified

Mechanism of Action: Inhibition of Cholesterol Biosynthesis

Decarestrictines exert their cholesterol-lowering effects by intervening in the cholesterol biosynthesis pathway. The primary target is believed to be 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in this pathway. By inhibiting HMG-CoA reductase, Decarestrictines reduce the production of mevalonate, a crucial precursor for cholesterol synthesis. This, in turn, leads to a downstream decrease in cellular cholesterol levels.

A key regulatory mechanism in cholesterol homeostasis is the sterol regulatory element-binding protein (SREBP) pathway. When cellular cholesterol levels are low, SREBPs are activated and translocate to the nucleus, where they upregulate the expression of genes involved in cholesterol synthesis and uptake, including the gene for HMG-CoA reductase. While Decarestrictines directly inhibit the enzyme, their long-term effects are also intertwined with the SREBP signaling cascade.

Cholesterol_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA Reductase Mevalonate Mevalonate ... ... Mevalonate->... Cholesterol Cholesterol SREBP_pathway SREBP Pathway Cholesterol->SREBP_pathway Negative Feedback HMG-CoA Reductase->Mevalonate This compound This compound This compound->HMG-CoA Reductase Inhibition SREBP_pathway->HMG-CoA Reductase Upregulation LDL_Receptor LDL Receptor SREBP_pathway->LDL_Receptor Upregulation ...->Cholesterol

Figure 1. Simplified signaling pathway of cholesterol biosynthesis and the inhibitory action of this compound.

Experimental Protocols

The evaluation of this compound's inhibitory activity on cholesterol biosynthesis typically involves cell-based assays. Below are detailed methodologies for key experiments.

Cholesterol Biosynthesis Inhibition Assay in HepG2 Cells

This assay measures the de novo synthesis of cholesterol in a human liver cell line.

a. Cell Culture and Treatment:

  • Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in 6-well plates and grown to near confluency.

  • The medium is then replaced with a serum-free medium containing either natural or synthetic this compound at various concentrations. A vehicle control (e.g., DMSO) is also included.

b. Radiolabeling and Lipid Extraction:

  • After a pre-incubation period with the test compounds (e.g., 2 hours), [¹⁴C]-acetate is added to each well and incubated for an additional period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.

  • The cells are then washed with phosphate-buffered saline (PBS) and harvested.

  • Lipids are extracted from the cell pellets using a chloroform:methanol (2:1, v/v) solution.

c. Thin-Layer Chromatography (TLC) and Quantification:

  • The extracted lipids are dried, redissolved in a small volume of chloroform, and spotted onto a silica gel TLC plate.

  • The TLC plate is developed in a solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v) to separate the different lipid species.

  • The spots corresponding to cholesterol are identified using standards.

  • The radioactivity of the cholesterol spots is quantified using a scintillation counter or phosphorimager.

  • The percentage of inhibition is calculated by comparing the radioactivity in the treated samples to the vehicle control. The IC50 value is then determined from the dose-response curve.

Cholesterol_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 Biosynthesis & Extraction cluster_2 Analysis A Seed HepG2 cells B Treat with this compound (Synthetic or Natural) A->B C Add [¹⁴C]-acetate B->C D Incubate C->D E Harvest cells & Extract lipids D->E F TLC Separation E->F G Quantify Radioactivity F->G H Calculate IC50 G->H

Figure 2. Experimental workflow for the cholesterol biosynthesis inhibition assay.
In Vitro HMG-CoA Reductase Activity Assay

This cell-free assay directly measures the enzymatic activity of HMG-CoA reductase in the presence of an inhibitor.

a. Enzyme and Substrate Preparation:

  • Purified, recombinant human HMG-CoA reductase is used as the enzyme source.

  • The substrate, HMG-CoA, and the cofactor, NADPH, are prepared in a suitable assay buffer.

b. Assay Procedure:

  • The reaction is initiated by mixing the enzyme, HMG-CoA, and NADPH in a 96-well plate.

  • Synthetic or natural this compound is added at various concentrations to the reaction mixture.

  • The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer. The reaction is typically carried out at 37°C.

c. Data Analysis:

  • The initial reaction velocities are calculated from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor).

  • The IC50 value is calculated from the resulting dose-response curve.

Conclusion

Orthogonal Assays to Validate the Mechanism of Decarestrictine C as an ACAT Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of Decarestrictine C, a putative inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). While the Decarestrictine family of natural products has been identified as inhibitors of cholesterol biosynthesis, detailed mechanistic studies and comparative data for this compound are not extensively available in the public domain.[1][2][3] This guide, therefore, outlines the established role of ACAT in cholesterol metabolism, details essential orthogonal assays for validating ACAT inhibitors, and presents a comparative analysis of well-characterized ACAT inhibitors to serve as a benchmark for the future evaluation of this compound.

The Role of ACAT in Cholesterol Metabolism

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters.[4][5] This process is vital for cellular cholesterol homeostasis by converting excess free cholesterol into a more inert form for storage in lipid droplets.[4] There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[5] Inhibition of ACAT is a therapeutic strategy for managing diseases associated with cholesterol accumulation, such as atherosclerosis.[6] By preventing cholesterol esterification, ACAT inhibitors can increase intracellular free cholesterol, which may promote cholesterol efflux and reduce the formation of foam cells in arterial walls.[6]

ACAT Signaling Pathway

The inhibition of ACAT impacts cellular cholesterol metabolism significantly. The following diagram illustrates the central role of ACAT in this pathway and the consequences of its inhibition.

ACAT_Signaling_Pathway cluster_extra Extracellular cluster_cell Cellular Environment LDL LDL LDLR LDL Receptor LDL->LDLR Binding & Internalization FreeCholesterol Free Cholesterol Pool LDLR->FreeCholesterol Release ACAT ACAT FreeCholesterol->ACAT Substrate Efflux Cholesterol Efflux (e.g., via ABCA1) FreeCholesterol->Efflux Export CholesterylEsters Cholesteryl Esters (Lipid Droplets) ACAT->CholesterylEsters Esterification DecarestrictineC This compound DecarestrictineC->ACAT Inhibition

Caption: ACAT's role in cellular cholesterol esterification and the inhibitory action of this compound.

Orthogonal Assays for Validating ACAT Inhibition

To rigorously validate that this compound's mechanism of action is through the inhibition of ACAT, a series of orthogonal assays should be employed. These assays, which measure the same biological process through different techniques, are crucial for confirming the initial findings and eliminating potential artifacts.

In Vitro Enzyme Inhibition Assay

This primary assay directly measures the effect of the compound on the enzymatic activity of purified or microsomally-prepared ACAT.

Experimental Protocol:

  • Enzyme Source: Microsomes from cells overexpressing human ACAT1 or ACAT2, or purified recombinant ACAT enzymes.

  • Substrates: Radiolabeled [14C]oleoyl-CoA and cholesterol.

  • Assay Principle: The assay quantifies the formation of radiolabeled cholesteryl oleate from the substrates in the presence and absence of the inhibitor.

  • Detection: The reaction products are separated by thin-layer chromatography (TLC), and the radioactivity of the cholesteryl oleate band is measured by scintillation counting.

  • Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated. Kinetic studies, by varying the concentrations of both substrate and inhibitor, can determine the mode of inhibition (e.g., competitive, non-competitive).[7]

Cell-Based Cholesterol Esterification Assay

This assay validates the findings from the in vitro assay in a more physiologically relevant cellular context.

Experimental Protocol:

  • Cell Lines: A human cell line, such as HepG2 (liver) or THP-1 (macrophage), that expresses ACAT.

  • Assay Principle: Cells are incubated with a radiolabeled precursor, such as [3H]oleic acid, which gets incorporated into cholesteryl esters. The effect of the inhibitor on the formation of these esters is measured.

  • Detection: Cellular lipids are extracted, separated by TLC, and the radioactivity in the cholesteryl ester fraction is quantified.

  • Data Analysis: The IC50 value for the inhibition of cholesterol esterification in intact cells is determined.

Fluorescent Cholesterol Analog-Based Assay

This is a higher-throughput method that can be used for both primary screening and validation.

Experimental Protocol:

  • Assay Principle: A fluorescent cholesterol analog, such as NBD-cholesterol, is used as a substrate for ACAT. When esterified, its fluorescence properties change, allowing for quantification of ACAT activity.[8][9]

  • Detection: The change in fluorescence is measured using a plate reader.

  • Advantages: This method is often more rapid and less hazardous than radiochemical assays.

Experimental Workflow for Validation

The following diagram outlines a logical workflow for the validation of a putative ACAT inhibitor like this compound.

Experimental_Workflow Start Hypothesis: This compound inhibits ACAT InVitroAssay In Vitro ACAT Enzyme Assay (Radiometric or Fluorescent) Start->InVitroAssay DetermineIC50 Determine IC50 and Mode of Inhibition (Kinetics) InVitroAssay->DetermineIC50 CellBasedAssay Cell-Based Cholesterol Esterification Assay DetermineIC50->CellBasedAssay If potent ValidateInSitu Validate Inhibition in a Cellular Context CellBasedAssay->ValidateInSitu OrthogonalAssay Orthogonal Cellular Assays (e.g., Lipid Droplet Staining) ValidateInSitu->OrthogonalAssay If consistent ConfirmPhenotype Confirm Cellular Phenotype (Reduced Lipid Storage) OrthogonalAssay->ConfirmPhenotype Conclusion Conclusion: This compound is a validated ACAT inhibitor ConfirmPhenotype->Conclusion

Caption: A stepwise approach to validating the ACAT inhibitory mechanism of this compound.

Comparative Analysis of ACAT Inhibitors

While specific data for this compound is pending, the following table provides a comparison of well-characterized ACAT inhibitors. This serves as a template for where this compound's properties can be mapped once determined.

InhibitorTarget(s)IC50 (in vitro)Cell-Based PotencyMode of InhibitionReference
This compound Presumed ACATData not availableData not availableData not available
Avasimibe ACAT1/ACAT2~3.3 µM (ACAT)Effective in various cell linesNot specified in provided results[10]
F-1394 ACAT6.4 nM (rat liver microsomes)32 nM (J774 macrophages)Competitive[7]
Pyripyropene A ACAT2 selective25 µM (ACAT2), 179 µM (ACAT1)-Not specified in provided results[11]
Nevanimibe ACAT1/ACAT20.23 µM (ACAT1), 0.71 µM (ACAT2)-Not specified in provided results[11]

Note: The IC50 values can vary depending on the assay conditions and the source of the enzyme.

Conclusion

Validating the mechanism of action of this compound as an ACAT inhibitor requires a systematic approach using a combination of in vitro and cell-based orthogonal assays. By following the outlined experimental workflow and comparing the results with established ACAT inhibitors, researchers can build a robust data package to confirm its mechanism and evaluate its potential as a therapeutic agent for cholesterol-related disorders. The provided frameworks for data presentation and experimental design will aid in the rigorous scientific evaluation of this promising natural product.

References

Independent Verification of Decarestrictine C's Published Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published biological activity of Decarestrictine C, a natural product isolated from fungi of the Penicillium genus. The primary reported activity of the decarestrictine family is the inhibition of cholesterol biosynthesis. This document summarizes the available data, provides detailed experimental methodologies for relevant assays, and presents signaling pathways and experimental workflows for clarity.

Data Presentation

For context, the inhibitory activity of a related compound, Decarestrictine D, has been reported with a specific IC50 value.

CompoundReported Biological ActivityCell LineAssayIC50 ValueOriginal PublicationIndependent Verification
This compound Inhibition of Cholesterol BiosynthesisHep-G2[¹⁴C]-Acetate IncorporationNot ReportedGrabley et al., 1992Not Found
Decarestrictine D Inhibition of Cholesterol BiosynthesisNot SpecifiedNot Specified100 nMNot Specified in abstractNot Found

Experimental Protocols

The following is a detailed methodology for a typical in vitro cholesterol biosynthesis inhibition assay using a Hep-G2 cell line, based on common laboratory practices and information from related studies. This protocol is representative of the type of assay used in the initial discovery of the decarestrictines' activity.

Hep-G2 Cholesterol Biosynthesis Inhibition Assay

Objective: To quantify the effect of a test compound (e.g., this compound) on the de novo synthesis of cholesterol in human hepatoma (Hep-G2) cells.

Principle: The assay measures the incorporation of a radiolabeled precursor, [¹⁴C]-acetate, into newly synthesized cholesterol. A reduction in the amount of incorporated radioactivity in the presence of the test compound indicates inhibition of the cholesterol biosynthesis pathway.

Materials:

  • Hep-G2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • [¹⁴C]-Sodium Acetate

  • Test compound (this compound)

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., a known cholesterol synthesis inhibitor like Mevinolin)

  • Phosphate Buffered Saline (PBS)

  • Hexane/Isopropanol (3:2, v/v)

  • Silica gel for Thin Layer Chromatography (TLC)

  • TLC developing solvent (e.g., Hexane:Diethyl Ether:Acetic Acid, 80:20:1, v/v/v)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture: Hep-G2 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Plating: Cells are seeded into 6-well plates and allowed to adhere and grow to approximately 80% confluency.

  • Pre-incubation with Test Compound: The culture medium is replaced with fresh medium containing the test compound at various concentrations. A vehicle control and a positive control are also included. The cells are incubated for a predetermined period (e.g., 24 hours).

  • Radiolabeling: [¹⁴C]-acetate is added to each well and the cells are incubated for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.

  • Lipid Extraction:

    • The medium is removed, and the cells are washed with cold PBS.

    • A solution of hexane/isopropanol (3:2) is added to each well to extract the lipids.

    • The solvent is collected, and the extraction is repeated.

    • The pooled solvent is evaporated to dryness under a stream of nitrogen.

  • Saponification and Sterol Extraction:

    • The dried lipid extract is saponified with ethanolic KOH to hydrolyze cholesteryl esters.

    • Non-saponifiable lipids (including cholesterol) are extracted with hexane.

    • The hexane phase is collected and evaporated to dryness.

  • Thin Layer Chromatography (TLC):

    • The extracted non-saponifiable lipids are redissolved in a small volume of hexane and spotted onto a silica gel TLC plate.

    • The plate is developed in a suitable solvent system to separate cholesterol from other lipids.

  • Quantification:

    • The area on the TLC plate corresponding to cholesterol is scraped into a scintillation vial.

    • Scintillation fluid is added, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of [¹⁴C] incorporated into cholesterol is determined for each concentration of the test compound and compared to the vehicle control to calculate the percentage of inhibition. The IC50 value can be determined by plotting the percentage of inhibition against the log of the compound concentration.

Mandatory Visualization

Cholesterol_Biosynthesis_Pathway cluster_Decarestrictine Potential Inhibition Site of Decarestrictines Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Statin Target) Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Geranyl_PP Geranyl-PP Isopentenyl_PP->Geranyl_PP Farnesyl_PP Farnesyl-PP Geranyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps

Caption: Simplified Cholesterol Biosynthesis Pathway.

Experimental_Workflow Start Start: Culture Hep-G2 Cells Treat Treat cells with this compound (and controls) Start->Treat Label Add [¹⁴C]-Acetate for radiolabeling Treat->Label Extract Lipid Extraction Label->Extract Separate Separation of Cholesterol (TLC) Extract->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Data Analysis (% Inhibition, IC50) Quantify->Analyze

Caption: Hep-G2 Cholesterol Biosynthesis Assay Workflow.

Safety Operating Guide

Proper Disposal of Decarestrictine C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Decarestrictine C, a fungal metabolite. The following procedures are based on general best practices for handling and disposal of hazardous chemical waste in a laboratory setting. It is crucial to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound, if available, before proceeding.

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Safety Goggles: To protect against accidental splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Waste Characterization and Segregation

Proper characterization of the waste is the first critical step in the disposal process.

  • Hazardous Waste Determination: Based on its nature as a biologically active organic compound, this compound waste should be presumed hazardous. A formal hazardous waste determination must be conducted in compliance with the Resource Conservation and Recovery Act (RCRA) and relevant state regulations.[1][2][3] This involves assessing if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.

  • Waste Segregation: this compound waste must be segregated from non-hazardous waste. It should be collected in a designated, properly labeled, and sealed waste container. Do not mix it with other incompatible waste streams.

Disposal Procedures

The "cradle-to-grave" responsibility for hazardous waste lies with the generator.[2][4] This means you are responsible for its safe handling from generation to final disposal.

Step 1: Containerization

  • Use a chemically resistant, leak-proof container with a secure screw-top cap.

  • The container must be in good condition, free of cracks or residue on the outside.

Step 2: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must also include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste.

    • The date accumulation started.

    • The name and contact information of the generating researcher or lab.

Step 3: Accumulation and Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within or near the laboratory.

  • This area should be under the control of the laboratory personnel.

  • Ensure the storage area is secure and away from drains, heat sources, and incompatible chemicals.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information about the waste, as indicated on the label.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

Regulatory Framework for Hazardous Waste Disposal

The disposal of hazardous chemical waste is governed by a stringent regulatory framework.

Regulatory BodyAct/RegulationKey Requirements
Federal (U.S.) Resource Conservation and Recovery Act (RCRA)Establishes the framework for "cradle-to-grave" management of hazardous waste.[1][2] Requires generators to identify, manage, and treat hazardous waste properly.
Federal (U.S.) Environmental Protection Agency (EPA)Implements and enforces RCRA regulations at the federal level.[1] Sets standards for hazardous waste management.
State State-Specific Hazardous Waste RegulationsIndividual states may have more stringent regulations than the federal government.[1][3] It is crucial to be aware of and comply with your state's specific requirements.

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

cluster_0 Pre-Disposal cluster_1 Waste Handling & Characterization cluster_2 Disposal Procedure cluster_3 Final Disposition A Wear Appropriate PPE B Work in a Ventilated Area A->B C Characterize Waste as Hazardous B->C D Segregate from Non-Hazardous Waste C->D E Containerize in a Labeled, Sealed Container D->E F Store in a Designated Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Proper Disposal by Licensed Facility G->H

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific protocols and the manufacturer's Safety Data Sheet for complete and accurate disposal procedures.

References

Navigating the Handling of Decarestrictine C: A Procedural Guide to Safety and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Decarestrictine C, a bioactive fungal metabolite, must adhere to stringent safety protocols due to the absence of comprehensive safety data. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

As a novel compound, this compound lacks a specific Safety Data Sheet (SDS). Therefore, it must be treated as a substance of unknown toxicity. The following procedures are based on best practices for handling potentially hazardous bioactive compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table outlines the required equipment for various laboratory operations involving this compound.

OperationRequired Personal Protective Equipment
Handling Solids - Standard laboratory coat- Nitrile gloves (double-gloved recommended)- Safety glasses with side shields or safety goggles- Fume hood
Handling Solutions - Standard laboratory coat- Nitrile gloves (double-gloved recommended)- Safety glasses with side shields or safety goggles- Fume hood
Weighing - Laboratory coat- Double nitrile gloves- Safety glasses with side shields or safety goggles- Use of a balance with a draft shield within a fume hood is highly recommended.
Potential for Aerosol Generation - In addition to standard PPE, a properly fitted N95 respirator or higher is required.

Operational Plan: From Receipt to Experimentation

A clear and systematic workflow is crucial for safely incorporating this compound into experimental protocols.

operational_workflow cluster_receipt Receiving and Storage cluster_preparation Preparation cluster_experimentation Experimentation receipt Receiving storage Secure and Designated Storage receipt->storage Inspect container integrity weighing Weighing in Fume Hood storage->weighing dissolving Dissolving in Fume Hood weighing->dissolving experiment Conduct Experiment in Designated Area dissolving->experiment

Figure 1: Operational workflow for handling this compound.
Experimental Protocols: General Handling Procedures

Given the lack of specific experimental protocols for this compound in publicly available literature, a general procedure for preparing a stock solution is provided below. This should be adapted based on the specific requirements of the experiment.

Objective: To prepare a 10 mM stock solution of this compound (Molecular Weight to be determined by the researcher) in a suitable solvent.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes and pipette tips

Procedure:

  • Preparation: Don all required PPE as outlined in the table above. Ensure the fume hood is operational.

  • Weighing: Carefully weigh the desired amount of this compound using a calibrated analytical balance inside a fume hood.

  • Dissolving: Transfer the weighed this compound to a volumetric flask. Add a portion of the solvent and gently swirl to dissolve the compound.

  • Dilution: Once dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Storage: Cap the flask and invert several times to ensure a homogenous solution. Store the stock solution in a clearly labeled, sealed container at the recommended temperature.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.

disposal_plan cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Tubes, etc.) solid_container Designated Solid Chemical Waste Container solid_waste->solid_container liquid_waste Contaminated Liquids (Solutions, Solvents) liquid_container Designated Liquid Chemical Waste Container liquid_waste->liquid_container disposal Dispose via Institutional Environmental Health and Safety solid_container->disposal liquid_container->disposal

Figure 2: Disposal plan for this compound waste.

All waste materials contaminated with this compound, including gloves, disposable lab coats, pipette tips, and excess solutions, must be collected in designated, clearly labeled hazardous waste containers. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of novel chemical compounds. Do not dispose of this compound down the drain or in regular trash.

Disclaimer: This information is provided as a general guide and is not a substitute for a formal risk assessment. Researchers are strongly encouraged to consult with their institution's safety office before working with this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.